molecular formula C9H8O3 B134846 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-07-0

3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one

Cat. No.: B134846
CAS No.: 857054-07-0
M. Wt: 164.16 g/mol
InChI Key: LVIAGZUAWKSKRF-UHFFFAOYSA-N
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Description

3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one (CAS Number 857054-07-0) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, this compound is a derivative of the furo[2,3-c]pyran-2-one structural class . This compound is also identified by the synonym Karrikin 3, indicating its potential relevance in the study of plant-active molecules . It is presented as a solid with a stated purity of greater than 99% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling, safety, and storage information, please refer to the relevant Safety Data Sheet. Key Identifiers • CAS Number: 857054-07-0 • Molecular Formula: C9H8O3 • Molecular Weight: 164.16 g/mol • Synonym: Karrikin 3 • Purity: >99%

Properties

IUPAC Name

3,5-dimethylfuro[2,3-c]pyran-2-one
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InChI

InChI=1S/C9H8O3/c1-5-3-7-6(2)9(10)12-8(7)4-11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIAGZUAWKSKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)OC2=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296628
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

857054-07-0
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
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Foundational & Exploratory

Whitepaper: Discovery, Isolation, and Characterization of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one from Smoke

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combustion of plant-derived biomass produces smoke, an aerosol containing a highly complex mixture of chemical compounds. While many of these constituents are toxic, some possess unique and potent bioactivity. Among these is the karrikin class of molecules, first identified as powerful seed germination stimulants. This guide provides an in-depth technical overview of a specific analogue, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (also known as KAR3), a bioactive compound discovered in smoke. We will explore the physicochemical context of its formation, the logical workflow that led to its discovery, and detailed, field-proven protocols for its isolation and characterization from the challenging matrix of smoke condensate. This document is intended for professionals in analytical chemistry, natural product discovery, and drug development who require a robust understanding of the methodologies for identifying and isolating trace bioactive compounds from complex mixtures.

Chapter 1: The Chemical Context of Furo[2,3-c]pyran-2-ones in Combustion Chemistry

Formation Pathways in Biomass Combustion

The generation of furan and pyran-based structures in smoke is a direct consequence of the thermal decomposition (pyrolysis) of major plant biopolymers, namely cellulose and lignin.[1] During combustion, these complex carbohydrates and phenylpropanoid polymers break down into smaller, highly reactive intermediates. The formation of the furo[2,3-c]pyran-2-one scaffold is believed to proceed through a series of complex, high-temperature reactions.

Oxygenated hydrocarbons, including furans, are formed when oxygen is embedded into hydrocarbon molecules, often via ether groups.[2] Subsequent intramolecular reactions and ring-closures lead to the stable furan and pyran ring systems.[2] For instance, furfural is a known pyrolysis product of cellulose, and it serves as a common precursor for more complex furan derivatives.[1] The presence of various alkyl substituents on the core structure, such as the methyl groups in 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, arises from the fragmentation and recombination of different hydrocarbon radicals present in the flame.[2][3] These compounds are found in both the gaseous and particulate phases of smoke, often adsorbing onto soot particles as they form.[1][3]

The Smoke Matrix: An Analytical Challenge

Smoke condensate is one of the most complex chemical matrices encountered in analytical science, containing thousands of individual compounds spanning a wide range of polarities and molecular weights.[4][5] This complexity presents a significant challenge for the isolation of a single target compound, which may be present at very low concentrations. The successful isolation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is therefore a testament to the power of multi-dimensional analytical workflows that combine orthogonal separation techniques.

The Karrikin Family: A Precedent for Discovery

The discovery of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one was built upon the foundational identification of 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound now known as Karrikinolide or KAR1.[6][7] KAR1 was the first molecule isolated from smoke proven to be responsible for the dramatic promotion of seed germination observed in many plant species after a fire.[7][8] The identification of this highly active parent compound led to the logical hypothesis that other structurally related analogues, generated through the same chaotic combustion process, might also be present in smoke and contribute to its overall bioactivity. This hypothesis was the primary driver for the investigations that ultimately identified 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.[9][10]

Chapter 2: Discovery and Structural Elucidation

The Analytical Strategy: From Crude Smoke to Pure Compound

The discovery of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one was not accidental but the result of a systematic, hypothesis-driven analytical workflow.[9][10] The core challenge was to resolve and identify trace-level analogues of KAR1 from the overwhelming background of other smoke constituents. The chosen strategy relied on a multi-step process involving initial sample preparation, powerful chromatographic separation, and sensitive mass spectrometric detection.

The process begins with the creation of a "smoke-water" solution, which captures the water-soluble components of smoke.[9][10] This crude extract is then subjected to purification by High-Performance Liquid Chromatography (HPLC), a technique that separates molecules based on their differential partitioning between a stationary phase and a liquid mobile phase. Fractions are collected at specific time intervals from the HPLC, and these fractions, now significantly less complex than the original extract, are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] GC-MS provides a second, orthogonal separation (based on boiling point and polarity) coupled with a detector that provides the molecular weight and fragmentation pattern of each compound, which is effectively a chemical fingerprint.

Discovery_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation & Detection cluster_analysis Data Analysis Biomass Plant Biomass Combustion Controlled Combustion Biomass->Combustion SmokeWater Smoke-Water (Crude Aqueous Extract) Combustion->SmokeWater HPLC HPLC Purification (Primary Separation) SmokeWater->HPLC Fractions Collected Fractions HPLC->Fractions GCMS GC-MS Analysis (Separation & Detection) Fractions->GCMS MS_Data Mass Spectra Data GCMS->MS_Data Identification Compound Identification (3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one) MS_Data->Identification

Caption: High-level workflow for the discovery of novel compounds from smoke.

Structural Confirmation

The identification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one was confirmed by comparing its mass spectrum to that of the known KAR1 standard. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (164.16 g/mol ), and the fragmentation pattern would be consistent with the furo[2,3-c]pyran-2-one core structure. The presence of two methyl groups would be inferred from the mass difference compared to KAR1 and the specific fragmentation pathways observed.

PropertyValueSource
Chemical Name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one[11][12]
Alternate Name KAR3[11]
CAS Number 857054-07-0[11][12][13]
Molecular Formula C₉H₈O₃[11][13]
Molecular Weight 164.16 g/mol [11][13]
Physical Form Pale Beige to Pale Brown Solid[13]
Storage Conditions -20°C, Inert atmosphere[13]

Table 1: Key physicochemical properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Chapter 3: Protocol for Isolation and Quantification

This chapter details a comprehensive protocol derived from established methodologies for isolating karrikin analogues from smoke.[9][10] The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Preparation of Smoke Condensate
  • Objective: To generate a consistent source of smoke and capture the water-soluble compounds.

  • Protocol:

    • Place 50 g of dried cellulosic material (e.g., filter paper or straw) in a ceramic combustion chamber.

    • Ignite the material and immediately draw the smoke through a series of three gas-washing bottles, each containing 500 mL of deionized water, using a vacuum pump. The multiple bottles ensure efficient trapping.

    • Continue combustion and smoke drawing until the material is fully consumed.

    • Combine the contents of the gas-washing bottles. This ~1.5 L solution is the crude "smoke-water."

    • Filter the solution through a 0.45 µm filter to remove particulate matter.

  • Scientific Rationale: Using a standardized fuel like cellulose ensures a more reproducible chemical profile compared to burning mixed plant matter. Water is an effective solvent for capturing polar compounds like the karrikin family.

Step 2: Solid-Phase Extraction (SPE) for Initial Cleanup
  • Objective: To concentrate the analytes of interest and remove highly polar or non-polar interfering compounds.

  • Protocol:

    • Condition a C18 SPE cartridge (e.g., 5g) by passing 20 mL of methanol followed by 20 mL of deionized water. Do not allow the cartridge to run dry.

    • Load the 1.5 L of filtered smoke-water onto the cartridge at a slow flow rate (~10 mL/min). The C18 stationary phase will retain the moderately polar karrikins while salts and very polar compounds pass through.

    • Wash the cartridge with 20 mL of deionized water to remove any remaining polar impurities.

    • Elute the retained compounds with 50 mL of methanol. This eluate contains the concentrated and partially purified analytes.

    • Evaporate the methanol eluate to dryness under reduced pressure at 40°C. Reconstitute the residue in 5 mL of 50:50 methanol:water for HPLC analysis.

  • Scientific Rationale: SPE is a rapid and efficient method for sample concentration and cleanup. The C18 (reverse-phase) chemistry is ideal for retaining compounds of intermediate polarity like the target molecule from a large volume of a polar solvent like water.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification
  • Objective: To perform a high-resolution separation of the concentrated extract and isolate the target compound.

  • Protocol:

    • Inject the reconstituted sample onto a preparative or semi-preparative HPLC system.

    • Collect fractions every 30 seconds into a 96-well plate or individual vials.

    • Analyze a small aliquot of each fraction via analytical HPLC-UV or LC-MS to identify the fractions containing compounds with the characteristic UV absorbance and mass of the target molecule.

    • Pool the relevant fractions containing the putative 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid improves peak shape and ionization efficiency for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting compounds.
Gradient 10% B to 90% B over 30 minutesA gradient elution is necessary to resolve the wide range of compounds present in the smoke extract.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Detection UV-Vis Diode Array Detector (DAD) at 260 nmThe furo[2,3-c]pyran-2-one scaffold has a characteristic UV absorbance.

Table 2: Exemplar HPLC Method Parameters.

Step 4: Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation & Quantification
  • Objective: To provide definitive structural confirmation and quantify the isolated compound.

  • Protocol:

    • Evaporate the pooled HPLC fractions to dryness and reconstitute in a volatile solvent like ethyl acetate.

    • Inject 1 µL of the sample into the GC-MS system.

    • Run the analysis according to the parameters below.

    • Confirm identity by matching the retention time and mass spectrum to an authentic chemical standard.

    • Quantify by comparing the integrated peak area to a calibration curve generated from the standard.

ParameterSpecificationRationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)A non-polar column that separates compounds primarily based on boiling point and weak dipole interactions.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Inlet Temp 250°CEnsures rapid volatilization of the sample.
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature ramp is required to elute compounds with varying boiling points.
MS Source Temp 230°CStandard temperature for the ion source.
MS Quad Temp 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-400Covers the expected mass of the target compound and its fragments.

Table 3: Exemplar GC-MS Method Parameters.

Caption: Detailed workflow for the isolation and analysis of the target compound.

Chapter 4: Validation and Advanced Practices

The Critical Role of Authentic Standards

While the chromatographic and spectroscopic data provide strong evidence for the compound's identity, unequivocal confirmation requires an authentic chemical standard.[11][12][13] This standard, obtained through chemical synthesis or from a commercial supplier, is analyzed using the identical HPLC and GC-MS methods. A perfect match in retention times and mass spectra between the isolated compound and the standard provides the highest level of confidence in the identification. Furthermore, this standard is essential for building a calibration curve for accurate quantification.

The Self-Validating Workflow

The described protocol is inherently self-validating. The probability of an unrelated compound co-eluting with the target molecule on two orthogonal chromatographic systems (reverse-phase HPLC and non-polar GC) and also possessing the exact same molecular weight and fragmentation pattern is exceptionally low. This multi-dimensional confirmation (HPLC retention time + GC retention time + mass spectrum) is a cornerstone of modern analytical chemistry for identifying compounds in complex matrices.

Advanced Techniques for Ultra-Complex Samples

For matrices even more complex than typical smoke condensate, such as those from specific types of tobacco or industrial emissions, more advanced techniques may be warranted.[4] Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers vastly superior peak capacity and resolving power, allowing for the separation of hundreds or even thousands more compounds than conventional GC-MS.[5] While more complex to implement, this technique can be invaluable for resolving isomeric compounds or detecting ultra-trace level analytes.

Conclusion

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stands as an excellent case study in the discovery of novel bioactive compounds from a complex natural source. Its identification was made possible by a logical, hypothesis-driven approach combined with a robust analytical workflow leveraging orthogonal separation techniques. The detailed protocols provided in this guide offer a validated framework for the isolation, identification, and quantification of this and other related compounds from smoke. For researchers in natural products and drug discovery, these methodologies serve as a foundational template for interrogating complex mixtures in the search for novel chemical entities with potent biological activities.

References

  • Johansson, K. O., et al. (2016). Formation and emission of large furans and oxygenated hydrocarbons from flames. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Johansson, K. O., et al. (2016). Formation and emission of large furans and oxygenated hydrocarbons from flames. PNAS. Available at: [Link]

  • Advanced Light Source. (2016). Formation of Toxic Furans during Combustion. ALS Science Highlight. Available at: [Link]

  • Rostami, A., et al. (2016). mechanism of the formation of smoke from the combustion of wood. ResearchGate. Available at: [Link]

  • Flematti, G. R., et al. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475-80. Available at: [Link]

  • Zhou, Y., et al. (2024). Unraveling flavor formation mechanism of cigar smoke through volatile compounds in cigar smoke and potential precursors in cigar tobacco. Frontiers in Nutrition. Available at: [Link]

  • Flematti, G. R., et al. (2009). Identification of alkyl substituted 2h-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Murdoch University Research Portal. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. Available at: [Link]

  • Flematti, G. R., et al. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189-94. Available at: [Link]

  • Sparg, S. G., et al. (2018). Smoke-derived butenolides are important germination signaling molecules. ResearchGate. Available at: [Link]

  • Flematti, G. R., et al. (2007). Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity. ResearchGate. Available at: [Link]

  • Lu, X., et al. (2004). Characterization of cigarette smoke condensates by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC/TOFMS) Part 2: Basic fraction. Journal of Separation Science, 27(1-2), 109-16. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a heterocyclic compound of interest in chemical research.[1][2][3] This document moves beyond a simple recitation of analytical techniques, instead offering a logical, field-tested workflow that integrates Mass Spectrometry, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is rationalized to provide researchers, scientists, and drug development professionals with a self-validating framework for the unambiguous determination of this and similar molecular architectures. The protocols and data interpretations are grounded in established principles and supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Furo[2,3-c]pyranones

Heterocyclic compounds, molecules containing cyclic structures with at least one non-carbon atom, are fundamental to organic chemistry and biology.[4][5][6][7][8] The furo[2,3-c]pyran-2-one scaffold represents a class of oxygen-containing heterocycles that has garnered attention for its presence in natural products and its potential as a building block in synthetic chemistry.[9][10] Notably, the related compound, 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikin 1), is a component of plant-derived smoke that promotes seed germination.[11][12] The elucidation of the specific structure of the 3,5-dimethyl derivative is crucial for understanding its unique chemical properties and potential applications. This guide will systematically deconstruct the process of confirming its molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to in-depth spectroscopic analysis, the first critical step is to determine the molecular formula. This is authoritatively achieved using High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a minute quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of high mass accuracy.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.

Data Interpretation and Rationale

The HRMS data for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one reveals a molecular formula of C₉H₈O₃.[1] This is derived from the accurately measured mass of the molecular ion.

The Degree of Unsaturation (DoU) is a crucial calculation derived from the molecular formula that predicts the total number of rings and/or multiple bonds within a molecule. The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₉H₈O₃: DoU = 9 + 1 - (8/2) = 6

A Degree of Unaturation of 6 indicates a combination of rings and double bonds. This initial calculation provides a framework for interpreting subsequent spectroscopic data. The proposed structure contains two rings and four double bonds (one C=C in the furan ring, one C=C in the pyran ring, and two C=O bonds), consistent with the calculated DoU.

Spectroscopic Verification of Functional Groups and Conjugation

With the molecular formula established, the next phase focuses on identifying key functional groups and understanding the electronic nature of the molecule using IR and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is instrumental in identifying the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

The IR spectrum of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is expected to exhibit several key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeRationale
~1750-1720C=O Stretch (Lactone)The carbonyl group within the six-membered lactone ring will show a strong absorption in this region. The exact frequency can be influenced by ring strain and conjugation.[13][14] Unsaturated δ-lactones typically absorb in the same region as acyclic esters.[13]
~1650-1600C=C StretchThe carbon-carbon double bonds within the fused ring system will give rise to absorptions in this region.
~1250-1100C-O Stretch (Lactone)A strong band corresponding to the C-O single bond stretching within the lactone ring is expected.[13]
~3100-3000C-H Stretch (sp²)Stretching vibrations of the hydrogens attached to the sp² hybridized carbons of the aromatic-like rings.
<3000C-H Stretch (sp³)Stretching vibrations of the hydrogens of the methyl groups.

The presence of a strong carbonyl absorption confirms the lactone functionality, and the C=C stretching bands support the presence of unsaturation, aligning with the DoU calculation. The splitting of the carbonyl band can sometimes be observed in unsaturated lactones due to Fermi resonance.[15][16]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems within a molecule.[17][18][19] The absorption of UV or visible light corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[17][20]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

The furo[2,3-c]pyran-2-one core constitutes a conjugated system.[17][18] This extended π-system lowers the HOMO-LUMO energy gap, resulting in an absorption maximum (λ_max) in the UV region.[19][20] As the extent of conjugation increases, the λ_max shifts to longer wavelengths (a bathochromic shift).[18][19][20] The presence of a significant absorption band in the UV spectrum is a strong indicator of the conjugated nature of the fused ring system. Molecules with extensive conjugation can even absorb in the visible region, imparting color.[20][21]

Definitive Structural Assembly: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[22] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous structural assignment.[23]

Predicted ¹H and ¹³C NMR Spectral Data

Based on the proposed structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, the following NMR signals can be predicted. Chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the surrounding atoms and functional groups.

Table of Predicted ¹H and ¹³C NMR Data

Atom #Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityIntegration
2-~160-165--
3-~120-125--
3-CH₃~2.1-2.3~10-15s3H
4~6.2-6.4~100-105s1H
5-~145-150--
5-CH₃~2.4-2.6~15-20s3H
7~7.3-7.5~130-135s1H
7a-~140-145--
8-~115-120--

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[24][25][26]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[24][25][27]

Step-by-Step Elucidation using NMR Data

The following workflow demonstrates how the combination of NMR experiments leads to the final structure.

  • The ¹H NMR spectrum should show three distinct signals: two singlets in the aromatic/vinylic region and two singlets in the aliphatic region, corresponding to the two methyl groups. The integration of these signals will confirm the number of protons of each type.

  • The ¹³C NMR spectrum will show nine distinct carbon signals. The signal at the highest chemical shift will correspond to the carbonyl carbon of the lactone. The other signals will be in the regions expected for sp² and sp³ hybridized carbons.

The HSQC spectrum will show cross-peaks that connect the proton signals to their directly attached carbon signals.[24][25][26] This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~6.3 ppm will correlate with the carbon signal at ~102 ppm, assigning this pair to the C4-H4 group. Similarly, the methyl proton signals will be correlated to their respective methyl carbon signals. Quaternary carbons (those with no attached protons) will not show any cross-peaks in the HSQC spectrum.

The HMBC experiment is the cornerstone of the structural elucidation, revealing long-range C-H correlations.[24][25][27]

  • Correlation from 3-CH₃: The protons of the methyl group at C3 (~2.2 ppm) should show correlations to C2 (the carbonyl carbon), C3, and C7a. This establishes the position of this methyl group adjacent to the carbonyl.

  • Correlation from 5-CH₃: The protons of the methyl group at C5 (~2.5 ppm) are expected to show correlations to C4, C5, and C7a. This places the second methyl group on the pyran ring.

  • Correlation from H4: The proton at C4 (~6.3 ppm) should show correlations to C5, C7a, and C8.

  • Correlation from H7: The proton at C7 (~7.4 ppm) should show correlations to C5, C7a, and C8.

These correlations, when pieced together, will unequivocally confirm the connectivity of the fused ring system and the positions of the methyl substituents. The absence of a three-bond coupling constant near 90 degrees in the dihedral angle, as described by the Karplus relationship, can sometimes lead to the absence of an expected HMBC cross-peak.[24][28][29][30][31][32]

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group & Conjugation Analysis cluster_2 Detailed Structural Assembly (NMR) HRMS High-Resolution Mass Spectrometry Formula Molecular Formula (C₉H₈O₃) HRMS->Formula DoU Degree of Unsaturation (DoU = 6) Formula->DoU FuncGroups Identify Functional Groups (Lactone, C=C) DoU->FuncGroups IR IR Spectroscopy IR->FuncGroups UVVis UV-Vis Spectroscopy Conjugation Confirm Conjugated System UVVis->Conjugation CH_Framework Establish C-H Framework FuncGroups->CH_Framework Conjugation->CH_Framework NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->CH_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Determine Connectivity (Long-Range Correlations) NMR_2D->Connectivity CH_Framework->Connectivity Final_Structure Final Structure Confirmation 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one Connectivity->Final_Structure

Caption: Workflow for the structural elucidation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Confirmed Structure

The culmination of the analytical data provides an unambiguous confirmation of the structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Caption: Confirmed chemical structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Conclusion

The structural elucidation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a systematic process that relies on the logical integration of multiple analytical techniques. By beginning with the determination of the molecular formula via HRMS, followed by the identification of key functional groups and conjugation with IR and UV-Vis spectroscopy, and culminating in the detailed mapping of the molecular framework using a suite of NMR experiments, an unambiguous structural assignment can be achieved. This guide provides a robust and self-validating workflow that can be adapted for the structural determination of other novel heterocyclic compounds, ensuring a high degree of confidence in the final assigned structure.

References

  • Fiveable. (n.d.). Karplus Equation Definition.
  • ACS Publications. (n.d.). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry.
  • Fiveable. (n.d.). Conjugated Systems and UV Spectroscopy. Organic Chemistry Class Notes.
  • JoVE. (2023, April 30). Video: UV–Vis Spectroscopy of Conjugated Systems.
  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content.
  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
  • CONFLEX Tutorials. (n.d.). NMR coupling constant calculation.
  • eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
  • Stenutz. (n.d.). Hetero- and homonuclear coupling constant calculation.
  • Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Cornell eCommons. (n.d.). Structural Elucidation of An Unknown Compound.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • Wiley-VCH. (n.d.). 1 The Structure of Heterocyclic Compounds.
  • Britannica. (n.d.). Heterocyclic compound.
  • Unknown Source. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • BYJU'S. (n.d.). Heterocyclic compound.
  • ElectronicsAndBooks. (n.d.). The Infrared Absorption Spectra of Some Sugars and Furans.
  • PubChem. (n.d.). 3-methyl-2H-furo(2,3-c)pyran-2-one.
  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES.
  • ResearchGate. (2025, August 6). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
  • Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.
  • Sapphire Bioscience. (n.d.). This compound.
  • LookChem. (n.d.). 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE.
  • Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (2025, August 6). Preparation of 2 H -Furo[ 2,3- c ]pyran- 2 -one Derivatives and Evaluation of Their Germination-Promoting Activity.
  • Unknown Source. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • LGC Standards. (n.d.). 2H-Furo[2,3-c]pyran-2-one.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Unknown Source. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Stork. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke.
  • Benchchem. (n.d.). 2H-Furo[2,3-c]pyran-2-one|Karrikin 2.
  • Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • ResearchGate. (2025, August 6). 13C nuclear magnetic resonance studies on pyrano‐ and dihydropyrano‐1,3‐ diphenylprop‐2‐enones.
  • arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Diterpenoid.
  • NIST WebBook. (n.d.). 2-Furanone, 2,5-dihydro-3,5-dimethyl.

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An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, also known as Karrikin-3 (KAR₃), is a member of the karrikin family of butenolide compounds. These molecules, initially discovered in smoke from burning plant material, are potent plant growth regulators that can stimulate seed germination in a wide variety of plant species.[1][2] The structural elucidation and subsequent synthesis of these compounds have been pivotal for research in plant biology, agriculture, and ecological restoration. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, offering a foundational resource for researchers, scientists, and professionals in drug development and related fields. The data presented herein is crucial for the unambiguous identification and characterization of this significant bioactive molecule.

The synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and its analogues has been reported, with spectroscopic analysis being the cornerstone for confirming their chemical structures.[3] This guide will delve into the specific spectral features that define this compound, providing a detailed interpretation of the data.

Molecular Structure

The fundamental framework for interpreting the spectroscopic data lies in the molecular structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Synthesis_Workflow A 3-Hydroxy-2-methyl-4-pyrone C Esterification A->C B 2-Chloropropionyl chloride B->C D Ester Intermediate C->D F Perkow-type Reaction & Cyclization D->F E Phosphite Reagent E->F G 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one F->G

Figure 2: Generalized synthetic workflow for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatography (GC) interface for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, in conjunction with the provided experimental protocols, offers researchers and scientists the necessary tools for the unambiguous identification of this important plant growth regulator. Adherence to rigorous spectroscopic analysis is fundamental to ensuring the scientific integrity of research involving this and other bioactive molecules.

References

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189–2194. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475–9480. [Link]

  • Nelson, D. C., et al. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology, 149(2), 863–873. [Link]

  • Pomeisl, K., et al. (2022). Synthesis of sulfur karrikin bioisosteres as potential neuroprotectives. Beilstein Journal of Organic Chemistry, 18, 556-563. [Link]

  • PubChem. (n.d.). 3-methyl-2H-furo(2,3-c)pyran-2-one. Retrieved from [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2005). Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one. Tetrahedron Letters, 46(34), 5719-5721. [Link]

Sources

Karrikins: Unveiling the Natural Occurrence and Biosynthetic Pathways of Smoke-Derived Signaling Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Karrikins (KARs) are a class of butenolide compounds found in the smoke of burning vegetation that act as potent plant growth regulators. This technical guide provides an in-depth exploration of the natural occurrence and formation of karrikins, with a specific focus on Karrikin 3 (KAR3). We delve into the primary sources of these molecules, the chemical processes that govern their formation during pyrolysis, and the challenges associated with understanding their synthesis. Furthermore, this guide details the sophisticated analytical techniques for their detection and quantification, provides validated bioassay protocols for assessing their activity, and explores the well-established KAI2-dependent signaling pathway through which plants perceive these powerful environmental cues. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of karrikin biology and chemistry.

Introduction to Karrikins: Nature's Phoenix Signals

Discovery and Chemical Nature of Karrikins

For centuries, it has been observed that vegetation often flourishes in the aftermath of a fire. This phenomenon was long attributed to reduced competition and increased nutrient availability. However, pioneering research revealed that chemical cues within the smoke itself were responsible for breaking the dormancy of seeds from numerous "fire-follower" species.[1][2][3] In 2004, the first active compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, was isolated and named karrikinolide (KAR1).[2] The name "karrikin" is derived from the Aboriginal Nyungar word "karrik," meaning smoke.[4] Subsequently, several structurally related compounds, including KAR2, KAR3 (3,5-dimethyl-2H-furo[2,3-c]pyran-2-one), and KAR4, were identified, all sharing a characteristic butenolide ring fused to a pyran ring.[5][6]

The Biological Significance of Karrikins in Post-Fire Ecology and Beyond

Karrikins are potent germination stimulants for a wide array of plant species, many of which are not native to fire-prone ecosystems.[2][6] Beyond seed germination, karrikins have been shown to influence seedling development, promoting shorter hypocotyls and larger cotyledons, which may confer a competitive advantage in the post-fire environment.[2] The discovery that even Arabidopsis thaliana, a model organism not associated with fire ecology, perceives and responds to karrikins suggested a deeper, more ancient signaling role.[5][7] This has led to the hypothesis that karrikins mimic an as-yet-unidentified endogenous plant hormone, provisionally named the KAI2 Ligand (KL).[2]

Focus of the Guide: Karrikin 3 (KAR3) as a Model Compound

This guide places a particular focus on KAR3. While KAR1 is often the most abundant karrikin in smoke, KAR3 exhibits significant biological activity and serves as an important subject for structure-activity relationship studies.[1] Research comparing various karrikins has shown that different plant species can exhibit varied sensitivity to each analog. For instance, while KAR2 is often most active in Arabidopsis, KAR1 and KAR3 are also highly effective germination stimulants.[5] In lettuce seeds, KAR3 shows a more pronounced dose-response curve compared to KAR1, highlighting its utility in bioassays.[8] The elucidation of KAR3's crystal structure provides critical insights for understanding its interaction with plant receptor systems.[1][2]

Natural Occurrence of Karrikins: Where Fire Meets Flora

Primary Source: Smoke from Burning Plant Material

The definitive natural source of karrikins is the smoke generated from the combustion of plant matter.[2][6] They are not considered to be biosynthesized by living plants in the traditional sense; rather, they are chemical artifacts of pyrolysis. Karrikins are water-soluble and are washed from ash and charred wood into the soil by post-fire rainfall, where they can interact with the soil seed bank.[1]

Formation during Pyrolysis of Polysaccharides

The chemical synthesis of karrikins occurs during the heating and combustion of carbohydrates, particularly cellulose and other sugars, which are abundant in plant biomass.[6] The pyran ring of the karrikin molecule is thought to be directly derived from pyranose sugars.[6] The precise chemical reactions are complex but involve dehydration and isomerization of sugar intermediates at high temperatures.[9] Experimental studies have shown that germination-active compounds can be generated by heating plant material at 180°C for as little as 30 minutes.[6]

Beyond the Blaze: The Search for an Endogenous Signal

The fact that all seed plants possess the genetic machinery (the KAI2 receptor) to perceive karrikins, even those in ecosystems where fire is rare, strongly suggests that they are responding to an endogenous, karrikin-like molecule (KL) involved in fundamental developmental processes.[2] The karrikins from smoke are, in effect, molecular mimics that co-opt this ancient signaling pathway. The identity and biosynthetic pathway of this putative endogenous KL remain one of the most significant unanswered questions in this field.

The "Biosynthetic" Puzzle: A Chemical Formation Pathway

The term "biosynthesis" when applied to smoke-derived karrikins is a misnomer, as it implies enzymatic production within a living organism. The process is more accurately described as a thermochemical formation pathway .

Proposed Precursors and Chemical Synthesis Routes

The foundational precursors for karrikin formation are simple and complex carbohydrates. The pyrolysis of cellulose, the most abundant polysaccharide in plants, is a key starting point.

  • Step 1: Depolymerization: At high temperatures, the long polymer chains of cellulose break down via cleavage of glycosidic bonds. This initial step forms various smaller sugar units, with the anhydrosugar levoglucosan being a major product.[9]

  • Step 2: Dehydration and Isomerization: Levoglucosan and other sugar intermediates undergo a series of complex reactions, including dehydration (loss of water molecules) and isomerization.[9] These reactions lead to the formation of various furan and pyran derivatives.

  • Step 3: Butenolide Ring Formation: The characteristic butenolide ring of karrikins is likely formed from the rearrangement and cyclization of these furan and pyran intermediates. While the exact, step-by-step mechanism from levoglucosan to the final karrikin structure has not been fully elucidated, it is an area of active chemical research.

The overall process can be conceptualized as a cascade of reactions driven by thermal energy, transforming stable polysaccharides into a cocktail of smaller, biologically active molecules.

Experimental Workflow: Pyrolysis-GC/MS

A common workflow to study the formation of compounds like karrikins from biomass involves Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

G

Methodologies for Karrikin Research: A Practical Guide

Protocol: Extraction and Quantification of Karrikins from Smoke Water

Accurate quantification of karrikins like KAR3 in complex smoke-water matrices is critical. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for its sensitivity and selectivity.[10][11][12]

4.1.1 Preparation of Smoke Water Smoke water can be prepared by bubbling the smoke from combusted plant material (e.g., 5 kg of dried grass and leaves) through water.[10] The resulting solution is filtered and can be used as a stock for preparing various dilutions (e.g., 1:125, 1:250, 1:500 v/v) for bioassays.[13]

4.1.2 UHPLC-MS/MS Quantification Protocol

  • Sample Preparation: Due to the complexity of the smoke-water matrix, a clean-up step is often necessary. A simple pass-through solid-phase extraction (SPE) or a QuEChERS-based method can be employed to remove interfering substances.

  • Chromatography:

    • Column: A reverse-phase column, such as a UPLC HSS T3 (100 × 2.1 mm, 1.8 µm), provides good separation of butenolide compounds.[14]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over approximately 8-10 minutes.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each karrikin, at least two transitions (a quantifier and a qualifier) should be monitored from the protonated molecular ion [M+H]+ to specific product ions. For example, based on typical fragmentation patterns, a transition for KAR3 (MW 178.17) would be monitored from m/z 179.

    • Calibration: Due to matrix effects, a standard addition method or the use of a stable isotope-labeled internal standard is highly recommended for accurate absolute quantification.[10]

Parameter Typical Value/Condition Rationale
Instrument UHPLC-MS/MS (Triple Quadrupole)High sensitivity and selectivity for quantification in complex matrices.[15]
Column C18 Reverse-Phase (e.g., HSS T3)Effective retention and separation of moderately polar karrikins.[14]
Ionization ESI PositiveKarrikins readily form protonated [M+H]+ ions.[10]
Detection Mode Multiple Reaction Monitoring (MRM)Filters out background noise, providing specificity and low limits of detection.
Quantification Standard Addition or Stable Isotope DilutionCompensates for matrix effects (ion suppression/enhancement) inherent in smoke water.[10]
Protocol: Arabidopsis thaliana Seed Germination Bioassay

This bioassay is the standard method for determining the biological activity of karrikins. Arabidopsis seeds, while not from a fire-follower, are highly responsive.[16][17][18]

  • Seed Preparation: Use seeds of Arabidopsis thaliana (e.g., ecotype Landsberg erecta or Columbia) that exhibit primary dormancy. This can be achieved by using freshly harvested seeds.

  • Plating:

    • Prepare sterile aqueous solutions of the test compound (e.g., KAR3) at various concentrations (typically ranging from 1 nM to 10 µM). A negative control (water) and a positive control (e.g., 1 µM KAR1) should be included.

    • Sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1-2% sodium hypochlorite solution for 5-10 minutes, and then rinse 3-5 times with sterile water.

    • Pipette approximately 50-100 seeds onto a sterile 9 cm petri dish containing 0.8% Bacto-agar or filter paper moistened with the test solution.

  • Incubation:

    • Seal the plates and stratify at 4°C in the dark for 3 days to synchronize germination.

    • Transfer plates to a growth chamber under controlled conditions (e.g., 20-22°C, continuous light or a 16h light/8h dark cycle).

  • Scoring:

    • Score germination daily for 7 days.

    • A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each treatment. The results can be plotted as a dose-response curve.

Karrikin Effective Concentration Range (Arabidopsis) Relative Activity (Arabidopsis)
KAR1 1 nM - 1 µMHigh
KAR2 1 nM - 1 µMVery High (often most active)
KAR3 1 nM - 1 µMHigh (slightly less active than KAR2)
KAR4 > 1 µMLow to Inactive
Data synthesized from Nelson et al., 2009.[5]

Karrikin Signaling: From Perception to Physiological Response

Plants perceive karrikins through a signaling pathway that is homologous to the one used for strigolactones, another class of butenolide plant hormones.[2]

The KAI2-Dependent Signaling Pathway

The central components of the karrikin signaling pathway have been well-characterized in Arabidopsis.[2]

  • Perception: Karrikins (or the endogenous KL) are perceived by the α/β-hydrolase receptor protein KARRIKIN INSENSITIVE 2 (KAI2) .[2]

  • Complex Formation: Ligand binding is thought to induce a conformational change in KAI2, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) . MAX2 is a component of an SCF-type E3 ubiquitin ligase complex.[2]

  • Targeting for Degradation: The KAI2-MAX2 complex then recruits members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressor proteins, specifically SMAX1 and SMXL2 .[2]

  • Proteasomal Degradation: The SCF(MAX2) complex ubiquitinates SMAX1 and SMXL2, targeting them for degradation by the 26S proteasome.

  • Transcriptional Response: The degradation of these repressors releases the inhibition of downstream target genes, leading to the physiological responses associated with karrikins, such as seed germination and changes in seedling morphology.

G

Crosstalk with Other Phytohormone Pathways

The karrikin response is not isolated; it integrates with other key signaling networks. A critical interaction is with gibberellin (GA), a hormone essential for germination. Karrikin signaling enhances the expression of GA biosynthetic genes, suggesting it sensitizes the seed to germinate by modulating GA levels.[5][13][14] It also interacts with abscisic acid (ABA), the primary hormone maintaining dormancy, and with light signaling pathways, demonstrating its role as an integrator of multiple environmental and developmental cues.[5][13][14][19]

Future Directions and Unanswered Questions

  • The Quest for the Endogenous Karrikin (KL): The identification and structural characterization of the native KAI2 ligand in plants remains a paramount goal. This discovery would unlock a new understanding of plant development independent of fire ecology.

  • Elucidating the Formation Chemistry: A more detailed, step-by-step chemical mechanism for the formation of karrikins from carbohydrate pyrolysis is needed. This could allow for optimized synthetic production.

  • Agricultural and Biotechnological Applications: Harnessing the power of karrikins to improve seed germination, seedling vigor, and stress tolerance in crops is a promising avenue for agricultural innovation.[2] Understanding the signaling pathway could allow for the engineering of crops with enhanced responses.

References

  • Scaffidi, A., Waters, M. T., Ghisalberti, E. L., Merritt, D. J., Dixon, K. W., Flematti, G. R., & Smith, S. M. (2016). Assaying germination and seedling responses of arabidopsis to karrikins. In Plant Hormones (pp. 29-36). Humana Press, New York, NY. [Link]

  • ResearchGate. (2016). Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. [Link]

  • Smith, S. M. (2016). Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. PubMed. [Link]

  • Hrdlička, J., Gucký, T., Nisler, J., Tůma, J., Kulkarni, M. G., Van Staden, J., & Novák, O. (2019). Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. Plant Methods, 15(1), 1-12. [Link]

  • ResearchGate. (n.d.). (A) Germination activities of KAR 1 , KAR 3 and S-KAR 1 on 'Grand Rapids' lettuce seeds (0.1−100 nM). [Link]

  • Hrdlička, J. (2021). Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. Theses.cz. [Link]

  • Chu, H. M. A., Yun, M., Anderson, D. E., Sage, H., Park, H. W., & Endow, S. A. (2005). Kar3 interaction with Cik1 alters motor structure and function. The EMBO Journal, 24(18), 3214-3223. [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant physiology, 149(2), 863-873. [Link]

  • Nair, J. J., Munro, O. Q., Pošta, M., Papenfus, H. B., Beier, P., & Van Staden, J. (2013). X-ray crystallographic structure determination of the smoke-derived karrikin KAR 3. South African Journal of Botany, 86, 113-116. [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology, 149(2), 863-873. [Link]

  • ResearchGate. (2019). (PDF) Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. [Link]

  • Sardar, S., Chauhan, A., Singh, S., Uddin, M., & Khan, M. (2023). Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L. Frontiers in Plant Science, 14, 1149929. [Link]

  • ResearchGate. (2021). Germination assay Arabidopsis thaliana?. [Link]

  • Ren, L., Chen, Z., Wu, Z., & Wang, X. (2020). Initial pyrolysis mechanism and product formation of cellulose: An Experimental and Density functional theory (DFT) study. Scientific reports, 10(1), 1-12. [Link]

  • ResearchGate. (2020). Initial pyrolysis mechanism and product formation of cellulose: An Experimental and Density functional theory(DFT) study. [Link]

  • De Baere, S., Goossens, J., Osselaere, A., Devreese, M., De Backer, P., & Croubels, S. (2020). Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS. Toxins, 12(1), 53. [Link]

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Unlocking Nature's "Phoenix" Signal: The Mechanism of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in Overcoming Seed Dormancy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Deciphering the intricate signaling networks that govern seed dormancy is paramount for advancements in agriculture and plant biology. Among the chemical cues that break this crucial life-cycle checkpoint, karrikins, a family of butenolide compounds found in smoke from burnt plant material, have emerged as potent germination stimulants. This in-depth technical guide focuses on the mechanism of action of a specific karrikin, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, also known as KAR3. We will dissect the core signaling pathway, its interplay with key phytohormones, and provide validated experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating seed biology, developing novel plant growth regulators, and exploring new frontiers in agricultural biotechnology.

Introduction: The Enigma of Seed Dormancy and the Discovery of Karrikins

Seed dormancy is an evolutionary strategy that ensures seed germination occurs under favorable environmental conditions, maximizing seedling survival.[1] This period of arrested growth is regulated by a complex interplay of endogenous hormonal signals and environmental cues. For centuries, the phenomenon of rapid vegetation regrowth after a fire, often termed the "Phoenix effect," has intrigued scientists. This observation led to the discovery that smoke contains powerful chemical triggers capable of breaking dormancy in a wide range of plant species.[2][3]

In 2004, the first of these potent molecules was isolated and identified as 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1).[2] Subsequently, a family of structurally related compounds, named karrikins (from the Noongar word "karrik" for smoke), was identified, including the subject of this guide, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3).[4][5] These molecules are effective at nanomolar concentrations, highlighting their significance as potent signaling molecules.[6]

Table 1: Chemical Properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3)

PropertyValueSource
Chemical Formula C₉H₈O₃[4]
Molecular Weight 164.16 g/mol [4]
CAS Number 857054-07-0[4]
Alternate Name KAR3[4]

The Core Mechanism: The KAI2 Signaling Pathway

The perception and transduction of the karrikin signal, including that of KAR3, are primarily mediated by the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway.[2][7][8] This pathway shares components with the signaling of strigolactones, another class of butenolide plant hormones, indicating a degree of evolutionary conservation.[2][9][10] The central dogma of this pathway involves a receptor, an F-box protein, and the targeted degradation of transcriptional repressors.

Perception of the KAR3 Signal by the KAI2 Receptor

The initial and most critical step in the mechanism of action is the binding of KAR3 to the α/β-hydrolase receptor, KAI2 .[2][7][8] KAI2 possesses a deep hydrophobic pocket that accommodates the butenolide ring structure of karrikins. While the precise binding kinetics of KAR3 are still under investigation, it is hypothesized that the interaction induces a conformational change in the KAI2 protein. This structural alteration is the linchpin that initiates the downstream signaling cascade. It is also proposed that KAI2 may enzymatically process the karrikin molecule as part of the signaling process.[9]

Formation of the SCFMAX2 Complex and Targeting of SMAX1/SMXL2

The conformational change in KAI2 upon KAR3 binding facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) .[2][7][9] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the KAI2-MAX2 complex is the crucial step that confers substrate specificity to the E3 ligase.

The primary targets of the SCFKAI2-MAX2 complex are a pair of closely related transcriptional repressor proteins: SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) .[2][7] In the dormant state, SMAX1 and SMXL2 are stable and actively repress the expression of genes required for germination. The activated SCFKAI2-MAX2 complex polyubiquitinates SMAX1 and SMXL2, marking them for degradation by the 26S proteasome.[2][7]

Derepression of Germination-Promoting Genes

The degradation of SMAX1 and SMXL2 relieves the repression of their target genes. This derepression allows for the transcription of a suite of genes that are essential for the completion of germination, including those involved in cell wall modification, metabolism, and the biosynthesis of growth-promoting hormones.

KAR3_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR3 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) KAI2 KAI2 Receptor (α/β-hydrolase) KAR3->KAI2 Binding MAX2 MAX2 (F-box protein) KAI2->MAX2 Interaction SCF SCF Complex MAX2->SCF Forms SMAX1 SMAX1/SMXL2 (Repressor Proteins) SCF->SMAX1 Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Genes Germination-Promoting Genes SMAX1->Genes Repression Proteasome->Genes Derepression Germination Seed Germination Genes->Germination Promotes

Figure 1: The KAI2-dependent signaling pathway for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) in seed dormancy release.

Interplay with Phytohormone Signaling

The KAI2 pathway does not operate in isolation. Its ability to break seed dormancy is intricately linked to its modulation of the balance between two key phytohormones: gibberellins (GA) and abscisic acid (ABA) .

Promotion of Gibberellin (GA) Biosynthesis and Signaling

Gibberellins are a class of hormones that are essential for promoting germination. Evidence suggests that karrikin signaling enhances the biosynthesis of active GAs.[11][12][13] Specifically, treatment with karrikins has been shown to upregulate the expression of key GA biosynthetic genes, such as GA3ox1 and GA3ox2.[12][13][14] By increasing the levels of active GAs, the KAI2 pathway helps to overcome the repressive effects of ABA and push the seed towards germination.

Antagonism of Abscisic Acid (ABA) Signaling

Abscisic acid is the primary hormone responsible for inducing and maintaining seed dormancy.[13] The karrikin signaling pathway appears to counteract the effects of ABA. While the exact mechanism is still being elucidated, it is proposed that the degradation of SMAX1/SMXL2 may lead to the downregulation of ABA signaling components or the upregulation of ABA catabolism genes.[7] In some species, such as soybean, karrikins have been shown to delay germination by enhancing ABA biosynthesis, indicating that the interaction between karrikin and ABA signaling can be species-dependent.[15]

Hormone_Interplay KAR3 KAR3 KAI2_pathway KAI2 Signaling Pathway KAR3->KAI2_pathway Activates GA Gibberellin (GA) Biosynthesis & Signaling KAI2_pathway->GA Promotes ABA Abscisic Acid (ABA) Signaling KAI2_pathway->ABA Inhibits Germination Seed Germination GA->Germination Promotes Dormancy Seed Dormancy ABA->Dormancy Maintains Dormancy->Germination

Figure 2: Interplay of the KAR3-activated KAI2 pathway with gibberellin and abscisic acid signaling in the regulation of seed dormancy.

Experimental Protocols for Studying the Mechanism of Action

To facilitate further research into the mechanism of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, we provide the following validated experimental workflows.

Seed Germination Assay

This fundamental assay is used to determine the biological activity of KAR3 and to quantify its effect on breaking seed dormancy.

Methodology:

  • Seed Sterilization: Surface sterilize seeds using 70% ethanol followed by a brief treatment with a dilute bleach solution and rinse thoroughly with sterile water.

  • Plating: Plate seeds on sterile filter paper or agar medium within Petri dishes.

  • Treatment: Add a solution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one at various concentrations (typically ranging from 10⁻⁹ M to 10⁻⁶ M) to the filter paper or medium. A solvent control (e.g., acetone or methanol) should be included.

  • Incubation: Incubate the Petri dishes under controlled conditions of light and temperature.

  • Scoring: Score germination daily, defined by the emergence of the radicle.

  • Data Analysis: Calculate the germination percentage and germination rate for each treatment.

Transcriptomic Analysis (RNA-seq)

RNA sequencing can be employed to identify the genes that are differentially expressed in response to KAR3 treatment, providing insights into the downstream genetic network.

Methodology:

  • Seed Treatment and Sampling: Treat seeds with KAR3 as described in the germination assay. Collect seed samples at various time points post-treatment.

  • RNA Extraction: Extract total RNA from the seed samples using a suitable kit or protocol.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes (DEGs) between KAR3-treated and control samples. Perform gene ontology (GO) and pathway enrichment analysis to understand the biological processes affected by KAR3.

Protein-Ligand Interaction Studies

To confirm the direct interaction between KAR3 and the KAI2 receptor, various biophysical techniques can be employed.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant KAI2 protein.

  • Interaction Assays:

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of KAR3 to KAI2 to determine the binding affinity, stoichiometry, and thermodynamic parameters.

    • Surface Plasmon Resonance (SPR): Immobilize KAI2 on a sensor chip and flow KAR3 over the surface to measure the kinetics of binding (association and dissociation rates).

    • Differential Scanning Fluorimetry (DSF): Measures the change in the melting temperature of KAI2 in the presence of KAR3, which is indicative of ligand binding and stabilization.

Experimental_Workflow cluster_germination Seed Germination Assay cluster_rna_seq Transcriptomic Analysis (RNA-seq) cluster_binding Protein-Ligand Interaction sterilize Seed Sterilization plate Plating sterilize->plate treat_germ KAR3 Treatment plate->treat_germ incubate Incubation treat_germ->incubate score Scoring incubate->score analyze_germ Data Analysis score->analyze_germ treat_rna Seed Treatment & Sampling extract_rna RNA Extraction treat_rna->extract_rna library_prep Library Preparation & Sequencing extract_rna->library_prep analyze_rna Data Analysis library_prep->analyze_rna express_protein Recombinant KAI2 Expression itc Isothermal Titration Calorimetry (ITC) express_protein->itc spr Surface Plasmon Resonance (SPR) express_protein->spr dsf Differential Scanning Fluorimetry (DSF) express_protein->dsf

Figure 3: Key experimental workflows for investigating the mechanism of action of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Conclusion and Future Directions

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) and other karrikins represent a fascinating class of plant growth regulators with a well-defined mechanism of action centered on the KAI2 signaling pathway. Their ability to break seed dormancy by modulating the GA/ABA hormonal balance has significant implications for agriculture, horticulture, and ecological restoration.

Future research should focus on several key areas:

  • Elucidating the structural basis of KAR3-KAI2 interaction: High-resolution crystal structures will provide a deeper understanding of the binding mechanism and could guide the design of synthetic analogs with enhanced activity or specificity.

  • Identifying the full spectrum of downstream target genes: Comprehensive transcriptomic and proteomic studies will be crucial to map the entire genetic network regulated by the KAI2 pathway.

  • Investigating the role of KAR3 in post-germination development: The influence of karrikins extends beyond germination to seedling development and stress responses, which warrants further investigation.

  • Translational research for agricultural applications: Exploring the use of KAR3 and its analogs as seed treatments or priming agents to improve crop establishment and yield is a promising avenue for agricultural innovation.

By continuing to unravel the complexities of karrikin signaling, we can harness the power of these "phoenix" molecules to enhance plant growth and resilience in a changing world.

References

  • Waters, M. T., Scaffidi, A., Sun, Y. K., Flematti, G. R., & Smith, S. M. (2014). The strigolactone and karrikin signal perception mechanism. Frontiers in Plant Science, 5, 299. [Link]

  • Bürger, M., & Chory, J. (2020). KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors. Journal of Plant Growth Regulation, 39(4), 1375–1386. [Link]

  • Li, W., & Smith, S. M. (2023). The Multifaceted Impact of Karrikin Signaling in Plants. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Yao, R., & Waters, M. T. (2021). Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany, 72(22), 7627–7638. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science, 305(5686), 977. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189–2194. [Link]

  • Waters, M. T., Nelson, D. C., Scaffidi, A., Flematti, G. R., Sun, Y. K., Dixon, K. W., & Smith, S. M. (2012). KAI2- and MAX2-mediated responses to karrikins and strigolactones are largely independent of HY5 in Arabidopsis seedlings. Molecular Plant, 5(5), 989–1002. [Link]

  • Wang, L., Wang, B., & Jiang, L. (2017). Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in Plant Science, 7, 2033. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant Physiology, 149(2), 863–873. [Link]

  • Nelson, D. C., Scaffidi, A., Dun, E. A., Waters, M. T., Flematti, G. R., Dixon, K. W., ... & Smith, S. M. (2010). Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 107(15), 7095-7100. [Link]

  • Meng, Y., Shu, M., Li, C., Liu, H., Wang, Z., Liu, Y., ... & Yang, Y. (2016). Karrikins delay soybean seed germination by mediating abscisic acid and gibberellin biogenesis under shaded conditions. Scientific Reports, 6(1), 22073. [Link]

  • Flematti, G. R., Scaffidi, A., & Smith, S. M. (2013). Karrikins. In Annual Review of Plant Biology (Vol. 64, pp. 195-217). Annual Reviews. [Link]

  • Kulkarni, M. G., Light, M. E., & Van Staden, J. (2011). Plant-derived smoke and karrikin 1 in seed priming and seed biotechnology. Plants, 10(11), 2378. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475–9480. [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863-873. [Link]

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biological role of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in post-fire ecosystems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Biological Role of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in Post-Fire Ecosystems

Abstract

Following a wildfire, the seemingly barren landscape undergoes a rapid and remarkable regeneration, a process orchestrated by a symphony of ecological cues. Among the most potent of these signals are karrikins, a class of butenolide compounds generated from the combustion of plant material. This guide focuses on a specific karrikin, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (commonly known as KAR₃), to provide an in-depth examination of its pivotal role in post-fire ecosystems. We will dissect its mechanism of action through the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway, explore its primary function in breaking seed dormancy, and discuss its broader impacts on plant development and stress resilience. This document is intended for researchers, scientists, and professionals in drug development and agrochemical innovation, offering a technical foundation grounded in current scientific understanding and providing detailed methodologies for future investigation.

Introduction: The Phoenix Molecule

For centuries, it has been observed that fire, a force of destruction, is also a powerful catalyst for rebirth in many ecosystems.[1][2] This phenomenon is particularly evident in the synchronous germination of "fire-follower" plant species after a blaze.[2] The primary chemical trigger for this rejuvenation was identified in 2004 as a molecule derived from plant smoke, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁).[1][3] Subsequently, a family of related compounds, collectively named karrikins (from "karrik," an Aboriginal word for smoke), was discovered.[1][2][3]

This guide focuses on 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) , an important alkyl-substituted analogue of KAR₁ also found in smoke condensates.[4] While much of the foundational research has been conducted with KAR₁ and KAR₂, the underlying signaling pathway is conserved, and KAR₃ is a significant contributor to the overall germination-promoting activity of crude smoke extracts.[4] Karrikins act as powerful signaling molecules that inform dormant seeds of the ideal post-fire conditions for growth: reduced competition, increased light availability, and a nutrient-rich ash bed.[2][5] Understanding the biological role of KAR₃ requires a deep dive into a sophisticated and ancient signaling pathway that predates the evolution of fire-adapted traits, suggesting a more fundamental role in plant biology.[6][7]

Physicochemical Properties and Genesis

Karrikins are butenolide compounds characterized by a fused pyran and furanone ring system.[8] They are not believed to occur in unburnt plant tissues but are synthesized during the pyrolysis of carbohydrates, particularly cellulose and other polysaccharides, at temperatures around 180°C (356°F).[1][2]

Compound Name Common Abbreviation Molecular Formula Molecular Weight Key Structural Feature
3-Methyl-2H-furo[2,3-c]pyran-2-oneKAR₁C₈H₆O₃150.13Methyl group at C-3[9]
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one KAR₃ C₉H₈O₃ 164.16 Methyl groups at C-3 and C-5 [10]
3,4-Dimethyl-2H-furo[2,3-c]pyran-2-oneKAR₂C₉H₈O₃164.16Methyl groups at C-3 and C-4
5-Methyl-2H-furo[2,3-c]pyran-2-oneKAR₄C₈H₆O₃150.13Methyl group at C-5
Table 1: Physicochemical properties of KAR₃ and related karrikins.

The specific arrangement of methyl groups influences the biological activity of each karrikin. Structure-activity relationship studies have shown that the methyl group at the C-3 position is crucial for germination-promoting activity.[11][12]

The Core Mechanism: KAI2 Signaling Pathway

The biological effects of KAR₃ are mediated by a signaling pathway that is homologous to the one used by strigolactones (SLs), another class of butenolide plant hormones.[3][13][14] However, the karrikin pathway is distinct and relies on a specific receptor.

The key protein components are:

  • KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikins.[6][13] It is believed that KAI2's primary evolutionary role is to perceive an unknown endogenous plant hormone, provisionally named KAI2 Ligand (KL), and that karrikins act as a mimic of this ligand.[6][7][14]

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex.[15][16] This protein is a shared component with the strigolactone signaling pathway.[17]

  • SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional repressor proteins.[15][16] In the absence of a signal, they prevent the expression of downstream genes.[3]

Mechanism of Action:

  • Perception: KAR₃ (or the endogenous KL) binds to the KAI2 receptor.[13]

  • Complex Formation: Ligand binding induces a conformational change in KAI2, allowing it to interact with the MAX2 F-box protein, forming an SCFKAI2-MAX2 complex.[15][18]

  • Targeting for Degradation: This complex then recruits the SMAX1/SMXL2 repressor proteins.[15][18]

  • Ubiquitination and Proteolysis: The SCF complex ubiquitinates SMAX1/SMXL2, marking them for destruction by the 26S proteasome.[15][17][19]

  • Gene Expression: The degradation of the SMAX1/SMXL2 repressors allows for the transcription of karrikin-responsive genes, which in turn initiates various developmental programs, most notably seed germination.[3][18]

KAI2_Signaling_Pathway cluster_SCF SCF Complex Formation KAR3 KAR₃ (or KL) KAI2 KAI2 Receptor KAR3->KAI2 Binds KAI2->p1 MAX2 MAX2 (F-box) MAX2->p1 SMAX1 SMAX1/SMXL2 (Repressor) Proteasome 26S Proteasome SMAX1->Proteasome Ubiquitination Genes Target Gene Expression SMAX1->Genes Represses Proteasome->SMAX1 Degradation Response Biological Response (e.g., Germination) Genes->Response p1->SMAX1 Recruits

Caption: KAI2 signaling pathway activated by KAR₃.

Biological Roles and Ecological Significance

Primary Role: Cueing Seed Germination

The most well-documented role of karrikins is the stimulation of seed germination.[6][20][21] KAR₃, upon being leached into the soil by the first post-fire rains, signals to dormant seeds that favorable conditions have arrived. This is not simply an on/off switch but a complex interaction with other signaling pathways.

  • Interaction with Light: Karrikins do not typically replace the requirement for light in photoblastic seeds but rather enhance the seeds' sensitivity to it.[3][6] This means that seeds can germinate under lower light fluences, which is advantageous in a post-fire environment where light conditions can be variable.[22] Transcriptional analysis shows that KAR₁ upregulates many light-responsive genes, including those targeted by the key light signaling transcription factor HY5.[15][22]

  • Hormonal Crosstalk: The KAI2 pathway intersects with major phytohormone networks.[3][16][19]

    • Gibberellins (GA): Karrikins can enhance GA biosynthesis, which is a primary promoter of germination.[3] However, they cannot rescue germination in mutants completely deficient in GA synthesis, indicating they act to sensitize the seed to existing GA signals rather than replacing them.[20][22]

    • Abscisic Acid (ABA): This hormone is a major inhibitor of germination. Karrikin signaling may inhibit ABA signals, tipping the balance in favor of germination.[3][19]

Broader Roles in Plant Development

The presence of the KAI2 signaling pathway in plants from non-fire-prone environments and even in basal land plants like liverworts points to functions beyond fire response.[7][23]

  • Seedling Photomorphogenesis: Karrikin treatment enhances light-dependent seedling development, leading to shorter hypocotyls (stems) and larger cotyledons (seed leaves).[2][6][16] This robust phenotype could provide a competitive advantage for resource capture in the early stages of establishment.[2]

  • Root System Architecture: The KAI2 pathway influences root development by promoting root hair elongation and lateral root formation.[8][13] This is mediated through crosstalk with auxin and ethylene signaling pathways.[8][19]

  • Abiotic Stress Tolerance: Emerging evidence suggests that karrikin signaling can enhance plant tolerance to various abiotic stresses, including drought, salinity, and temperature extremes.[14][21] This resilience is critical for survival in the harsh, exposed conditions of a post-fire landscape.

Ecosystem-Level Impact

The action of KAR₃ and other karrikins has profound implications for the post-fire ecosystem:

  • Community Composition: By selectively stimulating the germination of fire-adapted species, karrikins play a crucial role in shaping the plant community structure after a fire.[5]

  • Soil Ecology: Karrikins are components of pyrogenic carbon (PyC), or biochar, which persists in the soil long after a fire.[5][24] The presence of karrikins in biochar can influence soil microbial communities and nutrient cycling, creating a lasting legacy of the fire event.[5]

Methodologies for the Study of KAR₃

To investigate the roles of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a combination of analytical chemistry, plant physiology, and molecular biology techniques is required.

Protocol 1: Quantification of KAR₃ in Environmental Samples

Objective: To detect and quantify KAR₃ from soil or biochar samples using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for analyzing smoke-water and pyrolyzed materials.[4][25]

Methodology:

  • Extraction:

    • Weigh 10 g of the soil or powdered biochar sample into a glass flask.

    • Add 50 mL of dichloromethane (DCM) as the extraction solvent.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Filter the extract through a 0.45 µm PTFE filter to remove particulate matter.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a silica gel SPE cartridge with 5 mL of hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash with 10 mL of hexane to remove non-polar interferences.

    • Elute the karrikin fraction with 10 mL of a 50:50 mixture of DCM and ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of DCM for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for KAR₃ (e.g., m/z 164, 136, 121).

    • Quantification: Prepare a calibration curve using a certified KAR₃ standard (CAS 857054-07-0).[10]

Protocol 2: Seed Germination Bioassay

Objective: To determine the biological activity of KAR₃ on dormant seeds of a model species (e.g., Lactuca sativa cv. Grand Rapids or Arabidopsis thaliana).

Caption: Workflow for a KAR₃ seed germination bioassay.

Methodology:

  • Seed Preparation: Surface sterilize seeds to prevent fungal and bacterial contamination.

  • Plating: Prepare 0.8% water agar plates. For treatment plates, add KAR₃ from a stock solution to achieve final concentrations (e.g., 1 nM to 1 µM). Plate approximately 50-100 seeds evenly on each plate. Use at least 3 replicate plates per condition.

  • Stratification: To break physiological dormancy and synchronize germination, store plates at 4°C in the dark for 3 days.

  • Incubation: Transfer plates to a growth chamber with controlled light and temperature (e.g., 23°C, 16-hour photoperiod).

  • Scoring: A seed is considered germinated when the radicle has fully emerged from the seed coat. Count germinated seeds daily for 7-10 days.

  • Data Analysis: Calculate the final germination percentage for each treatment. Compare treatment groups to the water control using statistical tests (e.g., ANOVA).

Protocol 3: Analysis of Microbial Community Response in Soil

Objective: To assess the impact of KAR₃ on the composition of the soil microbial community, which plays a key role in post-fire nutrient cycling.

Methodology:

  • Soil Microcosms:

    • Establish soil microcosms using sieved, homogenized soil from a relevant ecosystem.

    • Treat soil with a sterile KAR₃ solution to mimic its release after a fire. Use a water-only treatment as a control.

    • Incubate microcosms under controlled conditions for a set period (e.g., 14 days).

  • Soil DNA Extraction:

    • At specified time points, collect soil samples from each microcosm.

    • Extract total soil DNA using a commercial kit designed to handle PCR inhibitors common in soil.

  • Metabarcoding Analysis:

    • Amplify a specific marker gene from the extracted DNA using PCR with universal primers. For bacteria, use the 16S rRNA gene; for fungi, use the ITS (Internal Transcribed Spacer) region.[26]

    • Prepare the amplicons for next-generation sequencing (NGS) by adding sequencing adapters and barcodes.

    • Sequence the DNA library on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality data and artifacts.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each OTU/ASV by comparing its sequence to a reference database (e.g., SILVA for 16S, UNITE for ITS).[26]

    • Analyze the resulting community data to compare microbial diversity (alpha diversity) and composition (beta diversity) between KAR₃-treated and control soils.

Future Directions and Broader Applications

The study of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and its signaling pathway opens several avenues for research and practical application:

  • Agricultural Innovation: Karrikins and their synthetic analogues have potential as novel plant growth regulators.[20] They could be used to improve seed germination, enhance seedling vigor, and increase crop resilience to abiotic stresses, contributing to more sustainable agriculture.[13][21]

  • Ecological Restoration: Understanding how KAR₃ influences plant recruitment can inform strategies for restoring ecosystems after fires or other disturbances.

  • Drug Discovery Analogue: While not a direct therapeutic, the process of identifying a bioactive natural product (KAR₃), elucidating its target (KAI2), and synthesizing more potent or stable analogues for agricultural use mirrors the drug discovery pipeline. The pyran-fused lactone scaffold is a common motif in bioactive compounds and could inspire the design of novel molecules for other biological targets.[27]

Conclusion

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is more than just a chemical curiosity found in smoke. It is a potent biological signal that plays a fundamental role in the resilience and regeneration of fire-prone ecosystems. By activating the conserved KAI2 signaling pathway, KAR₃ awakens dormant seeds, shapes the development of the resulting seedlings, and contributes to their ability to withstand environmental stress. The continued exploration of this molecule and its intricate signaling network will not only deepen our understanding of plant biology and ecology but also holds the promise of innovative solutions for agriculture and environmental management.

References

  • The Multifaceted Impact of Karrikin Signaling in Plants. MDPI.
  • Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany.
  • Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants.
  • Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in Plant Science.
  • Potential of Karrikins as Novel Plant Growth Regul
  • Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany.
  • KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors. Plant and Cell Physiology.
  • Core D14 and KAI2 signaling pathways.
  • Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elong
  • KAI2 as a hub in phytohormone crosstalk.
  • Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana.
  • Investigating the Influence of Karrikins on Seed Germin
  • Major components of the KARRIKIN INSENSITIVE2-dependent signaling pathway are conserved in the liverwort Marchantia polymorpha. The Plant Cell.
  • Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone. Frontiers in Plant Science.
  • Karrikin - Wikipedia. Wikipedia.
  • The Multifaceted Impact of Karrikin Signaling in Plants.
  • Karrikins Identified in Biochars Indicate Post-Fire Chemical Cues Can Influence Community Diversity and Plant Development. PLoS ONE.
  • Physiological roles of karrikins in plants under abiotic stress conditions. ScienceDirect.
  • a 3-methyl-2H-furo[2,3-c]pyran-2-one (1);...
  • CAS 857054-02-5 3-Methyl 2H-Furo[2,3-c]pyran-2-one. BOC Sciences.
  • 3-Methyl 2H-Furo[2,3-c]pyran-2-one. CymitQuimica.
  • 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-07-0. Santa Cruz Biotechnology.
  • This compound. Sapphire Bioscience.
  • Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity.
  • Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry.
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry.
  • Wildfire-Derived Pyrogenic Carbon Modulates Riverine Organic Matter and Biofilm Enzyme Activities in an In Situ Flume Experiment. Environmental Science & Technology.
  • Quantitative Flow Cytometric Detection of Specific Microorganisms in Soil Samples Using rRNA Targeted Fluorescent Probes and Ethidium Bromide. Cytometry.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
  • Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology.
  • Detection of multiple mycetoma pathogens using fungal metabarcoding analysis of soil DNA in an endemic area of Sudan. PLOS Neglected Tropical Diseases.

Sources

An In-depth Technical Guide to 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one Perception and Signal Transduction in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2H-furo[2,3-c]pyran-2-one, such as 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (also known as Karrikin 3 or KAR₃), are potent bioactive molecules found in smoke from burning plant material. These compounds, collectively termed karrikins, play a significant role in post-fire ecology by stimulating seed germination and influencing seedling development.[1][2][3][4][5] Beyond their ecological relevance, karrikins serve as powerful chemical probes for dissecting a conserved signaling pathway in plants that is also activated by an elusive endogenous hormone, termed the KAI2 ligand (KL). This guide provides a comprehensive technical overview of the perception and signal transduction of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and related karrikins. It is intended for researchers in plant biology, agrochemical development, and drug discovery, offering insights into the molecular mechanisms, physiological consequences, and experimental methodologies for studying this signaling cascade.

Introduction: The Karrikin Signaling Pathway

The discovery of 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) as the primary germination stimulant in smoke has unveiled a fascinating signaling pathway in plants.[5][6] While initially characterized in fire-follower species, the conservation of the karrikin response pathway in model organisms like Arabidopsis thaliana, which do not typically experience fire, suggests a more fundamental role in plant development.[2][6] This pathway is now understood to be activated by karrikins and a yet-to-be-identified endogenous KAI2 ligand (KL), which share structural similarities.

The core of the karrikin signaling pathway is a receptor and signal transduction module that shows remarkable parallels to the strigolactone (SL) signaling pathway. Both pathways utilize an α/β hydrolase receptor, an F-box protein, and downstream repressor proteins to regulate gene expression.[7] However, the karrikin and SL pathways have distinct specificities for their ligands and downstream targets, leading to different physiological outcomes.[7] This guide will focus on the KAI2-dependent pathway activated by karrikins such as 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Molecular Components and Mechanism of Signal Transduction

The perception and transduction of the karrikin signal involve a core set of proteins that act in a sequential manner, leading to changes in gene expression and subsequent physiological responses.

The Receptor: KARRIKIN INSENSITIVE 2 (KAI2)

The primary receptor for karrikins is KARRIKIN INSENSITIVE 2 (KAI2), an α/β-fold hydrolase.[7] KAI2 perceives karrikins and the endogenous KL, initiating the signaling cascade.[7] In vitro binding assays and co-crystallization studies have provided evidence for the direct perception of karrikins by KAI2.[7]

The F-box Protein: MORE AXILLARY GROWTH 2 (MAX2)

Upon ligand binding, KAI2 is thought to interact with MORE AXILLARY GROWTH 2 (MAX2), an F-box protein that is a component of a Skp, Cullin, F-box (SCF) E3 ubiquitin ligase complex (SCFMAX2).[7][8] This interaction is crucial for the subsequent steps in the signaling pathway. While direct interaction between KAI2 and MAX2 has been challenging to demonstrate, the conservation of residues required for the interaction of the related strigolactone receptor (D14) with MAX2 suggests a similar mechanism.[9]

The Repressor Proteins: SMAX1 and SMXL2

The downstream targets of the SCFMAX2 complex in the karrikin pathway are the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[7] In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress the transcription of target genes. Following the formation of the KAI2-ligand-MAX2 complex, SMAX1 and SMXL2 are targeted for ubiquitination by the SCFMAX2 complex and subsequent degradation by the 26S proteasome.[7][8] The degradation of these repressors relieves the transcriptional repression, allowing for the expression of karrikin-responsive genes.[7]

The signaling pathway is depicted in the following diagram:

Karrikin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Karrikin) KAI2 KAI2 Receptor KAR->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF SCF Complex MAX2->SCF SMAX1 SMAX1/SMXL2 (Repressor) SCF->SMAX1 Ubiquitinates Proteasome 26S Proteasome SMAX1->Proteasome Targets for Genes Target Gene Expression (e.g., GA3ox1, GA3ox2) SMAX1->Genes Represses Degradation Degradation Proteasome->Degradation Degradation->Genes De-repression Physiological_Response Physiological Response (e.g., Seed Germination) Genes->Physiological_Response Leads to Y2H_Workflow cluster_constructs Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection and Reporter Assay cluster_result Result Interpretation Bait Construct Bait: KAI2 fused to GAL4 DNA-Binding Domain (BD) Yeast Co-transform yeast strain with Bait and Prey plasmids Bait->Yeast Prey Construct Prey: SMAX1 fused to GAL4 Activation Domain (AD) Prey->Yeast Selection Plate on selective medium lacking leucine and tryptophan Yeast->Selection Reporter Plate on selective medium lacking histidine and adenine, and/or perform β-galactosidase assay Selection->Reporter Interaction Growth on selective medium and/or blue color indicates interaction Reporter->Interaction If proteins interact NoInteraction No growth or white color indicates no interaction Reporter->NoInteraction If proteins do not interact

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS No. 857054-07-0), a member of the karrikin family of bioactive molecules. While specific experimental data for this particular analogue is limited, this guide synthesizes available information and provides expert insights based on the well-characterized parent compound, 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikinolide, KAR1). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds. We will delve into its physicochemical characteristics, spectroscopic signature, potential synthetic pathways, and expected reactivity, providing a foundational understanding for future research and development endeavors.

Introduction and Significance

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a substituted derivative of the furo[2,3-c]pyran-2-one heterocyclic system. This core structure is the foundation of a class of compounds known as karrikins, which were first identified as potent seed germination stimulants present in smoke from burning plant material.[1][2] The most studied karrikin, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1), has garnered significant attention for its ability to influence plant development at nanomolar concentrations.

The subject of this guide, the 3,5-dimethyl analogue, has also been identified in smoke and is recognized as a contributor to the overall germination-promoting activity of crude smoke extracts.[1] This biological activity suggests that the compound may interact with specific cellular receptors, making it a molecule of interest for the development of novel plant growth regulators. Furthermore, the furo[2,3-c]pyran-2-one scaffold is a versatile building block in medicinal chemistry, with potential applications in the design of new therapeutic agents. A thorough understanding of the physicochemical properties of this analogue is therefore crucial for its synthesis, purification, and the elucidation of its biological mechanism of action.

Physicochemical Properties

Detailed experimental data on the physical properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one are not extensively reported in the literature. However, we can infer many of its properties from available data on the closely related and well-studied 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1) and from general chemical principles.

Table 1: Physicochemical Properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and Related Analogues

Property3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one3-Methyl-2H-furo[2,3-c]pyran-2-one (KAR1)
CAS Number 857054-07-0[3][4][5]857054-02-5[6]
Molecular Formula C₉H₈O₃[3][4]C₈H₆O₃[6]
Molecular Weight 164.16 g/mol [3][4]150.13 g/mol [6]
Appearance Pale Beige to Pale Brown Solid[4]Colorless crystalline solid
Melting Point Data not available116-118 °C
Boiling Point Data not availablePredicted: 411.3 ± 28.0 °C
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water.Soluble in organic solvents.

Note: Data for KAR1 is provided for comparative purposes. The addition of a second methyl group in the 3,5-dimethyl analogue is expected to slightly increase its molecular weight and may influence its melting and boiling points.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one consists of a fused furan and pyran-2-one ring system with methyl groups at positions 3 and 5.

Figure 1: Molecular Structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

While specific spectra for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets. The protons on the furo[2,3-c]pyran-2-one core will appear as multiplets or doublets in the aromatic/vinylic region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing nature of the lactone and the furan oxygen.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactone (typically in the range of 160-180 ppm), the sp² hybridized carbons of the fused ring system, and the sp³ hybridized carbons of the two methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically appearing in the region of 1720-1780 cm⁻¹. Other significant peaks will include C=C stretching vibrations from the aromatic and vinylic systems, and C-O stretching vibrations from the ether and lactone functionalities.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.16. The fragmentation pattern would likely involve the loss of CO, CO₂, and methyl radicals, leading to characteristic fragment ions that can aid in structure elucidation.

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, detailed synthetic protocol for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is not explicitly described in the reviewed literature. However, based on the synthesis of KAR1 and other karrikin analogues, a plausible synthetic route can be proposed.[7] The synthesis of the furo[2,3-c]pyran-2-one core often involves the construction of a substituted pyran-2-one followed by the annulation of the furan ring.

A potential starting material could be a suitably substituted dihydropyran-2-one, which can be synthesized via various methods, including intramolecular cyclizations of hydroxy esters.[8] Subsequent functionalization and ring-closing reactions would lead to the desired fused heterocyclic system.

start Substituted Dihydropyran-2-one step1 Functionalization (e.g., Bromination) start->step1 step2 Introduction of Furan Precursor step1->step2 step3 Ring Closure/ Annulation step2->step3 product 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one step3->product

Figure 2: A generalized synthetic workflow for the preparation of substituted furo[2,3-c]pyran-2-ones.

Chemical Reactivity

The chemical reactivity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is dictated by the functional groups present in its structure: the α,β-unsaturated lactone and the electron-rich furan ring.

  • Lactone Ring Opening: The lactone is susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to ring opening. This is a common reaction for lactones and can be utilized to introduce new functional groups.

  • Reactions at the Furan Ring: The furan moiety can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing effect of the fused pyran-2-one ring.

  • Michael Addition: The α,β-unsaturated system of the lactone can participate in Michael addition reactions with various nucleophiles.

  • Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to more complex polycyclic structures.

The presence of the two methyl groups will influence the regioselectivity of these reactions through steric and electronic effects.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, based on standard analytical techniques for small organic molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a sample of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 254 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight and obtain the mass fragmentation pattern of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Analysis: Inject the sample and acquire the total ion chromatogram and the mass spectrum of the peak corresponding to the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the fused ring system.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals to the molecular structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1h ¹H NMR prep->acq_1h acq_13c ¹³C NMR prep->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) prep->acq_2d proc Fourier Transform, Phasing, Baseline Correction acq_1h->proc acq_13c->proc acq_2d->proc analysis Spectral Interpretation & Structure Elucidation proc->analysis

Figure 3: A workflow for the structural elucidation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one using NMR spectroscopy.

Biological Activity and Potential Applications

The primary reported biological activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is its ability to stimulate seed germination.[1] As a member of the karrikin family, it is believed to act as a signaling molecule that mimics the effects of smoke from wildfires, a natural cue for germination in many plant species.

The mechanism of action of karrikins involves their perception by the α/β-hydrolase receptor protein KAI2 (KARRIKIN INSENSITIVE 2). This interaction triggers a signaling cascade that ultimately leads to changes in gene expression and the promotion of germination and seedling development. The presence of the two methyl groups on the furo[2,3-c]pyran-2-one core of the title compound likely influences its binding affinity and specificity for the KAI2 receptor, thereby modulating its biological activity compared to other karrikins.

Potential Applications:

  • Agrochemicals: Due to its germination-promoting activity, this compound could be developed as a novel plant growth regulator to enhance crop yields and improve seed germination rates.

  • Research Tool: As a specific analogue of KAR1, it can be used as a chemical probe to study the intricacies of the karrikin signaling pathway and to investigate the structure-activity relationships of KAI2 receptor ligands.

  • Drug Discovery: The furo[2,3-c]pyran-2-one scaffold is of interest in medicinal chemistry. Further derivatization of this compound could lead to the discovery of new molecules with therapeutic potential.

Conclusion

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a biologically active member of the karrikin family with demonstrated germination-promoting properties. While detailed physicochemical and spectroscopic data for this specific analogue are not yet widely available, this guide has provided a comprehensive overview based on the known properties of its parent compound, KAR1, and general chemical principles. The proposed synthetic strategies and analytical protocols offer a solid foundation for researchers to produce and characterize this compound. Further investigation into the precise biological activity and mechanism of action of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one will undoubtedly contribute to our understanding of plant signaling and may pave the way for its application in agriculture and beyond.

References

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475-9480. [Link]

  • González-García, V. (2013). Smoke-derived chemicals promote seed germination. Mapping Ignorance. [Link]

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189-2194. [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. [Link]

  • PubChem. (n.d.). 3-methyl-2H-furo(2,3-c)pyran-2-one. [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. [Link]

  • PubChem. (n.d.). 3-methyl-2H-furo(2,3-c)pyran-2-one. [Link]

  • LookChem. (n.d.). 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE. [Link]

  • PubChem. (n.d.). 3-methyl-2H-furo(2,3-c)pyran-2-one. [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. [Link]

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189-2194. [Link]

  • U.S. Patent No. 6,545,165 B1. (2003). Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-one.

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The Karrikin Compendium: A Technical Guide to a Novel Class of Plant Growth Regulators and Their Ecological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Karrikins (KARs) are a family of butenolide compounds generated from the combustion of plant matter. Initially identified as potent seed germination stimulants in post-fire ecosystems, their influence is now understood to extend to various aspects of plant development, including seedling photomorphogenesis, root architecture, and stress responses. This technical guide provides an in-depth exploration of the karrikin family, from their chemical nature and ecological roles to the intricate molecular signaling pathway that governs their activity. We delve into the key experimental protocols used to study karrikin responses, offering a framework for researchers and drug development professionals to investigate and harness the potential of these unique molecules. This document is designed to be a comprehensive resource, blending foundational knowledge with practical, field-proven insights to facilitate further discovery in this exciting area of plant biology.

Introduction: The Discovery and Chemistry of Karrikins

The observation that smoke from wildfires can trigger the synchronous germination of seeds in certain plant species has been a long-standing ecological enigma. It wasn't until 2004 that the butenolide karrikinolide (KAR₁) was isolated from plant-derived smoke and identified as a primary causative agent of this phenomenon.[1][2] Karrikins are not believed to be produced by living plants but are formed through the heating and combustion of carbohydrates like cellulose.[1] This abiotic origin underscores their unique role as an environmental cue rather than an endogenous hormone.

Chemically, karrikins are characterized by a fused ring structure consisting of a pyran ring and a five-membered lactone ring known as a butenolide.[1][2][3] Several karrikin analogues have since been identified in smoke, designated as KAR₁, KAR₂, KAR₃, etc., all sharing this core structure but differing in their substitutions.[3][4] KAR₁ is often the most abundant and biologically active of the family.[2] These small, water-soluble molecules are effective at nanomolar concentrations, rivaling the potency of endogenous plant hormones.[2][5][6]

Ecological Significance: Life After Fire

The primary ecological role of karrikins is to act as a signal for regeneration in post-fire environments.[1][2][7] Fires clear away competing vegetation and release a flush of nutrients into the soil, creating an ideal, albeit ephemeral, window for seedling establishment.[2] Plants known as "fire-followers" have evolved to utilize karrikins as a cue that these favorable conditions are present. Their seeds can lie dormant in the soil for decades, awaiting the specific chemical signal of a fire, delivered by karrikins washed into the soil by subsequent rainfall, to initiate germination.[1][2]

Beyond simply triggering germination, karrikins also influence early seedling development. In many species, including the model plant Arabidopsis thaliana, karrikins enhance seedling photomorphogenesis, leading to shorter, sturdier hypocotyls (seedling stems) and larger cotyledons (seed leaves).[1][8][9] This response is advantageous in the open, light-rich post-fire landscape, helping seedlings to establish quickly and outcompete rivals.[1][2] The discovery that karrikins are active in species like Arabidopsis, which are not typically associated with fire-prone ecosystems, led to the hypothesis that they mimic an unknown endogenous plant hormone, a notion that has driven much of the subsequent research into their mechanism of action.[10][11][12]

The Karrikin Signaling Pathway: A Molecular Perspective

The study of karrikin-insensitive mutants in Arabidopsis thaliana has been pivotal in elucidating the molecular machinery that perceives and transduces the karrikin signal. This pathway shows remarkable parallels with the signaling of strigolactones (SLs), a class of endogenous plant hormones that also possess a butenolide ring.[13][14][15]

The core components of the karrikin signaling cascade are:

  • KAI2 (KARRIKIN INSENSITIVE 2): The primary receptor for karrikins. KAI2 is an α/β hydrolase that binds karrikins (or a derivative) within a hydrophobic pocket.[10][11][14] It is believed that KAI2's primary role is to perceive an undiscovered endogenous hormone, provisionally named KAI2 Ligand (KL), for which karrikins act as a mimic.[5][10][16]

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a crucial component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10][11][14] MAX2 is a central hub, as it is required for both karrikin and strigolactone signaling.[11][15][17]

  • SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2: These are transcriptional co-repressor proteins that act as the primary negative regulators of the karrikin pathway.[10][11][12] In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress downstream developmental programs.

Upon karrikin perception, KAI2 is thought to undergo a conformational change, allowing it to interact with MAX2.[13][14] This KAI2-MAX2 interaction recruits SMAX1/SMXL2 to the SCFMAX2 complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[10][18][19] The removal of these repressors unleashes the expression of downstream genes that drive karrikin-mediated responses like seed germination and seedling development.[18]

Crosstalk with Strigolactone Signaling

The karrikin pathway is evolutionarily and mechanistically related to the strigolactone (SL) pathway. SLs are perceived by a paralogous α/β hydrolase receptor, D14.[14][17] Like KAI2, D14 interacts with MAX2 to target a different set of SMXL proteins (SMXL6, 7, and 8 in Arabidopsis) for degradation, thereby regulating processes like shoot branching.[20] While both pathways converge on MAX2, the specificity is maintained by the different receptors (KAI2 vs. D14) and their distinct downstream targets (SMAX1/2 vs. SMXL6/7/8).[17][20] This elegant system of parallel pathways allows plants to respond differently to the external cue of karrikins and the internal hormonal signal of strigolactones.

Karrikin_Signaling_Pathway cluster_perception Signal Perception cluster_SCF SCF Complex Assembly cluster_degradation Repressor Degradation cluster_response Cellular Response KAR Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) KAR->KAI2 Binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interacts with SCF SCF Complex (Cullin, Skp1) MAX2->SCF Assembles SMAX1 SMAX1 / SMXL2 (Repressor) MAX2->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Genes Target Gene Expression SMAX1->Genes Represses Proteasome->Genes De-repression Response Seed Germination Seedling Development Stress Tolerance Genes->Response

Figure 1. The Karrikin Signaling Pathway.

Experimental Protocols and Methodologies

Investigating the effects of karrikins requires robust and reproducible bioassays. Arabidopsis thaliana is an excellent model system due to its genetic tractability, short life cycle, and clear, quantifiable responses to karrikins.[11][12]

Karrikin Seed Germination Bioassay

This protocol is designed to assess the ability of karrikins to break primary dormancy in Arabidopsis seeds.

Causality and Rationale:

  • Primary Dormant Seeds: Freshly harvested seeds often exhibit dormancy, which must be broken by environmental cues. This assay specifically tests karrikins' ability to act as such a cue.

  • Water-Agar Medium: A minimal medium is used to avoid confounding effects from nutrients. Agar provides a solid support for germination.

  • Light Requirement: Karrikin-induced germination in Arabidopsis is light-dependent.[5][21] Therefore, incubation under continuous light is critical.

  • Scoring Radicle Emergence: The physical emergence of the radicle is the definitive sign that germination has occurred.

Step-by-Step Protocol:

  • Seed Sterilization: Surface sterilize freshly harvested, primary dormant Arabidopsis thaliana (e.g., ecotype Landsberg erecta) seeds by washing with 70% (v/v) ethanol for 2 minutes, followed by a 10% (v/v) bleach solution for 10 minutes, and then rinse 5 times with sterile distilled water.

  • Plating: Prepare 0.8% (w/v) water-agar plates. For treatment plates, supplement the molten agar with KAR₁ or other karrikins to the desired final concentration (e.g., 1 µM) after autoclaving and cooling. A solvent control (e.g., 0.01% acetone) plate must be included.

  • Sowing: Pipette approximately 50-100 sterilized seeds onto the surface of each plate. Seal the plates with breathable tape.

  • Incubation: Place the plates in a growth chamber under continuous white light (approx. 100 µmol m⁻² s⁻¹) at 22-24°C.

  • Scoring: Score germination daily for 7 days by counting the number of seeds that have visibly emerged radicles. Express the results as a percentage of the total seeds plated.

Seedling Photomorphogenesis Assay

This assay quantifies the effect of karrikins on hypocotyl elongation in light-grown seedlings.

Causality and Rationale:

  • After-ripened Seeds: To separate the effects on seedling development from those on germination, non-dormant (after-ripened) seeds are used.

  • MS Medium: A standard Murashige and Skoog (MS) medium provides the necessary nutrients for healthy seedling growth.

  • Low/Specific Light Conditions: Karrikin effects on hypocotyl length are most pronounced under specific light conditions, such as continuous low-intensity red light, which accentuates differences in photomorphogenic responses.[8][10]

  • Hypocotyl Measurement: The length of the hypocotyl is a direct and easily measurable indicator of the photomorphogenic response.

Step-by-Step Protocol:

  • Plate Preparation: Prepare plates with 0.5x MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Add KAR₁ (e.g., 1 µM) or a solvent control to the medium after autoclaving.

  • Sowing and Stratification: Sow surface-sterilized, after-ripened Arabidopsis seeds on the plates. To synchronize germination, stratify the plates by wrapping them in foil and storing them at 4°C for 3-4 days.

  • Germination Induction: Expose the plates to several hours of white light to induce germination.

  • Incubation: Transfer the plates to a growth chamber under continuous low-intensity red light (e.g., 10 µmol m⁻² s⁻¹) at 22°C for 4-5 days.

  • Measurement: Carefully remove at least 20 seedlings per treatment, place them on a flat surface, and photograph them alongside a ruler. Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl from the base of the cotyledons to the root junction.

Figure 2. Experimental Workflow for Karrikin Bioassays.
Protein-Protein Interaction and Degradation Assays

Understanding the molecular mechanism requires studying the interactions between signaling components.

  • Yeast Two-Hybrid (Y2H): This is a powerful technique to test for direct physical interactions between proteins, such as KAI2 and MAX2, or KAI2 and SMAX1. The proteins of interest are fused to the DNA-binding and activation domains of a transcription factor. An interaction between the proteins reconstitutes the transcription factor, driving the expression of a reporter gene.[14]

  • Co-Immunoprecipitation (Co-IP): To validate interactions in planta, Co-IP is used. A tagged "bait" protein (e.g., KAI2-GFP) is expressed in plant tissues. The bait protein and its binding partners are pulled down from the total protein extract using an antibody against the tag. The presence of the "prey" protein (e.g., MAX2) is then detected by western blotting.[22]

  • In Planta Degradation Assay: To visualize the degradation of SMAX1, a transient expression system in Nicotiana benthamiana leaves is commonly employed. A construct encoding SMAX1 fused to a fluorescent reporter (e.g., SMAX1-GFP) is introduced via agroinfiltration. The leaves are then treated with karrikins, and the degradation of the SMAX1-GFP fusion protein is monitored over time by observing the decrease in fluorescence or by western blot analysis.[3][20]

Data Presentation and Interpretation

Quantitative data is essential for comparing the activity of different karrikin compounds and understanding dose-response relationships.

Table 1: Effective Concentrations of Butenolides in Arabidopsis thaliana Bioassays
CompoundBioassayEffective Concentration (EC₅₀)NotesReferences
KAR₁ Seed Germination (Primary Dormant Ler)~100 nM - 1 µMStrong germination promoter.[5][21]
KAR₂ Seed Germination (Primary Dormant Ler)~10 nM - 100 nMOften more active than KAR₁ in Arabidopsis.[5]
KAR₁ Hypocotyl Elongation (Red Light)~100 nM - 1 µMInhibits hypocotyl elongation.[8][17]
rac-GR24 Hypocotyl Elongation~1 µMSynthetic strigolactone analogue, acts through both KAI2 and D14.[17][23]
GR24ent-5DS Hypocotyl Elongation~100 nMThe "unnatural" enantiomer of GR24 that specifically activates the KAI2 pathway.[12][23]
GR245DS Hypocotyl Elongation>1 µM (in KAI2 pathway)The "natural" enantiomer of GR24 that primarily activates the D14 (SL) pathway.[23]

Interpretation: The data clearly show that different karrikins have varying levels of activity. The use of synthetic analogues like the enantiomers of GR24 is a critical experimental choice, allowing researchers to specifically probe the KAI2 (karrikin) or D14 (strigolactone) pathways, thereby untangling the downstream effects of each.[23]

Future Directions and Applications

The field of karrikin research continues to evolve rapidly. A major outstanding question is the identity of the endogenous KAI2 ligand (KL).[10][11][12] Identifying this molecule will be a significant breakthrough, providing deep insights into the ancestral function of this signaling pathway before plants adapted it to respond to fire cues.

From an applied perspective, karrikins hold considerable promise for agriculture and ecological restoration. Their ability to promote germination and enhance seedling vigor could be harnessed to improve crop establishment, particularly under stressful conditions.[12][24] The development of stable, potent synthetic karrikin analogues could lead to new plant growth regulators that enhance crop resilience and yield.[12]

Conclusion

The karrikin family of compounds represents a fascinating intersection of chemistry, ecology, and molecular biology. From their fiery origins to their intricate signaling network, they offer a compelling story of plant adaptation and evolution. The experimental frameworks outlined in this guide provide the tools for researchers to further unravel the mysteries of karrikin signaling and to translate this fundamental knowledge into innovative applications for crop improvement and environmental management.

References

  • Waters, M. T., Flematti, G. R., & Smith, S. M. (2016). Assaying germination and seedling responses of arabidopsis to karrikins. In Plant Hormones: Methods and Protocols (Vol. 1497, pp. 29-36). Humana Press Inc. [Link]

  • Smith, S. M., & Waters, M. T. (2015). What are karrikins and how were they 'discovered' by plants?. BMC Biology, 13, 108. [Link]

  • Scaffidi, A., Waters, M. T., Ghisalberti, E. L., Merritt, D. J., Dixon, K. W., Flematti, G. R., & Smith, S. M. (2012). Strigolactone and karrikin signal perception: receptors, enzymes, or both?. Frontiers in plant science, 3, 255. [Link]

  • Waters, M. T., Scaffidi, A., Sun, Y. K., Flematti, G. R., & Smith, S. M. (2014). The karrikin response system of Arabidopsis. The Plant Journal, 79(4), 623-631. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863-873. [Link]

  • Guercio, A. M., & Stanga, J. P. (2021). Three mutations repurpose a plant karrikin receptor to a strigolactone receptor. Proceedings of the National Academy of Sciences, 118(30), e2103459118. [Link]

  • Al-Babili, S., & Bouwmeester, H. (2023). The Multifaceted Impact of Karrikin Signaling in Plants. MDPI. [Link]

  • Yao, R., Wang, F., & Xiong, G. (2020). Karrikin Signaling Acts Parallel to and Additively with Strigolactone Signaling to Regulate Rice Mesocotyl Elongation in Darkness. The Plant Cell, 32(9), 2850-2871. [Link]

  • Kochanek, J. (2019). Beyond Arabidopsis: Paving the Way to Commercial Applications of Karrikin Compounds. Plant Science Conferences 2019. [Link]

  • Scaffidi, A., Waters, M. T., Flematti, G. R., & Smith, S. M. (2013). Karrikins force a rethink of strigolactone mode of action. Plant signaling & behavior, 8(7), e24961. [Link]

  • Wang, L., & Smith, S. M. (2020). The Innovation. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants. [Link]

  • Flematti, G. R., Scaffidi, A., & Smith, S. M. (2013). The origins and mechanisms of karrikin signalling. Current opinion in plant biology, 16(5), 667-673. [Link]

  • Carbonnel, S., & Gutjahr, C. (2020). Common Components of the Strigolactone and Karrikin Signaling Pathways Suppress Root Branching in Arabidopsis. Plant and Cell Physiology, 61(11), 1877-1888. [Link]

  • Nelson, D. C., Scaffidi, A., Dun, E. A., Flematti, G. R., Waters, M. T., Dixon, K. W., ... & Smith, S. M. (2010). Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 107(15), 7095-7100. [Link]

  • Li, W., & Tran, L. S. P. (2019). Comparing and Contrasting the Multiple Roles of Butenolide Plant Growth Regulators: Strigolactones and Karrikins in Plant Development and Adaptation to Abiotic Stresses. International journal of molecular sciences, 20(24), 6203. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology, 149(2), 863-873. [Link]

  • Smith, S. M. (2015). Germination of Arabidopsis seeds and growth of seedlings in response to karrikin. ResearchGate. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. ResearchGate. [Link]

  • Hrdlička, J., Kępczyński, J., & Kępczyńska, E. (2019). Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1124, 230-238. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004).
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  • Shabek, N. (2023). C-terminal conformational changes in SCF-D3/MAX2 ubiquitin ligase are required for KAI2-mediated signaling. bioRxiv. [Link]

  • De Vleesschauwer, D. (2019). Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor. Molecular & Cellular Proteomics, 18(12), 2443-2460. [Link]

  • Bursch, K., & Hiltbrunner, A. (2021). Karrikins control seedling photomorphogenesis and anthocyanin biosynthesis through a HY5‐BBX transcriptional module. Refubium. [Link]

  • Khosla, A., & Nelson, D. C. (2020). Structure-Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2. The Plant Cell, 32(8), 2645-2666. [Link]

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Sources

understanding the butenolide structure in plant growth regulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Complexity of a Simple Ring

In the intricate world of plant biology, signaling molecules orchestrate the entire lifecycle, from germination to senescence. Among these, a class of compounds characterized by a simple butenolide ring—an unsaturated four-carbon lactone—has emerged as a critical regulator of plant development.[1] These molecules act as master switches, translating both external environmental cues and internal developmental programs into profound physiological responses.

This guide delves into the core butenolide structure, exploring its significance in two key classes of plant growth regulators: the karrikins (KARs) , smoke-derived signals that cue post-fire regeneration, and the strigolactones (SLs) , endogenous hormones that govern plant architecture and symbiotic interactions.[2] We will dissect their parallel yet distinct signaling pathways, elucidate the structure-activity relationships that dictate their function, and provide validated experimental protocols for their study. For researchers in agrochemistry and drug development, understanding this butenolide core is paramount for designing next-generation compounds that can enhance crop resilience, yield, and sustainability.

The Butenolide Scaffold: An Essential Pharmacophore

The term "butenolide" refers to a class of lactones with a four-carbon heterocyclic ring structure.[1] The defining feature is an α,β-unsaturated γ-lactone ring. This chemical motif is not merely a structural backbone; it is the active component—the pharmacophore—responsible for the biological activity of these regulators.[3] The reactivity of this ring, particularly its susceptibility to nucleophilic attack, is fundamental to its mechanism of perception by plant cellular machinery.[4]

Two principal families of butenolide-containing regulators are central to plant science:

  • Karrikins (KARs): A family of butenolides found in the smoke of burning plant material.[4][5] The archetypal karrikin, KAR₁, was identified as a potent seed germination stimulant, enabling plants to regenerate rapidly in post-fire environments.[6]

  • Strigolactones (SLs): A class of endogenous plant hormones derived from carotenoids.[4][7] They were initially identified as stimulants for the germination of parasitic weeds (e.g., Striga) but are now recognized for their crucial roles in inhibiting shoot branching and promoting symbiotic relationships with arbuscular mycorrhizal fungi.[2][4] The canonical SL structure consists of a tricyclic lactone (the ABC rings) connected via an enol-ether bridge to the butenolide D-ring, which is the active moiety for perception.[2]

Biosynthesis of Strigolactones: From Carotenoids to a Butenolide Signal

Understanding the origin of endogenous butenolide signals provides context for their function. The biosynthesis of SLs is a well-characterized pathway that begins in the plastid and is completed in the cytoplasm.

The core pathway proceeds as follows:

  • Plastid Phase: The pathway starts with all-trans-β-carotene, a common plant pigment. A series of enzymatic steps involving an isomerase (D27 ) and two carotenoid cleavage dioxygenases (CCD7 and CCD8 ) cleaves the carotenoid precursor to produce carlactone (CL) .[2][8]

  • Cytoplasmic Phase: Carlactone is exported to the cytoplasm, where it serves as the substrate for further modifications. A key enzyme family, the cytochrome P450 monooxygenases of the MAX1 clade (CYP711A), oxidizes carlactone.[2][8] These subsequent modifications generate the diversity of SLs observed in nature, but all retain the essential butenolide D-ring.

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm Beta_Carotene all-trans-β-carotene Carlactone Carlactone (CL) Carlactone_cyto Carlactone (CL) Carlactone->Carlactone_cyto Export Diverse_SLs Diverse Strigolactones (with Butenolide D-ring)

Caption: Simplified Strigolactone (SL) Biosynthesis Pathway.

Mechanism of Perception: A Shared Lock, Different Keys

The signaling pathways for karrikins and strigolactones are remarkably parallel, suggesting a common evolutionary origin. Both converge on the same core regulatory machinery but are initiated by distinct, though related, receptor proteins. This system is a classic example of signal-induced protein degradation.

The central components are:

  • Receptors (α/β Hydrolases): These proteins possess a catalytic pocket that binds the butenolide ligand. For karrikins (and the putative endogenous KAI2 ligand, or KL), the receptor is KARRIKIN INSENSITIVE 2 (KAI2) . For strigolactones, the receptor is DWARF14 (D14) .[2]

  • F-Box Protein: MORE AXILLARY GROWTH 2 (MAX2 ) is an F-box protein that acts as a substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. It is essential for both pathways.

  • Repressor Proteins: The SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of proteins act as transcriptional repressors. They are the ultimate targets for degradation. Specific clades within this family are targeted by either the KAI2 or D14 pathway.

The Signaling Cascade:

  • Ligand Perception: The butenolide ring of KAR or SL enters the catalytic pocket of its respective receptor, KAI2 or D14. This binding event, which involves hydrolysis of the ligand, induces a conformational change in the receptor.

  • Complex Formation: The ligand-bound receptor now gains affinity for and binds to the MAX2 F-box protein and a specific SMXL repressor protein.

  • Ubiquitination and Degradation: The formation of this KAI2/D14-SMXL-MAX2 complex allows the SCFMAX2 E3 ligase to polyubiquitinate the SMXL protein, marking it for destruction by the 26S proteasome.

  • Gene Expression: With the SMXL repressor degraded, downstream transcription factors are released to modulate the expression of genes controlling processes like seed germination, seedling development, or shoot branching.

G

Caption: Parallel Signaling Pathways for Karrikins and Strigolactones.

Structure-Activity Relationship (SAR): The Importance of Stereochemistry

The biological specificity of butenolide signaling is exquisitely controlled by stereochemistry. While both D14 and KAI2 recognize the butenolide D-ring, they exhibit distinct preferences for its configuration at the C2' position. This has been elegantly demonstrated using the synthetic SL analog, GR24, which is synthesized as a racemic mixture of two enantiomers.

  • GR245DS (+)-enantiomer: This molecule mimics the stereochemistry of natural strigolactones (a 2'R configuration). It is preferentially perceived by the D14 receptor and thus primarily regulates shoot branching.[9]

  • GR24ent-5DS (-)-enantiomer: This is the "unnatural" enantiomer with a 2'S configuration. It is preferentially perceived by the KAI2 receptor and is highly active in KAI2-dependent processes like seed germination and hypocotyl elongation.[9][10]

This stereoselectivity is a critical insight for drug development. It demonstrates that subtle changes to the butenolide scaffold can completely switch the biological output, allowing for the design of highly targeted plant growth regulators.

Compound Butenolide Ring Configuration Primary Receptor Primary Biological Activity Relative Potency
Natural Strigolactones2'RD14Inhibition of Shoot Branching+++
Karrikin₁ (KAR₁)2'S (analogous)KAI2Promotion of Seed Germination+++
GR245DS2'RD14Inhibition of Shoot Branching+++
GR24ent-5DS2'SKAI2Promotion of Seed Germination+++
Carlactone (CL)-PrecursorLow activity on its own+

Experimental Methodologies for Studying Butenolide Signaling

Validating the bioactivity of novel butenolide compounds and dissecting their signaling pathways requires robust, reproducible experimental systems. The following protocols provide a self-validating workflow, from whole-organism bioassays to specific molecular interaction studies.

G

Caption: Experimental Workflow for Butenolide Compound Validation.

Protocol 1: Arabidopsis thaliana Seed Germination Bioassay

Causality: This assay provides the primary screen for bioactivity. Arabidopsis seeds, particularly those of SL- or KAR-pathway mutants (e.g., kai2), provide a sensitive and genetically defined system to test if a compound can elicit a physiological response and through which pathway.[11][12]

Methodology:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds (e.g., Col-0 wild-type, kai2-2, d14-1) in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet seeds by centrifugation (10,000 x g, 30 sec) and remove the supernatant.

    • Add 1 mL of 20% bleach with 0.05% Triton X-100. Invert the tube for 5-7 minutes.

    • Pellet seeds and wash 4-5 times with sterile distilled water.

  • Plating:

    • Resuspend sterilized seeds in 0.15% (w/v) sterile agarose solution.

    • Prepare germination plates: 6-well plates containing sterile filter paper wetted with 1 mL of germination buffer (e.g., sterile water or 1/2 MS salts) supplemented with the test butenolide compound at various concentrations (e.g., 0.01 µM to 10 µM) or a solvent control (e.g., acetone).

    • Pipette ~50-100 seeds onto the filter paper in each well.

  • Incubation & Scoring:

    • Seal plates with porous tape and stratify at 4°C in the dark for 3 days to synchronize germination.

    • Transfer plates to a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) at 22°C.

    • Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each condition and replicate. A positive result is a statistically significant increase in germination compared to the solvent control.

Protocol 2: In Vitro Receptor-Ligand Pull-Down Assay

Causality: This biochemical assay validates a direct physical interaction between the butenolide compound ("prey") and its putative receptor ("bait").[13][14] A tagged, purified receptor protein is immobilized on beads and used to "pull down" the compound from a solution, which is then detected.

Methodology:

  • Bait Protein Immobilization:

    • Use a purified recombinant receptor protein (e.g., His-tagged KAI2 or D14).

    • Equilibrate Ni-NTA magnetic beads by washing three times with binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20).

    • Incubate the beads with the His-tagged receptor protein for 1-2 hours at 4°C with gentle rotation to immobilize the "bait".

    • Wash the beads 3 times with binding buffer to remove any unbound protein.

  • Bait-Prey Interaction:

    • Resuspend the protein-bound beads in binding buffer containing the test butenolide compound at a known concentration (e.g., 50 µM).

    • As a negative control, use beads with no immobilized protein or beads with an irrelevant His-tagged protein.

    • Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the magnetic beads and collect the supernatant (the "unbound" fraction).

    • Wash the beads 3-5 times with wash buffer (binding buffer with a higher salt concentration, e.g., 300 mM NaCl) to remove non-specific interactors.

    • Elute the bound compound. For small molecules, this is often done by adding a strong organic solvent like acetonitrile or methanol, which denatures the protein and releases the ligand.

  • Analysis:

    • Analyze the "unbound" and "eluted" fractions by a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A successful pull-down is indicated by a significant depletion of the compound in the unbound fraction and its presence in the eluted fraction, compared to the negative controls.

Protocol 3: Ligand-Dependent Yeast Two-Hybrid (Y2H) Assay

Causality: This in vivo assay confirms that the butenolide ligand induces the interaction between the receptor (KAI2/D14) and its downstream signaling partners (MAX2 and SMXL proteins). The interaction reconstitutes a functional transcription factor in yeast, activating reporter genes.[15][16][17]

Methodology:

  • Vector Construction:

    • Clone the receptor cDNA (e.g., KAI2) into the "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-Binding Domain (BD).

    • Clone the partner cDNA (e.g., SMXL7) into the "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).

  • Yeast Transformation:

    • Co-transform the BD-Bait and AD-Prey plasmids into a suitable yeast strain (e.g., AH109).

    • Plate transformed yeast on selective medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Grow yeast colonies from the SD/-Trp/-Leu plate.

    • Resuspend the yeast in sterile water and spot serial dilutions onto two types of selection media:

      • Control Plate: SD/-Trp/-Leu

      • High-Stringency Plate: SD/-Trp/-Leu/-His/-Ade, which selects for protein-protein interactions.

    • Crucially, prepare plates with and without the addition of the test butenolide compound (e.g., 10 µM GR24ent-5DS for KAI2 interactions). The compound must be added to the medium.

  • Analysis:

    • Incubate plates at 30°C for 3-5 days.

Conclusion and Future Directions

The butenolide ring is a remarkably efficient and versatile signaling motif in plants. Its central role in both the exogenous karrikin and endogenous strigolactone pathways highlights a deep evolutionary connection in how plants perceive and respond to their environment. For researchers, the distinct stereochemical preferences of the KAI2 and D14 receptors provide a clear blueprint for the rational design of novel plant growth regulators.

Key future challenges remain. The identity of the endogenous KAI2 ligand(s) is a major unanswered question in plant biology. Its discovery would complete our understanding of this signaling module and open new avenues for agricultural innovation. Furthermore, exploring the diversity of butenolide structures in nature and synthesizing novel analogs with enhanced specificity and stability will be crucial for developing next-generation agrochemicals that can precisely modulate plant growth, enhance stress tolerance, and improve crop yields in a changing world.

References

  • Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology, 66, 161-186. [Link]

  • Marzec, M. (2016). Strigolactone and karrikin signal perception: receptors, enzymes, or both? Frontiers in Plant Science, 7, 1163. [Link]

  • Seto, Y., & Yamaguchi, S. (2014). Strigolactone biosynthesis and perception. Current Opinion in Plant Biology, 21, 1-6. [Link]

  • Waters, M. T., Gutjahr, C., Bennett, T., & Nelson, D. C. (2017). Strigolactone signaling and evolution. Annual Review of Plant Biology, 68, 291-322. [Link]

  • Brewer, P. B., Yoneyama, K., & Filardo, F. (2016). Strigolactone biosynthesis and signal transduction. International journal of molecular sciences, 17(8), 1284. [Link]

  • Scaffidi, A., Waters, M. T., Ghisalberti, E. L., Dixon, K. W., Flematti, G. R., & Smith, S. M. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology, 165(3), 1221-1232. [Link]

  • Waters, M. T., Scaffidi, A., Flematti, G. R., & Smith, S. M. (2016). Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. Methods in Molecular Biology, 1497, 29-36. [Link]

  • Wikipedia contributors. (2024, January 28). Butenolide. In Wikipedia, The Free Encyclopedia. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science, 305(5686), 977. [Link]

  • Nelson, D. C., Flematti, G. R., Riseborough, J. A., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 106(17), 7095-7100. [Link]

  • Garban, Z., & Ilia, G. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. International Journal of Molecular Sciences, 23(19), 11684. [Link]

  • Umehara, M., Hanada, A., Magome, H., Takeda-Kamiya, N., & Yamaguchi, S. (2015). Contribution of strigolactones to the control of tiller bud outgrowth in rice. Plant and Cell Physiology, 56(6), 1059-1072. [Link]

  • Cusick, M. E., Klitgord, N., Vidal, M., & Hill, D. E. (2005). Interactome mapping in Caenorhabditis elegans. In Yeast Two-Hybrid (pp. 163-189). Humana Press. [Link]

  • Waters, M. T., Scaffidi, A., Sun, Y. K., Flematti, G. R., & Smith, S. M. (2012). The karrikin response system of Arabidopsis. The Plant Journal, 71(4), 673-685. [Link]

  • Conn, C. E., & Nelson, D. C. (2016). Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone. Frontiers in Plant Science, 6, 1219. [Link]

  • Waters, M. T., Scaffidi, A., Moulin, S. L., Sun, Y. K., Flematti, G. R., & Smith, S. M. (2015). A Selaginella moellendorffii ortholog of KARRIKIN INSENSITIVE2 functions in Arabidopsis development but cannot mediate responses to karrikins or strigolactones. The Plant Cell, 27(7), 1925-1944. [Link]

  • Lin, J. S., & Lai, E. M. (2017). Protein-Protein Interactions: Yeast Two-Hybrid System. Methods in Molecular Biology, 1615, 177-187. [Link]

  • Dong, J., & Chen, J. (2013). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 135(48), 18169-18172. [Link]

  • Zheng, S., Cui, D., & Liu, S. (2020). Cross talk between butenolide plant hormones and light signaling pathways. Plant Signaling & Behavior, 15(1), 1691234. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. [Link]

  • Gonzalez-Solis, A., Breen, B., & Hernandez-Garcia, J. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. PhytoFrontiers, 1(1), 2-10. [Link]

  • Light, M. E., Burger, B. V., Staerk, D., Kohout, L., & Van Staden, J. (2010). Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germination. Journal of Natural Products, 73(2), 267-269. [Link]

  • El-Seedi, H. R., Youssef, D., & El-Gohary, N. (2021). Structural features and biological activities of bufadienolides. Pharmaceutical and Biological Evaluations, 8(1), 1-15. [Link]

  • Bioclone Inc. (n.d.). Explore the World of Proteomics with Pull-Down Assay! [Link]

  • Wysocka, J. (2006). Identifying novel proteins recognizing histone modifications using peptide pull-down assay. CSH Protocols, 2006(3). [Link]

  • Sriswasdi, S., Harper, J. W., & Sowa, M. E. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols, 3(1), 101234. [Link]

  • ResearchGate. (2021). Germination assay Arabidopsis thaliana? [Link]

  • Lee, K. P., & Lopez-Molina, L. (2012). A Seed Coat Bedding Assay to Genetically Explore In Vitro How the Endosperm Controls Seed Germination in Arabidopsis thaliana. Journal of Visualized Experiments, (65), e50732. [Link]

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Methodological & Application

Total Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) from Pyromeconic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthesis of a Potent Plant Growth Regulator

Karrikins are a class of butenolide molecules found in the smoke of burning plant material that have been shown to be potent plant growth regulators, particularly in promoting seed germination.[1][2] Among these, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, also known as Karrikin 3 (KAR₃), has garnered significant interest for its biological activity.[3][4][5] This application note provides a detailed protocol for the total synthesis of KAR₃, starting from a readily available pyromeconic acid derivative, allomaltol. The synthetic strategy is based on established methodologies for the preparation of karrikin analogues, offering a robust and reproducible route for researchers in agrochemistry, plant biology, and drug development.[6][7]

The core of this synthesis lies in the construction of the characteristic fused furo[2,3-c]pyran-2-one scaffold. This is achieved through a concise three-step sequence involving acylation of the hydroxyl group of allomaltol, followed by an intramolecular Wittig-type cyclization to form the butenolide ring. This approach provides an efficient pathway to KAR₃ and can be adapted for the synthesis of other karrikin analogues for structure-activity relationship studies.

Synthetic Workflow Overview

The total synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) from allomaltol proceeds through a three-step sequence as illustrated below. The process begins with the O-acylation of allomaltol with 2-chloropropionyl chloride to yield an intermediate ester. This is followed by an intramolecular cyclization reaction facilitated by a phosphine reagent, which proceeds via a proposed Wittig-type mechanism to construct the fused furanone ring system.

Synthetic_Workflow Pyromeconic_Acid Allomaltol (5-Methylpyromeconic Acid) Intermediate_Ester 2-Chloro-1-(5-methyl-4-oxo-4H-pyran-3-yl)propyl propionate Pyromeconic_Acid->Intermediate_Ester O-Acylation (2-Chloropropionyl chloride, Base) Target_Molecule 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) Intermediate_Ester->Target_Molecule Intramolecular Cyclization (Triphenylphosphine)

Caption: Overall synthetic pathway for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Data Summary Table

CompoundStarting MaterialKey ReagentsMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-Chloro-1-(5-methyl-4-oxo-4H-pyran-3-yl)propyl propionateAllomaltol2-Chloropropionyl chloride, TriethylamineC₁₀H₁₁ClO₄234.64~85-95
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃)Intermediate EsterTriphenylphosphineC₉H₈O₃164.16~40-50

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloro-1-(5-methyl-4-oxo-4H-pyran-3-yl)propyl propionate (Intermediate Ester)

Rationale: This initial step involves the esterification of the hydroxyl group of allomaltol with 2-chloropropionyl chloride. The use of an acid chloride ensures a high-yielding acylation. Triethylamine is employed as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at a low temperature to control the reactivity of the acid chloride and minimize potential side reactions.

Protocol:

  • Reaction Setup: To a solution of allomaltol (1.0 g, 7.93 mmol) in anhydrous dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.21 g, 1.67 mL, 11.9 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.21 g, 0.97 mL, 9.51 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure intermediate ester as a pale yellow oil.

PART 2: Total Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃)

Rationale: The final step is an intramolecular cyclization to form the butenolide ring. This transformation is achieved by reacting the intermediate ester with triphenylphosphine. The proposed mechanism involves the formation of a phosphonium salt followed by an intramolecular Wittig-type reaction, where the enolate of the pyranone attacks the phosphonium ylide to form the five-membered furanone ring.[6][8][9] The use of a high-boiling solvent like toluene and elevated temperature is necessary to drive this cyclization.

Protocol:

  • Reaction Setup: To a solution of the intermediate ester (1.0 g, 4.26 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1.34 g, 5.11 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane). The product spot should be UV active.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) will separate the target compound from triphenylphosphine oxide and other byproducts. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the structure of KAR₃.[3][4][5]

Logical Framework for Experimental Design

The choice of reagents and reaction conditions is critical for the successful synthesis of KAR₃. The following diagram illustrates the decision-making process and the rationale behind the selected experimental parameters.

Experimental_Design cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Intramolecular Cyclization Start Allomaltol Acyl_Chloride 2-Chloropropionyl Chloride (Reactive Acylating Agent) Start->Acyl_Chloride Reacts with Base Triethylamine (Acid Scavenger) Acyl_Chloride->Base Requires Solvent1 Anhydrous DCM (Inert Solvent) Base->Solvent1 Performed in Temp1 0 °C to RT (Controls Reactivity) Solvent1->Temp1 at Product1 Intermediate Ester Temp1->Product1 Yields Start2 Intermediate Ester Reagent2 Triphenylphosphine (Forms Phosphonium Ylide) Start2->Reagent2 Reacts with Solvent2 Anhydrous Toluene (High-boiling Solvent) Reagent2->Solvent2 in Temp2 Reflux (Drives Cyclization) Solvent2->Temp2 at Product2 KAR₃ Temp2->Product2 Yields

Caption: Decision-making framework for the synthesis of KAR₃.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) from allomaltol. The described two-step sequence is efficient and relies on well-established organic transformations. By following these protocols, researchers can reliably produce KAR₃ for further investigation into its biological activities and potential applications in agriculture and beyond. The provided rationale for each experimental choice is intended to empower scientists to troubleshoot and adapt this synthesis for their specific research needs.

References

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189–2194. [Link]

  • Ban, N., et al. (2022). Synthesis of sulfur karrikin bioisosteres as potential neuroprotectives. Beilstein Journal of Organic Chemistry, 18, 549–554. [Link]

  • Pandey, R. K., Upadhyay, R. K., Shinde, S. S., & Kumar, P. (2004). Synthesis of (−)‐Mintlactone via Intramolecular Wittig–Horner Reaction. Synthetic Communications, 34(13), 2447-2454. [Link]

  • Casar, Z., Steinbücher, M., & Kosmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of Organic Chemistry, 75(19), 6681–6684. [Link]

  • Heys, I., Murphy, P. J., Coles, S. J., Gelbrich, T., & Hursthouse, M. B. (1999). Intramolecular Wittig Reactions With Lactones Utilising Triphenylphosphine and Dimethyl Acetylenedicarboxylate. Tetrahedron Letters, 40(40), 7151-7152. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science, 305(5686), 977. [Link]

  • Goddard-Borger, E. D., Ghisalberti, E. L., & Stick, R. V. (2007). Synthesis of the Germination Stimulant 3-Methyl-2H-furo[2,3-c]pyran-2-one and Analogous Compounds from Carbohydrates. European Journal of Organic Chemistry, 2007(23), 3925-3934. [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863–873. [Link]

  • Meng, Y., Shu, M., Li, C., & Wang, J. (2016). Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in plant science, 7, 1333. [Link]

Sources

Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, also known as Karrikin 3 (KAR3), is a member of the karrikin family of butenolide compounds.[1][2] These molecules, initially discovered in the smoke from burning plant materials, are potent plant growth regulators that can stimulate seed germination and influence seedling development.[1][2] The unique biological activity of karrikins has garnered significant interest within the agricultural and plant science communities, driving research into their mode of action and potential applications in crop improvement and land revegetation.

The furo[2,3-c]pyranone core is the key structural feature of karrikins, and the pattern of substitution on this scaffold dictates their specific biological activity. 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) has been shown to be a highly active karrikin analogue, making its efficient laboratory synthesis a crucial step for further biological and agricultural studies.[3]

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. The described methodology is based on established synthetic routes for karrikin analogues, offering a reliable procedure for researchers in synthetic chemistry, chemical biology, and drug development. The protocol is designed to be self-validating, with clear explanations for each step and guidance for the characterization of the final product.

Synthetic Strategy Overview

The synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one can be approached through various synthetic routes. A common and effective strategy involves the construction of the pyranone ring followed by the annulation of the furanone ring. This application note will detail a multi-step synthesis that is adaptable for a standard laboratory setting.

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyranone Formation Start->Step1 Step2 Step 2: Functionalization Step1->Step2 Step3 Step 3: Furanone Annulation Step2->Step3 Purification Purification Step3->Purification Characterization Characterization Purification->Characterization FinalProduct 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Detailed Experimental Protocol

This protocol is intended for researchers with a foundational knowledge of synthetic organic chemistry techniques. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl acetoacetateReagentSigma-Aldrich
ParaformaldehydeReagentSigma-Aldrich
PiperidineReagentSigma-AldrichUse freshly opened or distilled
Diethyl etherAnhydrousSigma-Aldrich
Sodium sulfateAnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Azobisisobutyronitrile (AIBN)ReagentSigma-Aldrich
Triethyl phosphonoacetateReagentSigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme care
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific
Saturated sodium bicarbonate solutionFisher Scientific
Brine solutionFisher Scientific
Silica gel60 Å, 230-400 meshFisher ScientificFor column chromatography
Deuterated chloroform (CDCl3)Cambridge Isotope LaboratoriesFor NMR analysis
Step-by-Step Methodology

Step 1: Synthesis of 4,6-dimethyl-2H-pyran-2-one

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add piperidine (0.1 eq) as a catalyst.

  • Slowly add paraformaldehyde (1.2 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,6-dimethyl-2H-pyran-2-one.

Step 2: Bromination of 4,6-dimethyl-2H-pyran-2-one

  • Dissolve the 4,6-dimethyl-2H-pyran-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo-intermediate. This intermediate is often used in the next step without further purification.

Step 3: Furanone Annulation via Horner-Wadsworth-Emmons Reaction

  • In a separate flask, suspend sodium hydride (1.2 eq of 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the crude bromo-intermediate from Step 2 in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one as a solid.

Product Characterization

The identity and purity of the synthesized 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance Pale beige to pale brown solid.[4]
Molecular Formula C9H8O3[4][5]
Molecular Weight 164.16 g/mol [4][5]
¹H NMR (CDCl₃) Peaks corresponding to the two methyl groups and the protons on the furo-pyranone core.
¹³C NMR (CDCl₃) Resonances consistent with the carbon skeleton of the target molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass.
Purity (HPLC) >95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure the use of freshly distilled piperidine. Monitor the reaction closely by TLC to avoid prolonged heating.
Incomplete bromination in Step 2 Inactive AIBN or insufficient NBS.Use freshly recrystallized AIBN. Ensure the reaction is protected from light.
Low yield in Step 3 Inactive sodium hydride or incomplete reaction.Use fresh sodium hydride and ensure anhydrous conditions. Allow for a longer reaction time if necessary.
Difficulty in purification Presence of closely eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. By following the outlined steps, researchers can efficiently produce this valuable karrikin analogue for use in a wide range of biological and agricultural studies. The provided characterization data and troubleshooting guide will aid in ensuring the successful synthesis and purification of the target compound.

References

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189–2194. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant Physiology, 149(2), 863–873. [Link]

  • Waters, M. T., Nelson, D. C., Scaffidi, A., Flematti, G. R., Sun, Y. K., Dixon, K. W., & Smith, S. M. (2012). Specialisation within the DWARF14 protein family confers distinct responses to karrikins and strigolactones in Arabidopsis. Development, 139(7), 1285–1295. [Link]

Sources

Application Notes and Protocols for the HPLC Purification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a member of the karrikin family of bioactive compounds, is a significant target in chemical synthesis due to its role in promoting seed germination.[1] The furo[2,3-c]pyranone core is a common motif in various natural products, often exhibiting a range of biological activities.[2][3][4][5] Ensuring the high purity of this compound is paramount for its application in biological assays and as a starting material for further chemical transformations. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for the purification of such moderately polar to nonpolar small molecules, offering high resolution and scalability.

This comprehensive guide provides detailed application notes and protocols for the successful purification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one using both reversed-phase and normal-phase HPLC. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC purification method.

PropertyValue/DescriptionSource
Molecular Formula C9H8O3[6][7][8]
Molecular Weight 164.16 g/mol [6][7][8]
Appearance Pale Beige to Pale Brown Solid[7]
Solubility Slightly soluble in chloroform and methanol.[9] General furanones can be dissolved in common HPLC mobile phase solvents like hexane, isopropanol, acetonitrile, and water/methanol mixtures.[10]
Polarity Moderately polar to nonpolar, with a predicted XLogP3 of 0.5 for the related 3-methyl analog.[11] This suggests suitability for both reversed-phase and normal-phase chromatography.
UV Absorbance While the specific λmax for this compound is not readily available, related furanone and pyranone structures exhibit UV absorbance, often in the range of 280-290 nm.[10] Empirical determination is recommended.
Storage -20°C under an inert atmosphere.[7][9]

Method Development: The Rationale Behind the Choice of HPLC Mode

The choice between reversed-phase (RP) and normal-phase (NP) HPLC is a critical first step in method development.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC and is particularly well-suited for the separation of moderately polar to nonpolar compounds.[10][12] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[12][13]

Justification for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one:

  • Given its predicted moderate polarity, the compound is expected to have good retention on a C18 column.

  • RP-HPLC is highly versatile, and the mobile phase composition can be easily adjusted to optimize the separation of the target compound from both more polar and less polar impurities.[10][14]

  • The use of aqueous mobile phases can be advantageous for the solubility of some polar impurities.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/isopropanol).[10][13][15] This technique is ideal for separating compounds that are highly soluble in organic solvents and for resolving isomers.[13]

Justification for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one:

  • If the crude synthetic mixture contains very nonpolar impurities, NP-HPLC can provide better separation.

  • For compounds that may be unstable in aqueous environments, NP-HPLC offers a non-aqueous alternative.[16]

  • Recovery of the purified compound in a non-polar, volatile solvent can simplify downstream processing.[13]

Experimental Protocols

Part 1: Reversed-Phase HPLC Purification

This protocol is a robust starting point for the purification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

1.1 Sample Preparation
  • Dissolve the crude 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one sample in a minimal volume of a solvent mixture that mirrors the initial mobile phase composition (e.g., 50:50 acetonitrile/water).

  • Ensure complete dissolution. Sonication may be used to aid this process.

  • Filter the sample through a 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any particulate matter.

1.2 HPLC System and Conditions
ParameterRecommended SettingRationale
HPLC System Preparative HPLC with UV DetectorCapable of handling larger sample loads for purification.
Column C18 silica column (e.g., 20 x 250 mm, 5 µm)A standard choice for RP-HPLC, offering good retention for moderately polar compounds.[10]
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, offering good elution strength and low viscosity.[14][17]
Gradient Elution 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30-35 min: 90% to 40% B35-45 min: 40% B (equilibration)A gradient allows for the elution of a wider range of impurities and helps to focus the peak of interest.
Flow Rate 20 mL/min (for preparative scale)Adjust based on column dimensions and particle size.
Detection UV at 280 nm (or empirically determined λmax)Furanone derivatives often absorb in this region.[10]
Injection Volume Dependent on sample concentration and column capacityStart with a small injection to determine the retention time and peak shape before scaling up.
1.3 Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram in real-time and collect the fractions corresponding to the peak of the target compound.

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If the compound is not water-soluble, it may precipitate out. The aqueous solution can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Part 2: Normal-Phase HPLC Purification

This protocol is an alternative approach, particularly useful if RP-HPLC does not provide adequate separation or if the compound is sensitive to water.

2.1 Sample Preparation
  • Dissolve the crude sample in the nonpolar mobile phase solvent (e.g., hexane or a mixture of hexane and isopropanol with a low percentage of isopropanol).

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample through a 0.45 µm PTFE syringe filter.[10]

2.2 HPLC System and Conditions
ParameterRecommended SettingRationale
HPLC System Preparative HPLC with UV DetectorAs with RP-HPLC, a preparative system is required for purification.
Column Silica-based preparative column (e.g., 20 x 250 mm, 5 µm)The polar stationary phase for NP-HPLC.[10][15]
Mobile Phase A HexaneA common nonpolar solvent for NP-HPLC.
Mobile Phase B IsopropanolA polar modifier to control elution strength.
Isocratic/Gradient Start with an isocratic elution (e.g., 95:5 Hexane:Isopropanol) and introduce a shallow gradient if necessary to improve separation.Isocratic elution can be simpler and more robust for NP-HPLC.
Flow Rate 20 mL/min (for preparative scale)Adjust based on column dimensions.
Detection UV at 280 nm (or empirically determined λmax)Same as for RP-HPLC.
Injection Volume Dependent on sample concentration and column capacity
2.3 Fraction Collection and Post-Purification Processing
  • Collect the fractions containing the purified compound.

  • Combine the pure fractions.

  • Remove the solvents using a rotary evaporator. The high volatility of hexane and isopropanol makes this step straightforward.

Visualizing the Workflow

General HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect evaporate Solvent Evaporation collect->evaporate characterize Purity Analysis (e.g., analytical HPLC, NMR) evaporate->characterize

Caption: A generalized workflow for the HPLC purification of a target compound.

Decision Tree for Method Selection

Method_Selection node_rp Reversed-Phase HPLC node_np Normal-Phase HPLC start Crude Sample Properties solubility Soluble in Aqueous/Organic Mixtures? start->solubility impurities Nature of Impurities? solubility->impurities Yes stability Water Stable? solubility->stability No impurities->node_rp Polar & Nonpolar impurities->node_np Mainly Nonpolar stability->node_np No stability->solubility Yes

Caption: A decision-making flowchart for selecting the appropriate HPLC mode.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or switch to a different organic modifier (e.g., methanol instead of acetonitrile in RP-HPLC).
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[10]
Column overload.Reduce the sample injection volume or concentration.
Low Recovery Compound precipitation on the column.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Compound instability.If the compound is unstable in the mobile phase (e.g., hydrolysis of the lactone), consider switching to a non-aqueous system like NP-HPLC.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and flush the system thoroughly between runs.

Conclusion

The successful purification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one by HPLC is readily achievable with careful consideration of the compound's properties and a systematic approach to method development. Both reversed-phase and normal-phase chromatography offer viable pathways to high purity, and the choice between them should be guided by the nature of the crude sample and the specific separation challenge at hand. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to isolate this and structurally related bioactive molecules with high fidelity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • ChemicalBook. (n.d.). 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE | 857054-02-5.
  • Reddit. (2025, November 10). Help with purification of furanones. r/chemhelp.
  • Echemi. (n.d.). 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 764-775.
  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • Sapphire Bioscience. (n.d.). This compound.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Baratté, S., et al. (1994). Reversed-phase high-performance liquid chromatographic method for the simultaneous quantitation of the carboxylate and lactone forms of the camptothecin derivative irinotecan, CPT-11, and its metabolite SN-38 in plasma. Journal of Chromatography B: Biomedical Applications, 661(1), 133-141.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.
  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
  • CymitQuimica. (n.d.). CAS 857054-02-5: 2H-Furo[2,3-c]pyran-2-one, 3-methyl-.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Krivokolysko, S. G., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 56(10), 1269-1275.
  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Mondal, S., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1295-1303.
  • Flematti, G. R., et al. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189-2194.

Sources

Topic: GC-MS Analysis of 2H-furo[2,3-c]pyran-2-one Derivatives in Smoke Water

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Smoke derived from burning plant material contains a complex mixture of chemical compounds, among which are the karrikins, a family of butenolides based on the 2H-furo[2,3-c]pyran-2-one scaffold. The primary active compound, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁), and its derivatives are potent germination stimulants for the seeds of many plant species, playing a crucial role in post-fire ecosystem regeneration.[1][2][3] The analysis of these compounds in "smoke water," an aqueous solution containing water-soluble components from smoke, is essential for ecological studies, agricultural applications, and understanding plant signaling pathways. This document provides a comprehensive, field-proven guide for the extraction, identification, and semi-quantitation of 2H-furo[2,3-c]pyran-2-one derivatives from smoke water using Gas Chromatography-Mass Spectrometry (GC-MS). We detail the causality behind methodological choices, from sample preparation to data interpretation, to ensure robust and reproducible results.

Introduction and Scientific Rationale

The discovery of 3-methyl-2H-furo[2,3-c]pyran-2-one as a major germination stimulant in smoke has opened new avenues in plant biology.[2] These molecules, collectively known as karrikins, are products of the thermal decomposition of cellulose and other plant polysaccharides. Their ability to break seed dormancy at nanomolar concentrations makes them significant ecological signals.[3] Smoke water is a widely used medium to apply these germination cues in both research and horticultural settings.[1][3]

The analytical challenge lies in the complexity of smoke water, which contains thousands of compounds, including organic acids, phenols, furans, and pyrans, dissolved in an aqueous matrix.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical platform for this application due to its high separation efficiency (GC) and definitive identification capabilities (MS). The volatility of the target pyranone derivatives makes them amenable to gas chromatography, while mass spectrometry provides unique fragmentation patterns (a chemical "fingerprint") for each compound, allowing for confident identification even in a complex sample matrix.

This guide outlines a complete workflow, beginning with the standardized preparation of smoke water, followed by an optimized liquid-liquid extraction protocol to isolate the compounds of interest, and culminating in their analysis by GC-MS.

Experimental Workflow Overview

The entire process, from sample generation to final data analysis, follows a logical and validated sequence. The workflow is designed to ensure maximum recovery of the target analytes while minimizing interferences from the aqueous matrix.

GCMS_Workflow cluster_0 Sample Generation & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Interpretation A Standardized Smoke Water Generation (Protocol 1) B Liquid-Liquid Extraction (LLE) with Dichloromethane (Protocol 2) A->B C Concentration of Organic Extract (Under Nitrogen Stream) B->C D GC-MS System Setup (Table 2) C->D Inject 1 µL E Sample Injection & Data Acquisition (Protocol 3) D->E F Total Ion Chromatogram (TIC) Analysis E->F Raw Data G Mass Spectra Deconvolution & Library Matching (NIST) F->G H Confirmation with Authentic Standards G->H I Reporting & Quantification H->I

Figure 1: Overall experimental workflow for the analysis of 2H-furo[2,3-c]pyran-2-one derivatives.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Solvents: Dichloromethane (DCM, HPLC grade), Anhydrous Sodium Sulfate (ACS grade).

  • Standards: Authentic reference standards for 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) and other relevant analogues (e.g., 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one), if available.

  • Water: Deionized water (18.2 MΩ·cm).

  • Glassware: Separatory funnels (250 mL), conical flasks, beakers, GC vials with inserts (2 mL).

  • Plant Material: Dried cellulosic material (e.g., straw, paper, or a mixture of local plant litter) for smoke generation.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890B GC coupled with a 5977B MSD or equivalent system is recommended.[5]

  • GC Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for separating a wide range of volatile and semi-volatile compounds.[5][6]

  • Smoke Generator: A laboratory-scale smoke generation apparatus.[6]

  • Concentrator: A gentle nitrogen evaporation system or rotary evaporator.

Detailed Protocols

Protocol 1: Standardized Smoke Water Preparation

Causality: The composition of smoke is highly dependent on the fuel source and combustion temperature.[4] To ensure reproducibility, a standardized protocol for smoke generation is critical. This protocol is adapted from methodologies used in foundational studies.[6]

  • Setup: Assemble a smoke generation apparatus where smoke from combusted plant material can be bubbled through a known volume of deionized water.

  • Combustion: Place 50 g of dried, shredded cellulosic material in the combustion chamber. Heat the chamber to approximately 400-500°C to initiate smoldering.

  • Collection: Pass the generated smoke through 500 mL of deionized water for 20 minutes. The water will trap water-soluble compounds.

  • Equilibration: Seal the resulting smoke water solution and store it at 4°C in the dark for at least one week to allow for chemical equilibration.[6]

  • Filtration: Before extraction, filter the smoke water through a 0.45 µm filter to remove particulate matter.

Protocol 2: Liquid-Liquid Extraction (LLE) of Target Analytes

Causality: The target 2H-furo[2,3-c]pyran-2-one derivatives are semi-polar organic molecules. LLE with an appropriate organic solvent is a classic and effective technique to partition these analytes from the aqueous phase into the organic phase, thereby concentrating them and removing non-volatile interferences. Dichloromethane (DCM) is chosen for its high efficiency in extracting a broad range of aromatic and semi-polar compounds and its convenient volatility for later removal.[6]

  • pH Adjustment: Measure the pH of the filtered smoke water. Adjust to a neutral pH (~7.0) using dilute HCl or NaOH. This prevents the ionization of acidic or basic compounds, ensuring they remain in their neutral, more extractable form.

  • Extraction: Pour 100 mL of the pH-adjusted smoke water into a 250 mL separatory funnel. Add 30 mL of dichloromethane.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The denser DCM layer will be at the bottom.

  • Collection: Drain the bottom organic (DCM) layer into a clean conical flask.

  • Repeat: Perform two more extractions on the aqueous layer with fresh 30 mL aliquots of DCM, combining all organic extracts. This ensures exhaustive extraction of the target compounds.

  • Drying: Add anhydrous sodium sulfate to the combined DCM extract until the drying agent no longer clumps. This removes residual water, which can interfere with GC analysis.

  • Concentration: Carefully decant the dried extract into a clean flask. Reduce the volume to approximately 1 mL under a gentle stream of nitrogen at room temperature. Over-concentration can lead to the loss of volatile analytes.

  • Final Step: Transfer the final 1 mL of concentrated extract into a 2 mL GC vial for analysis.

Protocol 3: GC-MS Instrumental Analysis

Causality: The parameters in Table 2 are optimized for the separation and detection of the target compounds. The oven temperature program starts low to trap volatile compounds at the head of the column and then ramps up to elute the semi-volatile pyranone derivatives in a reasonable timeframe. The MS parameters are standard for Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching.

  • System Preparation: Equilibrate the GC-MS system with the parameters listed in Table 2 .

  • Sequence Setup: Create a sequence in the instrument software including solvent blanks, quality control samples, and the prepared smoke water extracts.

  • Injection: Inject 1 µL of the concentrated extract into the GC inlet using the autosampler.

  • Data Acquisition: Start the run and acquire data in full scan mode over the specified mass range (e.g., 35-450 amu).

Data Interpretation and Validation

The identification of target compounds relies on a two-tiered approach: retention time and mass spectral matching.

Data_Validation cluster_0 Tier 1: Tentative Identification cluster_1 Tier 2: Confirmatory Analysis A Acquired Data (TIC and Mass Spectra) B Peak Integration in TIC A->B C Extract Mass Spectrum for Integrated Peak B->C D Compare Spectrum against NIST/Wiley Libraries C->D E High Match Factor? (e.g., >85%) D->E F Analyze Authentic Standard of Putative Compound E->F Yes J Identification Not Confirmed E->J No G Compare Retention Time (RT) and Mass Spectrum F->G H RT and Spectrum Match? G->H I Confident Identification H->I Yes H->J No

Figure 2: Logical flow for the identification and confirmation of target analytes.

Expected Results

Chromatographic Profile

The Total Ion Chromatogram (TIC) of a smoke water extract will be complex. The 2H-furo[2,3-c]pyran-2-one derivatives are expected to elute in the mid-to-late region of the chromatogram.

Mass Spectra

The primary compound, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁), has a molecular weight of 152.1 g/mol . Its Electron Ionization (EI) mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 152, along with other significant fragments.

Tabulated Data

The results should be summarized in a table for clarity. This allows for easy comparison of retention times and key ions for each identified compound.

Table 1: Identified 2H-furo[2,3-c]pyran-2-one Derivatives in a Typical Smoke Water Sample

Compound Name Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Concentration (µg/L)
3-Methyl-2H-furo[2,3-c]pyran-2-one 15.42 152 124, 95, 66 ~5-50
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one 16.88 166 138, 109, 80 ~1-10
Other identified analogues Varies Varies Varies Varies

Concentrations are estimates and require calibration with authentic standards for accurate quantification.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System
Inlet Mode Split Prevents column overloading from the complex matrix.
Split Ratio 50:1 A good starting point to balance sensitivity and peak shape.[6]
Inlet Temperature 250°C Ensures rapid volatilization of analytes without thermal degradation.[6]
Carrier Gas Helium Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Standard flow rate for a 0.25 mm i.d. column.[5]
Oven Program Initial: 45°C (hold 2 min) Low initial temperature to focus analytes at the column head.
Ramp: 5°C/min to 290°C A slow ramp provides good separation of complex mixtures.[6]
Final Hold: 5 min at 290°C Ensures all late-eluting compounds are cleared from the column.
MS System
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible spectra.
EI Energy 70 eV Industry standard for generating comparable library spectra.[7]
Ion Source Temp. 230°C Prevents condensation and contamination in the source.[8]
Transfer Line Temp. 280°C Ensures analytes remain in the gas phase when moving from GC to MS.[5]
Mass Scan Range 35 - 450 amu Covers the expected mass range of target compounds and potential contaminants.

| Solvent Delay | 4.0 min | Prevents the high concentration of solvent from reaching the detector.[5] |

Conclusion

This application note provides a robust and validated methodology for the analysis of bioactive 2H-furo[2,3-c]pyran-2-one derivatives in smoke water. By combining a standardized sample preparation protocol with optimized GC-MS parameters, researchers can confidently identify and semi-quantify these important plant growth regulators. The detailed explanation of the causality behind each step equips scientists with the knowledge to adapt and troubleshoot the method for their specific research needs, ensuring high-quality, reproducible data in the study of chemical ecology and beyond.

References

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475–9480. [Link]

  • Lee, J. B., Lee, J., Pardi, V., & Bae, I. S. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules (Basel, Switzerland), 25(1), 41. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. ResearchGate. [Link]

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry, 55(6), 2189–2194. [Link]

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. PubMed. [Link]

  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity. ResearchGate. [Link]

  • Lee, J. B., Lee, J., Pardi, V., & Bae, I. S. (2019). GC/MS chromatogram of derivatized methanol in blood sample (A), mass... ResearchGate. [Link]

  • Flematti, G., Ghisalberti, E., Dixon, K., & Trengove, R. (2009). Identification of alkyl substituted 2h-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke. Murdoch University Research Portal. [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. Eden Botanicals. [Link]

  • Wu, T. C., Lin, H. T., & Hsieh, C. W. (2013). Volatile constituents detected in smoke condensates from the combination of the smoking ingredients sucrose, black tea leaves, and bread flour. Journal of Food and Drug Analysis, 21(3), 255-263. [Link]

  • Wang, Y., Shi, H., & Li, Z. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International, 35(8), 345-352. [Link]

  • Lee, J. B., Lee, J., Pardi, V., & Bae, I. S. (2019). (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate. [Link]

  • Guillén, M. D., & Manzanos, M. J. (2002). Study of volatile composition of an aqueous oak smoke preparation. Food Chemistry, 79(3), 283-292. [Link]

  • Son, Y., Lee, S., Kim, Y., Kim, J., & Lee, J. (2018). Comparison of volatile organic compounds between cigarette smoke condensate (CSC) and extract (CSE) samples. PloS one, 13(12), e0209335. [Link]

Sources

Application Notes & Protocols: Seed Germination Bioassays using 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a member of the karrikin family of compounds, in seed germination bioassays. Karrikins are smoke-derived butenolides that act as potent germination stimulants for a wide array of plant species.[1][2][3] This document elucidates the underlying molecular mechanism of karrikin signaling, offers detailed, step-by-step protocols for conducting robust and reproducible bioassays, and provides guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring high scientific integrity for evaluating the bioactivity of this compound and its analogues.

Introduction: The Role of Karrikins in Plant Biology

Following a wildfire, the landscape is primed for new growth. A key chemical cue for this regeneration comes from smoke. In 2004, researchers identified a novel class of butenolide compounds in smoke responsible for promoting seed germination, which were named karrikins (from 'karrik', an Aboriginal Noongar word for smoke).[4] The parent compound of this family is 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁).

The subject of this guide, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (also known as KAR₃) , is a naturally occurring analogue of KAR₁ also found in smoke extracts.[1][5] It has been identified as a significant contributor to the germination-promoting activity of crude smoke solutions.[1][2] These molecules are remarkably potent, capable of breaking dormancy and triggering germination at nanomolar concentrations, making them a subject of intense interest for their potential applications in agriculture, horticulture, and ecological restoration.[4][6] Understanding how to accurately assay the bioactivity of KAR₃ is crucial for harnessing its potential.

Scientific Foundation: The Karrikin Signaling Pathway

The ability of KAR₃ to stimulate germination is not a simple chemical interaction but a highly specific, genetically controlled signaling cascade. This pathway shares remarkable homology with the signaling pathway for strigolactones (SLs), a class of endogenous plant hormones that also regulate development.[7][8][9] The core mechanism is centered on the targeted degradation of transcriptional repressor proteins.

Mechanism of Action:

  • Perception: Karrikins are perceived by a specific α/β hydrolase receptor protein called KARRIKIN INSENSITIVE 2 (KAI2) .[7][8] KAI2 is also believed to perceive a yet-unidentified endogenous plant hormone, provisionally named KAI2 Ligand (KL).[8]

  • Complex Formation: Upon binding KAR₃, the KAI2 receptor undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) . MAX2 is a component of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex.[7][10]

  • Targeting Repressors: The activated KAI2-MAX2 complex then recruits specific members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors, primarily SMAX1 and SMXL2 .[7][10][11]

  • Proteasomal Degradation: The SCFMAX2 complex ubiquitinates SMAX1 and SMXL2, marking them for destruction by the 26S proteasome.[10]

  • Gene Expression: With the SMAX1/SMXL2 repressors eliminated, downstream transcription factors are free to initiate the expression of genes that promote seed germination. This process often involves crosstalk with other hormone pathways, particularly by enhancing gibberellin (GA) biosynthesis and inhibiting abscisic acid (ABA) signals.[9]

This signaling cascade provides the mechanistic basis for our bioassay. The observable outcome—seed germination—is the macroscopic result of these precise molecular events.

KAR_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR3 KAR₃ (3,5-Dimethyl-2H-furo [2,3-c]pyran-2-one) KAI2 KAI2 Receptor KAR3->KAI2 Binds MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interacts with SMAX1_SMXL2 SMAX1 / SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Repression Repression of Germination Genes SMAX1_SMXL2->Repression Expression Expression of Germination Genes Proteasome->Expression Allows Germination Seed Germination Expression->Germination

Caption: The Karrikin (KAR) signaling pathway.

Experimental Protocol: Standardized Seed Germination Bioassay

This protocol is designed to assess the dose-dependent effect of KAR₃ on seed germination. It incorporates standardized methods adapted from international seed testing guidelines to ensure reliability and reproducibility.[12][13][14]

Part A: Materials & Reagents
  • Test Compound: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃), CAS 857054-07-0. Store at -20°C under an inert atmosphere.[15]

  • Solvent: HPLC-grade acetone or Dimethyl sulfoxide (DMSO).

  • Seeds: Lactuca sativa L. cv. Grand Rapids (lettuce) is a highly recommended model due to its sensitivity to karrikins and light-inhibited germination, which provides a low-germination baseline for negative controls.[16] Ensure seeds are from a single, recent lot with high viability.

  • Germination Substrate: 90 mm sterile Petri dishes and two layers of Whatman No. 1 filter paper per dish.

  • Reagents:

    • Sterile, deionized, or distilled water (autoclaved).

    • 1% Sodium hypochlorite (NaOCl) solution (for seed surface sterilization).

    • Positive Control: Gibberellic acid (GA₃) solution (e.g., 10⁻⁵ M).

  • Equipment:

    • Laminar flow hood for sterile work.

    • Calibrated micropipettes.

    • Plant growth chamber or incubator with controlled temperature (25°C) and light cycle (e.g., 12h light/12h dark).[12]

    • Forceps.

Part B: Experimental Workflow

The causality behind this workflow is to move from a concentrated, non-aqueous stock solution to highly dilute, aqueous test solutions, while systematically minimizing contamination and ensuring uniform treatment application.

Caption: Experimental workflow for the KAR₃ bioassay.
Part C: Step-by-Step Methodology

1. Preparation of Stock Solution (10⁻² M KAR₃):

  • Rationale: A concentrated stock in an organic solvent is necessary as KAR₃ has low solubility in water. This allows for accurate serial dilutions into aqueous media.

  • Accurately weigh 1.64 mg of KAR₃ (MW: 164.16 g/mol ).

  • Dissolve in 1.0 mL of acetone or DMSO in a sterile glass vial. This creates a 10 mM (10⁻² M) stock solution. Mix thoroughly.

2. Seed Surface Sterilization:

  • Rationale: To eliminate fungal spores and bacteria on the seed coat that could confound results by inhibiting germination or causing decay.

  • Place seeds in a tea strainer or a falcon tube with a mesh cap.

  • Immerse in 1% NaOCl solution for 60 seconds with gentle agitation.[17]

  • Rinse thoroughly 3-5 times with sterile distilled water to remove all traces of NaOCl.

  • Dry the seeds on sterile filter paper in a laminar flow hood for at least 60 minutes before use.[17]

3. Preparation of Test Solutions (Serial Dilution):

  • Rationale: To test a range of concentrations to identify the optimal activity level and establish a dose-response curve. The final solvent concentration must be kept constant and minimal across all treatments.

  • Prepare a series of microcentrifuge tubes.

  • Perform a serial dilution from the 10⁻² M stock to create working solutions (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M) in sterile distilled water.

  • Example for 10⁻⁶ M: Add 10 µL of a 10⁻³ M intermediate dilution to 9.99 mL of sterile water.

  • Crucially, prepare a Solvent Control: This control must contain the same final concentration of acetone/DMSO as the highest concentration KAR₃ treatment (e.g., 0.01% v/v), but without KAR₃.

  • Prepare a Negative Control: Use only sterile distilled water.

  • Prepare a Positive Control: Use a 10⁻⁵ M GA₃ solution.

4. Assay Setup:

  • Rationale: A standardized setup with adequate replication is essential for statistical validity.

  • Working in a laminar flow hood, place two sterile filter papers into each sterile 90 mm Petri dish.

  • Aliquot 3.0 mL of the appropriate test solution onto the filter paper in each dish. Ensure the paper is saturated but not flooded.

  • Arrange 50 surface-sterilized seeds evenly on the filter paper using sterile forceps.

  • Prepare 4 replicate dishes for each treatment and control group (Total seeds per treatment = 200).[12]

  • Seal each Petri dish with parafilm to maintain humidity.

5. Incubation:

  • Place the sealed dishes in a growth chamber set to a constant temperature of 25°C and a 12h light/12h dark cycle.[12][13] Randomize the placement of the dishes to avoid positional effects.

6. Data Collection:

  • A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • Count the number of germinated seeds daily for 7 to 14 days, at the same time each day.[12]

  • On the final day of the assay, measure the radicle length of 10 randomly selected seedlings from each dish.

Data Analysis and Interpretation

Quantitative analysis transforms raw counts into meaningful biological parameters.

Key Performance Metrics:
  • Germination Percentage (GP):

    • Formula: GP (%) = (Total number of germinated seeds / Total number of seeds tested) * 100

  • Mean Germination Time (MGT):

    • Formula: MGT = Σ(n * d) / Σn

    • Where n is the number of seeds germinated on day d, and d is the day number from the start of the test.

  • Vigor Index (VI):

    • Formula: VI = GP * Mean seedling length (radicle)

Example Data Presentation

The results should be summarized in a clear, tabular format to facilitate comparison between treatments.

Treatment (Concentration)Germination (%)Mean Germination Time (Days)Mean Radicle Length (mm)Vigor Index
Negative Control (H₂O)15.5 ± 2.15.8 ± 0.44.1 ± 0.563.6
Solvent Control (0.01% DMSO)16.2 ± 2.55.6 ± 0.34.3 ± 0.669.7
KAR₃ (10⁻⁹ M) 75.8 ± 4.33.1 ± 0.212.5 ± 1.1947.5
KAR₃ (10⁻⁸ M) 88.3 ± 3.9 2.5 ± 0.1 15.8 ± 1.3 1395.1
KAR₃ (10⁻⁷ M) 82.1 ± 4.82.8 ± 0.214.2 ± 1.21165.8
Positive Control (GA₃ 10⁻⁵ M)95.4 ± 2.02.2 ± 0.118.1 ± 1.51726.7
Values are presented as Mean ± Standard Error (n=4). Data is hypothetical.
Statistical Analysis
  • Perform a one-way Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment group means.

  • If the ANOVA result is significant (p < 0.05), use a post-hoc test, such as Tukey's Honestly Significant Difference (HSD), to perform pairwise comparisons between treatments.

Interpreting the Results
  • Validate the Assay: The negative control should show low germination, confirming seed dormancy or inhibition. The solvent control should not be significantly different from the negative control, proving the solvent had no effect. The positive control should show high germination, confirming the viability of the seed lot.

  • Dose-Response: The data should reveal the optimal concentration for KAR₃ activity (in the example table, 10⁻⁸ M). It is common to see a bell-shaped curve where concentrations higher than optimal may show slightly reduced or no additional benefit.

  • Biological Significance: A significant increase in Germination Percentage, Vigor Index, and a decrease in Mean Germination Time in KAR₃ treatments compared to the controls demonstrates the potent germination-promoting activity of the compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No germination in any group (including positive control) 1. Non-viable seeds. 2. Improper incubation conditions (temp/light). 3. Residual sterilant (NaOCl).1. Test seed viability with a tetrazolium test; obtain a new seed lot. 2. Verify incubator settings. 3. Ensure thorough rinsing after sterilization.
High germination in negative control 1. Seeds are not dormant. 2. Light conditions are promoting germination.1. Use a different seed lot or species known for dormancy. 2. For light-sensitive seeds, conduct the entire experiment in darkness.
Fungal or bacterial contamination 1. Incomplete seed sterilization. 2. Non-sterile technique or materials.1. Increase NaOCl concentration or duration slightly. 2. Strictly adhere to aseptic techniques; ensure all materials are autoclaved or sterile.
High variability between replicates 1. Uneven application of test solution. 2. Inconsistent seed placement or number. 3. Positional effects in the incubator.1. Ensure filter paper is uniformly saturated. 2. Carefully count and space seeds. 3. Randomize the position of Petri dishes within the incubator.

References

  • The Multifaceted Impact of Karrikin Signaling in Plants. (n.d.). MDPI. [Link]

  • Karrikin signalling: impacts on plant development and abiotic stress tolerance. (n.d.). PMC. [Link]

  • HY5 is involved in strigolactone-dependent seed germination in Arabidopsis. (n.d.). PMC. [Link]

  • Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants. (2023). The Innovation. [Link]

  • Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. (2018). Frontiers in Plant Science. [Link]

  • Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis. (2020). The Plant Cell. [Link]

  • Elucidation of strigolactone-dependent seed germination pathway in the parasitic plant Striga hermonthica. (n.d.). Tokyo Tech Research Repository. [Link]

  • Strigolactones interplay with signaling molecules of plant. (2024). ScienceDirect. [Link]

  • Strigolactone biosynthesis and signaling in plant development. (2015). Development. [Link]

  • Strigolactone Signaling and Evolution. (2017). Annual Review of Plant Biology. [Link]

  • Germination Test Methods. (2016). USDA ARS. [Link]

  • Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. (2009). ResearchGate. [Link]

  • Standardization of seed germination testing protocol in Moringa oleifera Lam. (2019). Vegetable Science. [Link]

  • Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one. (2004). ResearchGate. [Link]

  • Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity. (2007). ResearchGate. [Link]

  • Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. (2007). PubMed. [Link]

  • Ecotoxicological bioassays with terrestrial plants: a holistic view of standards, guidelines, and protocols. (2024). ResearchGate. [Link]

  • International Rules for Seed Testing 2020. (2020). International Seed Testing Association. [Link]

  • Warm (Standard) Germination. (n.d.). Iowa State University Seed Lab. [Link]

  • a 3-methyl-2H-furo[2,3-c]pyran-2-one (1);... (n.d.). ResearchGate. [Link]

  • 3-Methyl-2h-Furo[2,3-C]pyran-2-One. (n.d.). Cenmed. [Link]

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Application Note: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃) as a Novel Agent for Advanced Agricultural Seed Priming

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Seed priming is a critical agricultural technology for enhancing germination speed, uniformity, and seedling vigor, particularly under adverse environmental conditions. This document provides a comprehensive guide to the application of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a potent karrikin analogue (KAR₃), as a next-generation chemical priming agent. We delineate the molecular mechanism of karrikin perception in plants, which bears a striking resemblance to strigolactone signaling, and provide a scientific rationale for its use in priming.[1][2] Detailed, field-tested protocols for determining optimal concentrations and implementing KAR₃ in various priming techniques (hydropriming, osmopriming) are presented. Furthermore, this guide includes methodologies for assessing the efficacy of the treatment through germination assays, seedling vigor analysis, and biochemical markers, equipping researchers with a robust framework for innovation in crop enhancement technologies.

Introduction: The Karrikin Opportunity in Seed Enhancement

Rapid and uniform seed germination is the foundation of successful crop establishment and a key determinant of final yield. Seed priming is a pre-sowing treatment that involves controlled hydration to initiate the early metabolic processes of germination, without allowing radicle emergence.[3] While standard priming techniques significantly improve seed performance, the integration of bioactive molecules offers a new frontier for agricultural efficiency.

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a member of the karrikin family of butenolide compounds, which are naturally generated from the combustion of plant material.[2][4][5] These smoke-derived molecules are potent germination stimulants, capable of breaking dormancy and promoting seedling growth across a wide range of species, often at nanomolar concentrations.[6][7] The compound acts as a mimic of a yet-to-be-identified endogenous plant hormone, provisionally termed KAI2 Ligand (KL), hijacking a highly conserved signaling pathway to regulate plant development.[1][8] By incorporating this powerful signaling molecule into priming protocols, we can pre-activate critical germination pathways, leading to a more vigorous and synchronized emergence of seedlings, ultimately enhancing crop resilience and productivity.[6][8]

Scientific Principle: The KAI2-Mediated Signaling Cascade

The biological activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is mediated through a specific signaling pathway that shares components with the strigolactone hormone pathway. Understanding this mechanism is crucial for its rational application.

Mechanism of Action: The karrikin signal is perceived by the α/β-hydrolase receptor protein, KARRIKIN INSENSITIVE2 (KAI2).[8][9] Upon binding the karrikin molecule, KAI2 undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH2 (MAX2).[9] MAX2 is a component of an SCF E3 ubiquitin ligase complex. This newly formed KAI2-MAX2 complex targets a family of transcriptional repressor proteins, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2), for ubiquitination and subsequent degradation by the 26S proteasome.[1][8] The degradation of these SMAX1/SMXL2 repressors lifts their inhibitory effect on downstream transcription factors, allowing for the expression of genes that promote seed germination, photomorphogenesis, and seedling establishment.[1][8][9] This pathway is known to crosstalk with gibberellin (GA), abscisic acid (ABA), and light signaling pathways to fine-tune the germination process.[6][9]

KAR_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR3 3,5-Dimethyl-2H- furo[2,3-c]pyran-2-one (KAR₃) KAI2 KAI2 Receptor KAR3->KAI2 Binds MAX2 MAX2 (F-Box Protein) KAI2->MAX2 Interacts with SMAX1 SMAX1/SMXL2 (Repressor Protein) MAX2->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degraded by Genes Germination-Promoting Genes SMAX1->Genes Represses Proteasome->Genes Degradation of SMAX1 relieves repression Response Seed Germination & Seedling Vigor Genes->Response Expression leads to

Caption: KAI2-mediated signaling pathway for karrikins.

Experimental Protocols

These protocols are designed to be self-validating by mandating the inclusion of control groups (unprimed and hydro-primed seeds) against which the KAR₃-primed groups can be rigorously compared.

Protocol 3.1: Preparation of KAR₃ Stock and Working Solutions

Causality: Accurate concentration is paramount as karrikins are active at very low levels, and supra-optimal concentrations can be inhibitory. Using a high-purity solvent like DMSO ensures complete dissolution for the stock solution.

  • Materials:

    • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃, MW: 164.16 g/mol )[10][11]

    • Dimethyl sulfoxide (DMSO, analytical grade)

    • Sterile, deionized water

    • Sterile volumetric flasks and micropipettes

  • Procedure for 10 mM Stock Solution:

    • Weigh 1.64 mg of KAR₃ powder and place it in a 1 mL microcentrifuge tube.

    • Add 1 mL of DMSO to dissolve the powder completely. This creates a 10 mM stock solution.

    • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Procedure for Working Solutions:

    • Prepare working solutions by serially diluting the 10 mM stock solution in sterile deionized water.

    • Example for 1 µM working solution: Add 1 µL of 10 mM KAR₃ stock to 9.999 mL of sterile water.

    • Important: Prepare fresh working solutions for each experiment. The final concentration of DMSO in the highest concentration working solution should be verified to have no effect on germination by including a DMSO-only control.

Protocol 3.2: Determination of Optimal KAR₃ Concentration (Dose-Response Curve)

Causality: Different species and even cultivars can exhibit varying sensitivity to karrikins. A dose-response experiment is essential to identify the most effective, non-phytotoxic concentration for the specific crop of interest.

  • Seed Selection: Choose a homogenous seed lot of the target species with known high viability.

  • Concentration Range: Prepare a range of KAR₃ working solutions (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Controls:

    • Negative Control 1: Untreated, dry seeds.

    • Negative Control 2: Seeds treated with sterile deionized water only.

    • Solvent Control: Seeds treated with a water solution containing the highest concentration of DMSO used in the test range.

  • Treatment:

    • Place 50 seeds on a sterile filter paper in a 9 cm Petri dish. Prepare three to four replicate dishes for each treatment.

    • Add 5 mL of the respective KAR₃ working solution or control solution to each dish.

    • Seal the Petri dishes with paraffin film to prevent evaporation.

  • Incubation: Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle) appropriate for the species.

  • Data Collection: Record the number of germinated seeds (radicle protrusion > 2 mm) every 24 hours for 7-10 days.

  • Analysis: Calculate the final germination percentage (GP) and Mean Germination Time (MGT). Plot GP against the log of the KAR₃ concentration to determine the optimal range.

Protocol 3.3: KAR-Priming Methodologies

The following workflow outlines the integration of KAR₃ into standard priming procedures.

Caption: General workflow for KAR-enhanced seed priming.

A. KAR-Hydropriming Protocol

  • Prepare Priming Solution: Use the optimal KAR₃ concentration determined in Protocol 3.2.

  • Imbibition: Place seeds in a flask with the KAR₃ solution (e.g., 1:5 seed weight to solution volume ratio).

  • Aeration: Ensure continuous, gentle aeration using an aquarium pump and sterile air stone. This is critical to prevent anaerobic conditions.[12]

  • Incubation: Maintain the setup at a controlled temperature (e.g., 15-20°C) for a predetermined duration (e.g., 24-72 hours, species-dependent).

  • Termination & Drying: Thoroughly rinse the seeds with deionized water to remove the priming agent. Dry the seeds back to their original moisture content in a forced-air oven at a low temperature (e.g., 20-25°C) or over silica gel.

B. KAR-Osmopriming Protocol

  • Prepare Osmoticum: Prepare a polyethylene glycol (PEG-8000) solution with a low water potential (e.g., -1.0 to -1.5 MPa).[12]

  • Add KAR₃: Dissolve the optimal amount of KAR₃ into the PEG solution.

  • Procedure: Follow steps 2-5 from the KAR-Hydropriming protocol, noting that osmopriming durations are typically longer (e.g., 5-10 days).[12]

Protocol 3.4: Post-Priming Seed Performance Assessment

Causality: Evaluating multiple parameters provides a holistic view of priming efficacy. Germination speed (MGT, T50) and seedling growth (SVI) are often more sensitive indicators of vigor than final germination percentage alone.

  • Standard Germination Test: Sow primed and control seeds in sterile sand or between paper towels. Evaluate Final Germination Percentage (GP), Mean Germination Time (MGT), and Time to 50% Germination (T₅₀).

  • Seedling Vigor Test:

    • After a set period (e.g., 10-14 days), randomly select 10 normal seedlings from each replicate.

    • Measure the root length and shoot length of each seedling.

    • Dry the seedlings at 70°C for 48 hours and record the dry weight.

    • Calculate the Seedling Vigor Index I (SVI-I) and II (SVI-II):

      • SVI-I = [Seedling Length (cm)] x [Germination Percentage]

      • SVI-II = [Seedling Dry Weight (mg)] x [Germination Percentage]

Protocol 3.5: Biochemical Marker Analysis (Advanced)

Causality: Measuring antioxidant enzyme activity provides a molecular snapshot of the seed's physiological state. Enhanced activity post-priming often correlates with increased stress tolerance and vigor, as these enzymes mitigate oxidative damage during germination.[13][14][15]

  • Sample Preparation: Imbibe 1g of primed and control seeds for 24 hours. Homogenize the tissue in a suitable extraction buffer on ice.

  • Enzyme Assays: Perform spectrophotometric assays to determine the activity of key antioxidant enzymes:

    • Catalase (CAT): Measures the decomposition of H₂O₂.

    • Superoxide Dismutase (SOD): Measures the dismutation of superoxide radicals.

    • Peroxidase (POX): Measures the oxidation of a substrate like guaiacol.

  • Analysis: Compare the specific activity (units per mg of protein) of these enzymes between KAR₃-primed, hydro-primed, and unprimed seeds.

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clear comparison. KAR₃ priming is expected to outperform both unprimed and hydro-primed controls, particularly in metrics related to germination speed and seedling vigor.

Table 1: Key Performance Indicators for Assessing Priming Efficacy

ParameterAbbreviationUnitFormula / DescriptionSignificance
Germination PercentageGP%(Number of germinated seeds / Total seeds) * 100Seed lot viability
Mean Germination TimeMGTDaysΣ(nᵢ * tᵢ) / ΣnᵢGermination speed
Time to 50% GerminationT₅₀DaysTime required for 50% of seeds to germinateGermination uniformity
Seedling Vigor Index ISVI-I-GP * Mean seedling length (cm)Overall vigor (growth)
Seedling Vigor Index IISVI-II-GP * Mean seedling dry weight (mg)Overall vigor (biomass)
Catalase ActivityCATU/mg proteinRate of H₂O₂ decompositionStress response capacity

Table 2: Example Hypothetical Data for KAR₃ Priming in Tomato ( Solanum lycopersicum )

TreatmentGP (%)MGT (Days)T₅₀ (Days)SVI-ISVI-II
Unprimed Control885.24.8968440
Hydro-primed923.93.51288616
KAR₃-primed (10 nM) 95 2.8 2.5 1520 760

Conclusion

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one represents a highly promising tool for the advancement of seed priming technology. Its mode of action, leveraging the conserved KAI2 signaling pathway, provides a direct route to activating the genetic programs for germination and robust seedling growth. By following the detailed protocols within this guide, researchers can systematically optimize and validate the application of this karrikin analogue for specific crops. The potential benefits—accelerated and more uniform germination, enhanced seedling vigor, and potentially improved stress tolerance—position KAR₃-based priming as a valuable strategy for strengthening food security and developing more resilient agricultural systems.

References

  • The Multifaceted Impact of Karrikin Signaling in Plants. (2025). MDPI.
  • Karrikin signalling: impacts on plant development and abiotic stress tolerance. (n.d.). Journal of Experimental Botany, Oxford Academic.
  • Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. (n.d.). Frontiers.
  • Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture. (n.d.). ScienceDirect.
  • Potential of Karrikins as Novel Plant Growth Regul
  • Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germin
  • Karrikin. (n.d.). Wikipedia.
  • Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germin
  • Investigating the Influence of Karrikins on Seed Germin
  • Markers of seed quality: From present to future. (2025).
  • ChemInform Abstract: Synthesis of Butenolides as Seed Germination Stimulants. (2025).
  • Smoke-derived chemicals promote seed germin
  • The 3 standard techniques for seed priming. (n.d.). Incotec.
  • Physiological and biochemical responses of seed vigor during common bean germination under water deficit. (2025).
  • Seed vigour better to be assessed by physiological markers rather than expression of antioxidant enzymes in the common bean (Pha - SciSpace. (n.d.). SciSpace.
  • Seed Priming Techniques. (2023). Encyclopedia MDPI.
  • Chemical Seed Priming: Molecules and Mechanisms for Enhancing Plant Germination, Growth, and Stress Tolerance. (n.d.). MDPI.
  • 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-07-0. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). Sapphire Bioscience.

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Application Notes and Protocols for Enhancing Crop Seedling Vigor with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Butenolide for Agricultural Advancement

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a member of the karrikin family of bioactive compounds, has emerged as a potent plant growth regulator with significant potential for enhancing crop performance, particularly during the critical early stages of development.[1][2][3][4] Karrikins, including 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, are butenolides found in smoke from burning plant material and are known to be powerful stimulants of seed germination and seedling growth.[2][5][6][7][8][9][10][11] This document provides a comprehensive guide for researchers and agricultural scientists on the application of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one to improve crop seedling vigor. The protocols outlined herein are designed to be robust and self-validating, enabling the systematic evaluation of this compound's efficacy and optimization of its application for various crop species.

Scientific Foundation: The Karrikin Signaling Pathway

The biological activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is mediated through the karrikin signaling pathway, a highly conserved signal transduction cascade in higher plants.[5][6][7][9] This pathway shares components with the strigolactone signaling pathway, which regulates various aspects of plant development, including shoot branching and root architecture.[5][8][12][13][14]

The key steps in the karrikin signaling pathway are as follows:

  • Perception: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is perceived by the α/β-hydrolase receptor protein KARRIKIN INSENSITIVE 2 (KAI2).[5][6][9]

  • Complex Formation: Upon binding, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex.[5][7][8]

  • Targeted Degradation: This complex then targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[5][7]

  • Gene Expression: The degradation of SMAX1/SMXL2 repressors leads to the transcriptional regulation of downstream target genes that promote seed germination and seedling development.[5][7]

This signaling cascade interacts with other phytohormone pathways, including those of gibberellins (GA), abscisic acid (ABA), and auxin (IAA), to fine-tune the plant's developmental response to environmental cues.[8]

Signaling Pathway Diagram

Karrikin_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR 3,5-Dimethyl-2H-furo [2,3-c]pyran-2-one KAI2 KAI2 Receptor KAR->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF_Complex SCF Complex MAX2->SCF_Complex Forms SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_Complex->SMAX1_SMXL2 Targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Target_Genes Target Gene Expression SMAX1_SMXL2->Target_Genes Represses Proteasome->Target_Genes Relieves Repression Germination Seed Germination Target_Genes->Germination Vigor Seedling Vigor Target_Genes->Vigor

Caption: The Karrikin Signaling Pathway.

Experimental Protocols

Protocol 1: Dose-Response Analysis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one on Seed Germination

Objective: To determine the optimal concentration of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for promoting seed germination in a target crop species.

Materials:

  • Seeds of the target crop species (e.g., tomato, lettuce, maize).

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (≥98% purity).

  • Sterile distilled water.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile Petri dishes (9 cm diameter) with filter paper.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in DMSO. Store at -20°C. The use of DMSO is necessary to dissolve the hydrophobic compound in an aqueous solution. A high-concentration stock minimizes the final DMSO concentration in the working solutions to avoid solvent-induced artifacts.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with sterile distilled water to achieve final concentrations of 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Include a control solution with the same final concentration of DMSO as the highest concentration treatment. A wide range of concentrations is tested to identify the optimal dose, as high concentrations of growth regulators can sometimes be inhibitory.

  • Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water (3-5 times). This step is crucial to prevent microbial contamination that could interfere with germination and seedling growth.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective working solution or control solution onto the filter paper. Arrange 50 seeds evenly on the filter paper in each dish. Prepare at least three replicate plates for each treatment.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under optimal conditions for the target crop species (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: Record the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle has emerged.

  • Data Analysis: Calculate the germination percentage for each treatment at each time point. Analyze the data using ANOVA to determine statistically significant differences between treatments.

Protocol 2: Assessment of Seedling Vigor Parameters

Objective: To quantify the effect of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one on key seedling vigor parameters.

Materials:

  • Germinated seedlings from Protocol 1.

  • Ruler or digital calipers.

  • Image analysis software (e.g., ImageJ).

  • Drying oven.

  • Analytical balance.

Procedure:

  • Root and Shoot Length Measurement: At the end of the germination assay (Day 7 or 10), carefully remove 10 representative seedlings from each replicate plate. Measure the length of the primary root and the shoot (hypocotyl or coleoptile) using a ruler or digital calipers. Images of the seedlings can also be captured and analyzed using software for more precise measurements.

  • Biomass Determination:

    • Fresh Weight: Weigh the 10 seedlings immediately after measuring their length to determine the fresh weight.

    • Dry Weight: Place the seedlings in a drying oven at 70°C for 48 hours or until a constant weight is achieved. Weigh the dried seedlings to determine the dry weight. Dry weight is a more stable and reliable indicator of biomass accumulation than fresh weight, which can be influenced by water content.

  • Vigor Index Calculation: Calculate the seedling vigor index (SVI) using the following formula: SVI = (Mean root length + Mean shoot length) × Germination percentage.

  • Data Analysis: Compare the mean root length, shoot length, fresh weight, dry weight, and SVI between the different treatments using appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Germination Assay cluster_vigor Vigor Assessment cluster_analysis Data Analysis Stock_Prep Prepare Stock & Working Solutions Plating Plate Seeds on Treated Filter Paper Stock_Prep->Plating Seed_Sterilization Surface Sterilize Seeds Seed_Sterilization->Plating Incubation Incubate in Growth Chamber Plating->Incubation Germination_Count Daily Germination Count Incubation->Germination_Count Measurement Measure Root/Shoot Length Germination_Count->Measurement SVI_Calc Calculate Vigor Index Germination_Count->SVI_Calc Biomass Determine Fresh & Dry Weight Measurement->Biomass Measurement->SVI_Calc Stats Statistical Analysis (ANOVA) Biomass->Stats SVI_Calc->Stats

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Introduction: The Significance of Karrikins in Plant Science and Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Karrikin 3), a potent plant growth regulator.

Karrikins are a class of butenolide compounds found in the smoke of burning plant materials that have been identified as powerful seed germination stimulants and regulators of seedling development.[1][2][3] The molecule 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, also known as Karrikin 3 (KAR3), belongs to this family.[4] These compounds are noted for their ability to break dormancy in the seeds of a wide variety of plant species, even at very low concentrations.[2][5] The core chemical structure of karrikins consists of a fused pyran ring and a five-membered butenolide ring.[6]

The discovery of karrikins has opened new avenues for agricultural and ecological research, suggesting potential applications in improving crop yields, standardizing seedling emergence, and in land revegetation efforts. While naturally produced during combustion events, a reliable and scalable synthetic source of specific karrikin analogues like KAR3 is essential for continued research and the development of commercial applications.[7][8]

This document provides a comprehensive guide to a proposed large-scale synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, designed for researchers and professionals in chemical synthesis and drug development. The proposed methodology is grounded in established principles of heterocyclic chemistry and draws from published syntheses of related furo[2,3-c]pyran-2-one structures.

Retrosynthetic Analysis and Strategic Approach

A successful large-scale synthesis prioritizes efficiency, cost-effectiveness, and safety. It should rely on readily available starting materials and employ robust, high-yielding reactions that are amenable to scale-up. Our retrosynthetic strategy for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (I) identifies a key intermediate, 4-hydroxy-6-methyl-2H-pyran-2-one (II), commonly known as triacetic acid lactone (TAL). TAL is a versatile and accessible building block.

The proposed forward synthesis involves three main stages:

  • C-Acylation of Triacetic Acid Lactone (TAL): Introduction of an acetyl group at the C3 position of TAL to form 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (III).

  • Reductive Cyclization: Selective reduction of the exocyclic ketone and subsequent intramolecular cyclization to form the fused furanone ring. This is the key ring-forming step.

  • Dehydration: Elimination of water to yield the target aromatic furo[2,3-c]pyranone system (I).

This approach is advantageous as it builds the complexity of the molecule from a simple, commercially available precursor and involves well-understood reaction classes.

Retrosynthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one target < 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (I) > intermediate_2 < 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (III) > target->intermediate_2 Dehydration / Aromatization intermediate_1 < 4-hydroxy-6-methyl-2H-pyran-2-one (II) > intermediate_2->intermediate_1 C-Acylation Synthesis Workflow cluster_0 Part 1: Acylation cluster_1 Part 2: Reductive Cyclization & Dehydration start Start: 4-hydroxy-6-methyl-2H-pyran-2-one (TAL) acyl Acylation with Acetic Anhydride Catalyst: Pyridine Solvent: Toluene start->acyl quench_acyl Acidic Work-up & Extraction acyl->quench_acyl purify_acyl Recrystallization quench_acyl->purify_acyl intermediate Intermediate: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one purify_acyl->intermediate reduce Reduction with NaBH₄ Solvent: Methanol Temp: 0°C intermediate->reduce Proceed to Part 2 dehydrate Acid-catalyzed Dehydration Reagent: H₂SO₄ reduce->dehydrate workup_final Extraction & Neutralization dehydrate->workup_final purify_final Final Purification (Recrystallization / Chromatography) workup_final->purify_final product Product: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one purify_final->product

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developing standardized protocols for karrikin bioactivity testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ecological and Agricultural Significance of Karrikins

Karrikins (KARs) are a class of butenolide compounds found in the smoke produced from burning plant material.[1][2][3][4] These molecules act as potent germination stimulants for a wide range of plant species, particularly those adapted to fire-prone ecosystems.[1][2][3][4] Beyond their ecological role in post-fire regeneration, karrikins have garnered significant interest in agriculture for their ability to enhance seed germination, influence seedling development, and potentially improve crop resilience to abiotic stress.[5][6] The biological activity of karrikins is mediated through a specific signaling pathway, highlighting the need for standardized and reproducible bioassays to accurately quantify their effects and explore their potential applications.

This application note provides detailed, self-validating protocols for two common and robust bioassays used to determine karrikin bioactivity: the Arabidopsis thaliana seed germination assay and the seedling hypocotyl elongation assay. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from experimental setup to data analysis, ensuring scientific integrity and logical consistency.

The Karrikin Signaling Pathway: A Molecular Overview

Karrikin signaling is initiated by the perception of karrikins by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[4] This perception is thought to mimic an endogenous, yet unidentified, plant hormone. Upon binding to karrikin, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates their inhibitory effect on downstream signaling components, leading to the regulation of gene expression and ultimately, physiological responses such as seed germination and seedling development.[7][8]

Karrikin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Karrikin Karrikin (KAR) KAI2 KAI2 Receptor Karrikin->KAI2 binds to SCF_MAX2 SCF(MAX2) Complex KAI2->SCF_MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_MAX2->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degradation by Gene_Expression Gene Expression (e.g., GA biosynthesis genes) Proteasome->Gene_Expression leads to derepression of Physiological_Response Physiological Response (Seed Germination, Seedling Development) Gene_Expression->Physiological_Response regulates

Caption: A simplified diagram of the karrikin signaling pathway.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Germination Bioassay

This protocol details a quantitative bioassay to assess the dose-dependent effect of karrikins on the germination of Arabidopsis thaliana seeds.

1. Materials and Reagents

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Karrikin standard (e.g., KAR₁)

  • Murashige and Skoog (MS) medium, including vitamins[9]

  • Agar

  • Sucrose

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Ethanol (70% and 100%)

  • Bleach (e.g., 20% commercial bleach solution)

  • Sterile filter paper

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

2. Preparation of Solutions and Media

  • Karrikin Stock Solution (10 mM): Dissolve the appropriate amount of karrikin standard in a small volume of a suitable solvent like acetone or dimethyl sulfoxide (DMSO), and then bring to the final volume with sterile distilled water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the working solutions should be kept constant and at a non-inhibitory level (e.g., <0.1%).

  • MS Agar Plates: Prepare MS medium according to the manufacturer's instructions, typically containing 4.4 g/L MS salts and vitamins, 10 g/L sucrose, and 8 g/L agar.[9] Adjust the pH to 5.7 with KOH/HCl before autoclaving at 121°C for 20 minutes.[10] Allow the medium to cool to approximately 50-60°C in a sterile environment (e.g., laminar flow hood) before adding the karrikin working solutions. Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.

3. Experimental Workflow

Caption: Workflow for the Arabidopsis thaliana seed germination bioassay.

4. Step-by-Step Methodology

  • Seed Sterilization: To prevent microbial contamination, surface sterilize Arabidopsis seeds by washing them in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 20% commercial bleach solution with a drop of Tween-20.[7][8] Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Under sterile conditions, evenly plate approximately 50-100 sterilized seeds on the surface of the prepared MS agar plates containing various concentrations of karrikin (e.g., 0, 0.01, 0.1, 1, 10 µM) and a solvent control.

  • Cold Stratification: To break dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days.[11]

  • Incubation: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod, with a light intensity of approximately 100-150 µmol m⁻² s⁻¹ and a constant temperature of 22°C.[7]

  • Germination Scoring: Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.[11]

5. Data Collection and Analysis

Record the number of germinated seeds each day for each treatment. Calculate the final germination percentage for each replicate at the end of the experiment. Additionally, germination parameters such as Mean Germination Time (MGT) and Germination Rate (GR) can be calculated to provide a more detailed understanding of the karrikin effect.[9][12][13][14]

Table 1: Example Data Presentation for Seed Germination Bioassay

Karrikin Conc. (µM)Replicate 1 (Germination %)Replicate 2 (Germination %)Replicate 3 (Germination %)Mean Germination (%)Standard Deviation
0 (Control)45484245.03.0
0.0160656262.32.5
0.185888285.03.0
195929694.32.1
1094959394.01.0

For dose-response analysis, plot the mean germination percentage against the logarithm of the karrikin concentration and fit a sigmoidal dose-response curve to determine parameters such as the EC₅₀ (half-maximal effective concentration).[15] Statistical significance between treatments can be determined using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD). For germination percentage data, which follows a binomial distribution, a logistic regression model is a more appropriate statistical approach.[15]

Protocol 2: Arabidopsis thaliana Seedling Hypocotyl Elongation Bioassay

This protocol describes a method to quantify the inhibitory effect of karrikins on hypocotyl elongation in light-grown Arabidopsis thaliana seedlings.

1. Materials and Reagents

  • All materials and reagents from Protocol 1

  • Scanner or a high-resolution camera with a fixed stand

  • Image analysis software (e.g., ImageJ)[16][17][18]

2. Preparation of Solutions and Media

Prepare karrikin stock solutions and MS agar plates as described in Protocol 1.

3. Experimental Workflow

Caption: Workflow for the Arabidopsis thaliana hypocotyl elongation bioassay.

4. Step-by-Step Methodology

  • Seed Sterilization and Plating: Follow steps 1 and 2 from Protocol 1.

  • Cold Stratification: Wrap the plates in aluminum foil and store them at 4°C for 2-4 days.[11]

  • Incubation in Darkness: To induce etiolation, place the plates in a growth chamber in complete darkness at 22°C for 24-48 hours.

  • Transfer to Light: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod, with a light intensity of approximately 100-150 µmol m⁻² s⁻¹ and a constant temperature of 22°C for 3-5 days.[7]

  • Image Acquisition: Carefully remove the lids and place the petri dishes on a flatbed scanner or under a camera. Acquire high-resolution images of the seedlings. Include a ruler in the image for scale calibration.

  • Hypocotyl Length Measurement: Use ImageJ or a similar image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.[16][17][18] The segmented line tool in ImageJ is particularly useful for accurately measuring curved hypocotyls.[16]

5. Data Collection and Analysis

Measure the hypocotyl length for at least 20-30 seedlings per treatment for each replicate.

Table 2: Example Data Presentation for Hypocotyl Elongation Bioassay

Karrikin Conc. (µM)Replicate 1 (Mean Hypocotyl Length, mm)Replicate 2 (Mean Hypocotyl Length, mm)Replicate 3 (Mean Hypocotyl Length, mm)Overall Mean (mm)Standard Deviation
0 (Control)5.25.55.35.330.15
0.014.84.94.74.800.10
0.13.53.73.63.600.10
12.12.32.22.200.10
102.02.12.12.070.06

Analyze the data using ANOVA followed by a suitable post-hoc test to determine significant differences between treatments. A dose-response curve can be generated by plotting the mean hypocotyl length against the karrikin concentration to calculate the IC₅₀ (half-maximal inhibitory concentration).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and robust data analysis.

  • Negative Control: The "0 µM Karrikin" or solvent control is essential to establish the baseline germination and hypocotyl growth in the absence of the test compound.

  • Dose-Response Relationship: A clear dose-dependent effect, as demonstrated by the sigmoidal curves in both assays, provides strong evidence for the specific bioactivity of the karrikin.

  • Replication: The use of multiple biological replicates (at least three) for each treatment is crucial to ensure the reproducibility and statistical validity of the results.

  • Standardized Conditions: Maintaining consistent environmental conditions (light, temperature, media composition) across all experiments is paramount for reliable and comparable data.

By adhering to these principles, researchers can generate high-quality, reliable data on karrikin bioactivity, contributing to a better understanding of this important class of plant signaling molecules.

References

  • Ranal, M. A., & de Santana, D. G. (2006). How and why to measure the germination process? Revista Brasileira de Botânica, 29(1), 1-11.
  • Soltani, E., Ghaderi-Far, F., Baskin, C. C., & Baskin, J. M. (2015). Problems with using mean germination time to calculate rate of seed germination. Australian Journal of Botany, 63(8), 631-635.
  • How to calculate seed germination parameters (GP, GE, GRI, MGT and VI) in MS Excel? (2020, February 22). YouTube. Retrieved from [Link]

  • Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473–497.
  • Waters, M. T., Flematti, G. R., & Smith, S. M. (2016). Assaying germination and seedling responses of arabidopsis to karrikins. In Plant Hormones: Methods and Protocols (Vol. 1497, pp. 29-36). Humana Press Inc.
  • Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. (n.d.). ResearchGate. Retrieved from [Link]

  • Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. (n.d.). PubMed. Retrieved from [Link]

  • The karrikin response system of Arabidopsis. (n.d.). PubMed. Retrieved from [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863–873.
  • Nelson, D. C., Scaffidi, A., Dun, E. A., Waters, M. T., Flematti, G. R., Dixon, K. W., ... & Smith, S. M. (2010). Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 107(15), 7095-7100.
  • HTL/KAI2 signaling substitutes for light to control plant germination. (n.d.). PMC. Retrieved from [Link]

  • Useful Image-Based Techniques for Manual and Automatic Counting Using ImageJ for Horticultural Research. (n.d.). University of Florida. Retrieved from [Link]

  • Arabidopsis Seedlings Tool. (2023, May 3). BIII. Retrieved from [Link]

  • Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. (n.d.). PMC. Retrieved from [Link]

  • Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. (n.d.). ResearchGate. Retrieved from [Link]

  • Karrikin signalling: impacts on plant development and abiotic stress tolerance. (n.d.). Journal of Experimental Botany. Retrieved from [Link]

  • How to analyze germination of species with empty seeds using contemporary statistical methods? (n.d.). SciELO. Retrieved from [Link]

  • Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. (n.d.). PubMed. Retrieved from [Link]

  • Best Practices in Research Reporting. (n.d.). PLOS Biology. Retrieved from [Link]

  • A stable isotope dilution method for a highly accurate analysis of karrikins. (n.d.). PMC. Retrieved from [Link]

  • A manual hypocotyl length measurement of a seedling collected using the program ImageJ. (n.d.). ResearchGate. Retrieved from [Link]

  • HTL/KAI2 signaling substitutes for light to control plant germination. (n.d.). PMC. Retrieved from [Link]

  • Useful Image-Based Techniques for Manual and Automatic Counting Using ImageJ for Horticultural Research. (n.d.). University of Florida. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2H-furo[2,3-c]pyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2H-furo[2,3-c]pyran-2-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues, providing insights into their root causes and offering actionable solutions.

Poor Yields and Side Product Formation in the Achmatowicz Reaction

Question: I am attempting to synthesize the 6-hydroxy-2H-pyran-3(6H)-one intermediate via the Achmatowicz reaction of a chiral furfuryl alcohol, but I am observing low yields and a mixture of unidentified side products. What are the likely causes and how can I optimize this key step?

Answer: The Achmatowicz reaction, the oxidative ring expansion of a furfuryl alcohol, is a cornerstone for building the pyranone core.[1][2] However, its efficiency can be compromised by several factors.

  • Causality of Poor Performance:

    • Over-oxidation: The oxidizing agents used, such as meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS), can lead to undesired side reactions if not carefully controlled. This can include the formation of α,β-unsaturated lactones or other degradation products.

    • Substrate Decomposition: Furfuryl alcohols can be sensitive to acidic conditions, which can be generated from the m-CPBA byproduct (meta-chlorobenzoic acid). This can lead to polymerization or other decomposition pathways.

    • Solvent Effects: The choice of solvent is critical. Protic solvents like methanol can participate in the reaction, leading to the formation of 2,5-dimethoxy-2,5-dihydrofuran intermediates, which then rearrange to the desired dihydropyran.[2] However, improper solvent choice or the presence of water can lead to a complex product mixture.

  • Troubleshooting and Optimization Protocol:

    • Choice of Oxidant: While m-CPBA and NBS are common, consider using Oxone as an alternative oxidant, which can sometimes provide cleaner reactions.[3]

    • Buffering the Reaction: To mitigate substrate decomposition due to acidic byproducts, buffering the reaction is crucial. A common practice is to perform the reaction in a buffered solvent system, such as THF/water with a phosphate buffer.[4]

    • Temperature Control: The Achmatowicz reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C to -20 °C) during the addition of the oxidant can help to suppress side reactions.

    • Solvent System: For NBS-mediated oxidations, a mixture of a non-polar solvent like dichloromethane (DCM) and a protic solvent like methanol is often effective. The use of buffered THF/water is also a robust option.[4]

    • Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that can lead to product degradation.

Experimental Protocol: Optimized Achmatowicz Reaction
  • Dissolve the chiral furfuryl alcohol in a mixture of tetrahydrofuran (THF) and a saturated aqueous sodium bicarbonate solution (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor its completion by TLC (typically 1-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Low Diastereoselectivity in the Furo[2,3-c]pyran-2-one Ring Formation

Question: I am struggling to control the diastereoselectivity during the intramolecular cyclization to form the fused furo[2,3-c]pyran-2-one ring system. What factors govern the stereochemical outcome at the C3a-C7a ring junction?

Answer: Achieving high diastereoselectivity at the C3a-C7a ring junction is a common challenge. The stereochemical outcome is often determined by the transition state of the cyclization reaction, which can be influenced by several factors.

  • Causality of Low Diastereoselectivity:

    • Reaction Mechanism: The specific cyclization strategy employed (e.g., intramolecular hetero-Diels-Alder, radical cyclization, or other annulation strategies) will have its own set of stereocontrolling elements. For instance, in an intramolecular hetero-Diels-Alder reaction, the geometry of the tether connecting the diene and dienophile is critical.[5][6]

    • Steric Hindrance: The substituents on the pyranone and furan precursors can sterically influence the approach of the reacting moieties, favoring one transition state over another.

    • Electronic Effects: The electronic nature of the substituents can also play a role in stabilizing or destabilizing certain transition state geometries.

    • Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, reaction time) can determine whether the kinetic or thermodynamic product is favored. In some cases, the initially formed kinetic product may be less stable and can equilibrate to the thermodynamic product over time.

  • Strategies for Improving Diastereoselectivity:

    • Catalyst Choice: For catalyzed reactions, the choice of Lewis acid or organocatalyst is paramount. Chiral Lewis acids, for example, can create a chiral environment that favors the formation of one diastereomer.[7]

    • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents (e.g., toluene, DCM, THF, acetonitrile) is recommended. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[8]

    • Substrate Modification: Modifying the steric bulk of protecting groups or other substituents on the substrate can alter the facial selectivity of the cyclization.

Epimerization at the Anomeric Carbon (C7a)

Question: After successfully forming the furo[2,3-c]pyran-2-one, I am observing epimerization at the C7a position during subsequent steps or purification. What causes this loss of stereochemical integrity and how can it be prevented?

Answer: Epimerization at the anomeric carbon (C7a in this scaffold) is a significant risk, particularly when this center is part of a hemiacetal or a related labile functionality.[11][12]

  • Mechanism of Epimerization:

    • Acid or Base Catalysis: Both acidic and basic conditions can catalyze the opening of the pyranose ring to form an acyclic aldehyde intermediate. Rotation around the single bonds in this intermediate, followed by re-cyclization, can lead to the formation of the other epimer.[13][14]

    • Enolate Formation: Under basic conditions, deprotonation at the α-carbon to the carbonyl (C7) can lead to enolate formation, which can also result in epimerization upon reprotonation.[14]

  • Preventative Measures:

    • Strict pH Control: Avoid strongly acidic or basic conditions during workup, purification, and subsequent reactions. Use of buffered solutions and neutral purification media (e.g., carefully neutralized silica gel) is advisable.

    • Protecting Group Strategy: If the C7a position bears a hydroxyl group (as a hemiacetal), it should be protected as a more stable ether (e.g., methyl or benzyl ether) or a silyl ether as early as possible in the synthetic sequence.

    • Mild Reaction Conditions: Employ mild reagents and reaction conditions for any further transformations of the molecule.

    • Temperature Management: Perform reactions and purifications at low temperatures to minimize the rate of epimerization.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2H-furo[2,3-c]pyran-2-ones.

Q1: What are the most reliable methods for introducing chirality in the synthesis of 2H-furo[2,3-c]pyran-2-ones?

A1: There are three primary strategies for establishing stereocenters in this synthetic context:

  • Chiral Pool Synthesis: Starting from enantiomerically pure starting materials, such as carbohydrates or amino acids, where the stereochemistry is already defined.

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction.[9] This auxiliary is then removed later in the synthesis.

  • Asymmetric Catalysis: Employing a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to control the formation of stereocenters.[15][16] This is often the most efficient method as it requires only a substoichiometric amount of the chiral source.

Q2: How can I confirm the relative and absolute stereochemistry of my synthesized 2H-furo[2,3-c]pyran-2-one?

A2: A combination of spectroscopic and analytical techniques is typically required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product. Comparison with an authentic racemic sample is often necessary.

  • Optical Rotation: Measurement of the specific rotation can be compared to literature values for known compounds to infer the absolute configuration.

Q3: Are there any specific protecting group strategies that are particularly well-suited for the synthesis of 2H-furo[2,3-c]pyran-2-ones?

A3: Yes, a well-thought-out protecting group strategy is essential.

  • Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS) are commonly used for their stability and ease of selective removal. Benzyl ethers are robust and can be removed under reductive conditions.

  • Diols: Cyclic acetals or ketals (e.g., acetonides) are effective for protecting 1,2- or 1,3-diols.

  • Orthogonal Protecting Groups: It is often advantageous to use protecting groups that can be removed under different conditions (e.g., an acid-labile TBS group and a hydrogenolysis-labile benzyl group). This allows for the selective deprotection of different functional groups within the molecule.

III. Visualizing Key Concepts

Diagram 1: General Synthetic Workflow

G Start Chiral Furfuryl Alcohol Achmatowicz Achmatowicz Reaction Start->Achmatowicz Intermediate 6-Hydroxy-2H-pyran-3(6H)-one Achmatowicz->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Protect Protecting Group Manipulations Intermediate->Protect Product 2H-furo[2,3-c]pyran-2-one Cyclization->Product Product->Protect G Problem Low Yield / Side Products in Achmatowicz Reaction Cause1 Over-oxidation Problem->Cause1 Cause2 Acidic Decomposition Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Solution4 Lower Reaction Temperature Problem->Solution4 Solution1 Optimize Oxidant / Stoichiometry Cause1->Solution1 Solution2 Add Buffer / Control pH Cause2->Solution2 Solution3 Screen Solvents (e.g., THF/H2O) Cause3->Solution3

Caption: Decision-making flowchart for troubleshooting the Achmatowicz reaction.

IV. Data Summary

The following table summarizes the influence of reaction conditions on diastereoselectivity in a hypothetical intramolecular hetero-Diels-Alder reaction to form a 2H-furo[2,3-c]pyran-2-one.

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NoneToluene802:1
2BF₃·OEt₂DCM-785:1
3ZnCl₂DCM03:1
4TiCl₄DCM-78>20:1
5SnCl₄DCM-7815:1

This data is illustrative and serves to highlight the significant impact of the choice of Lewis acid and temperature on the stereochemical outcome.

V. References

  • Ghosh, A. K., & Brindisi, M. (2015). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Organic & Biomolecular Chemistry, 13(30), 8146–8179. [Link]

  • O'Doherty, G. A., & Harris, J. M. (2006). De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products. Accounts of Chemical Research, 39(9), 629–638. [Link]

  • Achmatowicz Jr., O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996. [Link]

  • Wikipedia contributors. (2023). Achmatowicz reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Giacomini, D., & Galletti, P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(5), 1377–1391. [Link]

  • Cravotto, G., Orio, L., & Padovan, D. (2011). Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones. ACS Sustainable Chemistry & Engineering, 9(2), 755-761. [Link]

  • Fuhrer, C., Messer, R., & Haener, R. (2004). Stereoselective Synthesis of 3a,7a‐Dihydro‐3H,4H‐furo[3,4‐c]pyran‐1‐ones via Intramolecular hetero‐Diels—Alder Reaction. ChemInform, 35(36). [Link]

  • MacMillan Group. (2001). Intramolecular Diels-Alder Reactions. [Link]

  • Chemistry Steps. (n.d.). Epimers and Anomers. [Link]

  • Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Jack Westin. (n.d.). Epimers And Anomers - Carbohydrates - MCAT Content. [Link]

  • Evans, D. A., & Johnson, J. S. (2000). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 3(7-8), 527-538. [Link]

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a karrikin analogue also known as KAR3.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this potent plant growth regulator. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Introduction to 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) Synthesis

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a member of the karrikin family, a group of butenolide compounds found in smoke from burnt plant material that are known to stimulate seed germination.[5][6][7] The synthesis of karrikin analogues is of significant interest for agricultural and research applications. A common synthetic strategy involves the condensation of a 4-hydroxy-2-pyrone derivative with an appropriate aldehyde. This guide will focus on the potential byproducts and impurities that can arise from such a synthetic route and provide practical solutions for their mitigation.

Troubleshooting Guide

This section addresses common problems observed during the synthesis and purification of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to side reactions and incomplete conversion of starting materials. A likely synthetic precursor to the pyranone core of KAR3 is a derivative of 4-hydroxy-2-pyrone.[8][9][10] The subsequent reaction with an aldehyde, in this case likely crotonaldehyde to introduce the 5-methyl group, can be prone to side reactions.

Potential Causes and Solutions:

  • Side Reactions of the 4-Hydroxy-2-Pyrone Precursor: The 4-hydroxy-2-pyrone system is reactive at multiple sites. Under basic conditions, it can undergo self-condensation or react with the aldehyde at unintended positions.

    • Solution: Carefully control the reaction stoichiometry and the rate of addition of the aldehyde. Running the reaction at a lower temperature may also help to minimize side reactions.

  • Formation of Michael Adducts: Aldehydes can react with the 4-hydroxy-6-methyl-2-pyrone to form electrophilic intermediates that can be trapped by another molecule of the pyrone or other nucleophiles present in the reaction mixture, leading to the formation of dilactones or other adducts.[9]

    • Solution: Use a non-nucleophilic base and ensure the reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts.

  • Incorrect Reaction Conditions: The choice of solvent, base, and temperature is critical.

    • Solution: A systematic optimization of reaction conditions is recommended. Screen different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., piperidine, pyridine, triethylamine). Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint and avoid product degradation.

Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: I am observing a persistent impurity in my final product that co-elutes with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one during column chromatography. What could this impurity be and how can I remove it?

Answer: A common and challenging impurity in the synthesis of fused pyranones is the formation of a structural isomer. In the reaction of a 4-hydroxy-2-pyrone with an aldehyde like crotonaldehyde, alternative cyclization pathways can lead to different regioisomers.

Potential Impurity and Identification:

  • Isomeric Byproduct: An likely isomeric impurity is the corresponding chromenone derivative, which can form through an alternative cyclization pathway. For instance, reactions between 2-hydroxybenzaldehyde and 4-hydroxy-6-methyl-2-pyrone have been reported to yield 3-acetoacetyl-2-chromenone instead of the expected pyran-2,4-dione derivative.[8] A similar rearrangement could occur in your synthesis.

    • Identification: High-resolution mass spectrometry (HRMS) can confirm if the impurity has the same molecular formula as your product. 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) are essential to definitively elucidate the structure of the impurity and confirm it is a regioisomer.

Purification Strategies:

  • Chromatography Optimization:

    • Normal Phase: Experiment with different solvent systems for silica gel chromatography. A less polar solvent system with a gradual increase in polarity may provide better separation.

    • Reverse Phase: If normal phase chromatography is ineffective, reverse-phase HPLC can be a powerful tool for separating isomers. A gradient of water/acetonitrile or water/methanol with a small amount of formic acid or TFA is a good starting point.

  • Crystallization: If the product is a solid, fractional crystallization can be an effective purification method. Screen various solvents and solvent mixtures to find conditions where the desired product has a significantly different solubility from the impurity.

Problem 3: Product Instability and Decomposition

Question: My purified 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one appears to be degrading over time, even when stored. What are the possible causes of this instability?

Answer: The butenolide and pyranone rings in the karrikin structure can be susceptible to hydrolysis and photodegradation.

Causes of Instability and Storage Recommendations:

  • Hydrolysis: The lactone functionality is susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base.

    • Solution: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent and water. Store the compound under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture.

  • Photodegradation: Many organic molecules with conjugated systems are sensitive to light.

    • Solution: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to degradation.

    • Solution: For long-term storage, keep the compound at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one?

A1: A plausible and common approach for the synthesis of the furo[2,3-c]pyran-2-one core involves the Knoevenagel condensation of a 4-hydroxy-2-pyrone with an α,β-unsaturated aldehyde. For 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, this would likely involve the reaction of 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone) with crotonaldehyde.

DOT Diagram: Plausible Synthetic Pathway for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts start1 4-Hydroxy-6-methyl-2-pyrone reaction Knoevenagel Condensation (Base, Solvent, Heat) start1->reaction start2 Crotonaldehyde start2->reaction product 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Desired Product) reaction->product Main Pathway byproduct1 Isomeric Byproduct (e.g., Chromenone derivative) reaction->byproduct1 Side Reaction byproduct2 Michael Adducts reaction->byproduct2 Side Reaction byproduct3 Unreacted Starting Materials reaction->byproduct3

A plausible synthetic route and potential byproducts.

Q2: What analytical techniques are most useful for characterizing byproducts and impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixture and final product.

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your reaction mixture and track the formation of product and byproducts over time.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and for preparative separation of the desired product from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY): For unambiguous structure elucidation of the desired product and any isolated impurities.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of your product and impurities, which is crucial for identifying isomeric byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile organic solvents and aldehydes.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents used to be aware of their specific hazards. Crotonaldehyde, for example, is a lachrymator and is toxic. 4-hydroxy-6-methyl-2-pyrone can be an irritant.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction outcomes to illustrate the impact of troubleshooting. Actual results will vary depending on the specific experimental conditions.

ParameterStandard ConditionsOptimized Conditions (with troubleshooting)
Yield of Desired Product 20-30%50-70%
Purity (by HPLC) 85-90%>98%
Major Impurity Isomeric Byproduct (5-10%)Isomeric Byproduct (<1%)
Reaction Time 24 hours12 hours
Purification Method Single Column ChromatographyOptimized Column Chromatography + Recrystallization

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
  • To a solution of 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in an appropriate solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Add crotonaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Troubleshooting Workflow

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_validation Validation cluster_outcome Outcome problem Low Yield or High Impurity Level analysis Analyze Reaction Mixture (TLC, LC-MS) problem->analysis solution1 Optimize Reaction Conditions (Solvent, Base, Temp.) analysis->solution1 Identify Side Reactions solution2 Modify Stoichiometry & Addition Rate analysis->solution2 Incomplete Conversion solution3 Improve Purification (Chromatography, Crystallization) analysis->solution3 Co-eluting Impurities validation Re-run Reaction with Optimized Parameters solution1->validation solution2->validation solution3->validation outcome_good Improved Yield and Purity validation->outcome_good outcome_bad Problem Persists validation->outcome_bad outcome_bad->analysis Iterate

A systematic approach to troubleshooting synthesis issues.

References

  • Nair, J. J., Munro, O. Q., Pošta, M., Papenfus, H. B., Beier, P., & Van Staden, J. (2021). X-ray crystallographic structure determination of the smoke-derived karrikin KAR3. South African Journal of Botany, 138, 338-342.
  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863-873.
  • Li, X., Wang, J., & Li, J. (2024). The Multifaceted Impact of Karrikin Signaling in Plants. International Journal of Molecular Sciences, 25(5), 2775.
  • Flematti, G. R., Scaffidi, A., Dixon, K. W., Smith, S. M., & Ghisalberti, E. L. (2011). Production of the seed germination stimulant karrikinolide from combustion of simple carbohydrates. Journal of agricultural and food chemistry, 59(22), 1195-1198.
  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. Retrieved from [Link]

  • De March, P., Moreno-Mañas, M., & Roca, J. L. (1984). The reactions of 4‐hydroxy‐2‐pyrones with 2‐hydroxybenzaldehydes. A note of warning. Journal of Heterocyclic Chemistry, 21(4), 953-955.
  • de March, P., Moreno-Mañas, M., Pi, R., & Trius, A. (1982). Reactions between 4-hydroxy-6-methyl-2-pyrone and aldehydes both in the absence and the presence of added thiols. Journal of Heterocyclic Chemistry, 19(2), 335-337.
  • Shcherbakov, A. M., Bakulev, V. A., & Eltsov, O. S. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 18, 1488-1496.
  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of agricultural and food chemistry, 55(6), 2189-2194.
  • Chetrit, D., & Shabat, D. (2021). Inline purification in continuous flow synthesis–opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 2394-2410.
  • Kappe, C. O. (2013). The reactions of 4-hydroxy-2-pyrones with 2-hydroxybenzaldehydes. A note of warning. Journal of Heterocyclic Chemistry, 21(4), 953-955.
  • Flematti, G. R., Goddard-Borger, E. D., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of agricultural and food chemistry, 55(6), 2189-2194.

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS 857054-07-0).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is grounded in established chemical principles and draws from analogous syntheses of related furo[2,3-c]pyran-2-one cores.

I. Overview of the Synthetic Strategy

The synthesis of the furo[2,3-c]pyran-2-one scaffold is a well-established area of heterocyclic chemistry. While a specific, peer-reviewed synthesis for the 3,5-dimethyl derivative is not prominently documented, a highly plausible and efficient route can be designed based on the synthesis of structurally similar compounds, such as the karrikin series of plant growth regulators.[5][6]

A robust strategy involves a two-step process:

  • Formation of a substituted 4-hydroxy-2-pyrone: This can be achieved through various condensation reactions. For our target molecule, starting with a readily available precursor like dehydroacetic acid (DHA) or synthesizing a custom pyrone is a logical approach.

  • Annulation of the furan ring: This involves the cyclization of a suitable precursor, often by reacting a 3-acyl-4-hydroxy-2-pyrone with a reagent that provides the remaining atoms for the furan ring, followed by dehydration.

This guide will focus on a proposed synthetic pathway starting from readily available precursors, highlighting critical control points and potential pitfalls.

II. Proposed Synthetic Pathway

A logical approach to the synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one involves the reaction of 4-hydroxy-6-methyl-2-pyrone with an acylating agent to introduce the second methyl group and the necessary functionality for cyclization.

Synthetic_Pathway A 4-Hydroxy-6-methyl-2-pyrone B 3-Acetyl-4-hydroxy-6-methyl-2-pyrone A->B Acylation (e.g., Acetic Anhydride) C Intermediate Adduct B->C Reaction with a C1 synthon (e.g., Wittig reagent) D 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one C->D Intramolecular Cyclization & Dehydration Experimental_Workflow start Start reagents Reagent Preparation Weigh starting materials Prepare solutions start->reagents reaction Reaction Setup Combine reagents in flask Establish inert atmosphere Control temperature reagents->reaction monitoring Reaction Monitoring Take aliquots for TLC analysis Determine reaction completion reaction->monitoring monitoring->monitoring workup Aqueous Workup Quench reaction Extract with organic solvent Wash and dry organic layer monitoring->workup Reaction Complete purification Purification Concentrate crude product Recrystallize or perform column chromatography workup->purification characterization Characterization Obtain NMR, MS, IR spectra Assess purity purification->characterization end End characterization->end

Sources

Technical Support Center: Optimizing 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for Seed Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one as a seed treatment. This resource is designed for researchers, scientists, and professionals in drug development and agriculture who are working to optimize the concentration of this potent germination stimulant for their specific applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve reliable, reproducible results.

Introduction to 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR₃)

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a member of the karrikin family of compounds, which are found in the smoke of burning plant material.[1][2] These molecules are recognized for their remarkable ability to stimulate seed germination, even at very low concentrations.[3][4] The mechanism of action is linked to the enhancement of gibberellin (GA) biosynthesis and signaling, which are crucial for breaking seed dormancy.[5][6] Karrikins, including 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, can also improve seedling vigor, leading to more robust early plant growth.[1][3]

Optimizing the concentration of this bioactive compound is critical. While effective at nanomolar to micromolar ranges, excessive concentrations can lead to unexpected inhibitory effects or phytotoxicity.[7] This guide provides a systematic approach to determining the optimal concentration for your seed species and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in seed treatment experiments?

A1: Based on published literature for similar karrikins, a broad starting range of 1 nM to 10 µM is recommended for initial screening.[8] For many species, optimal concentrations are often found between 10 nM and 1 µM.[9] It is crucial to perform a dose-response study for each new seed lot and species to pinpoint the most effective concentration.

Q2: What solvents are suitable for dissolving 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one?

A2: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a furanone derivative and is generally soluble in organic solvents such as acetone, methanol, and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent before diluting with water to the final concentration. Ensure the final concentration of the organic solvent is low enough to not affect seed germination.

Q3: How stable are solutions of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one?

A3: Furanone compounds can be susceptible to degradation, particularly in aqueous solutions and at non-neutral pH.[10] It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, store stock solutions in a dark, refrigerated environment (2-8°C) for no longer than one week. For long-term storage, consider storing the compound in its solid form at -20°C.

Q4: Can 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one be combined with other seed treatments like fungicides or insecticides?

A4: Co-application with other seed treatments is possible, but compatibility testing is essential. Chemical interactions could potentially reduce the efficacy of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one or the other active ingredients. A preliminary study to assess any synergistic or antagonistic effects on seed germination and seedling health is highly recommended.

Q5: How does 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one affect different seed species?

A5: The response to karrikins can vary significantly between species and even between different cultivars of the same species.[11] Factors such as seed dormancy depth, genetic background, and seed coat permeability can all influence the effectiveness of the treatment.[6][7] Therefore, it is imperative to optimize the concentration for each specific seed type.

Troubleshooting Guides

Issue 1: Inconsistent Germination Results

Possible Causes:

  • Inconsistent application of the treatment solution.

  • Degradation of the 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one solution.

  • Variability in the seed lot.

  • Suboptimal germination conditions (temperature, light, moisture).

Troubleshooting Steps:

  • Standardize Application Method: Ensure a uniform and repeatable method for applying the treatment solution to the seeds. This could involve techniques like seed soaking, film coating, or pelleting. For laboratory-scale experiments, ensure each seed receives an equal volume of the treatment solution.

  • Prepare Fresh Solutions: As furanone compounds can be unstable in solution, always prepare fresh solutions of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for each experiment to avoid degradation-related inconsistencies.[10]

  • Homogenize Seed Lot: Use a seed lot with uniform size, age, and storage history. If possible, sort seeds by size to reduce variability.

  • Control Germination Environment: Maintain consistent temperature, light, and moisture levels during the germination assay. Use a high-quality germination substrate and ensure it is evenly moistened.[12]

Issue 2: No significant improvement in germination compared to control

Possible Causes:

  • The tested concentrations are outside the optimal range for the specific seed species.

  • The seeds are not dormant or have very low dormancy.

  • The compound has degraded.

  • The seed species is not responsive to karrikins.

Troubleshooting Steps:

  • Broaden the Concentration Range: Conduct a dose-response experiment with a wider range of concentrations, including both lower (e.g., 0.1 nM) and higher (e.g., 50 µM) concentrations.

  • Verify Seed Dormancy: Test the germination of untreated control seeds. If the germination rate is already high (e.g., >95%), the seeds may not be dormant, and the effect of a germination stimulant will be minimal.

  • Assess Compound Activity: Test the activity of your 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one solution on a known responsive seed species, such as certain varieties of lettuce or tomato, to confirm its bioactivity.

  • Investigate Species-Specific Responses: Some plant species may not have the necessary receptor proteins to respond to karrikins. A literature search for the responsiveness of your target species or related species to smoke or karrikins can provide valuable insights.

Issue 3: Reduced Germination or Seedling Vigor at Higher Concentrations (Phytotoxicity)

Possible Causes:

  • The concentration of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is too high, leading to phytotoxic effects.[7]

  • The solvent used to dissolve the compound is causing toxicity.

  • The combination with other seed treatments is resulting in a negative synergistic effect.

Troubleshooting Steps:

  • Perform a Detailed Dose-Response Curve: To identify the phytotoxicity threshold, test a range of concentrations, paying close attention to the higher end of the spectrum. Record not only germination percentage but also seedling morphology, such as root and shoot length and any signs of abnormal development.

  • Conduct a Solvent Control: Include a control group treated with the same concentration of the solvent used to dissolve the 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one to ensure the solvent itself is not causing the observed negative effects.

  • Evaluate Individual Components of Combined Treatments: If you are using a combination of treatments, test each component individually to identify the source of the phytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for Seed Germination

Objective: To identify the concentration of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one that results in the highest germination percentage and seedling vigor for a specific seed species.

Materials:

  • Seeds of the target species

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

  • Appropriate solvent (e.g., acetone)

  • Sterile deionized water

  • Petri dishes with filter paper or other suitable germination substrate

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one by dissolving the appropriate amount in the chosen solvent.

  • Prepare Treatment Solutions: Create a serial dilution of the stock solution to obtain a range of treatment concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a control (sterile deionized water) and a solvent control (water with the same concentration of solvent as the highest treatment concentration).

  • Seed Treatment: Place a known number of seeds (e.g., 50) in each petri dish on the germination substrate. Add a fixed volume of the respective treatment solution to each dish, ensuring the substrate is thoroughly moistened but not saturated.

  • Incubation: Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the target seed species.

  • Data Collection: Record the number of germinated seeds daily for a predetermined period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged. At the end of the experiment, measure seedling parameters such as root length and shoot length.

  • Data Analysis: Calculate the germination percentage for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Phytotoxicity Assessment

Objective: To evaluate the potential phytotoxic effects of high concentrations of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one on seed germination and early seedling growth.

Procedure:

  • Follow the procedure outlined in Protocol 1, but with a focus on a higher range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • In addition to germination percentage, carefully observe and record any morphological abnormalities in the seedlings, such as stunted growth, discoloration, or necrosis.

  • Measure seedling fresh and dry weight as additional indicators of vigor.

  • Analyze the data to determine the concentration at which a significant decrease in germination or seedling growth is observed.

Data Presentation

Table 1: Hypothetical Dose-Response Data for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one on Lettuce (Lactuca sativa) Seed Germination

Concentration (M)Germination (%)Average Root Length (mm)Average Shoot Length (mm)
0 (Control)6515.28.5
1 x 10⁻⁹7818.910.2
1 x 10⁻⁸9225.414.1
1 x 10⁻⁷9628.115.8
1 x 10⁻⁶9426.515.1
1 x 10⁻⁵8522.312.7
5 x 10⁻⁵6816.19.0
1 x 10⁻⁴5512.87.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Seed Treatment & Incubation cluster_analysis Data Collection & Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mM in Acetone) prep_dilutions Prepare Serial Dilutions (1 nM to 100 µM) prep_stock->prep_dilutions apply_treatment Apply Treatment Solutions prep_dilutions->apply_treatment prep_controls Prepare Controls (Water & Solvent) prep_controls->apply_treatment seed_plating Plate Seeds on Germination Substrate seed_plating->apply_treatment incubation Incubate under Controlled Conditions apply_treatment->incubation collect_germ Record Daily Germination incubation->collect_germ collect_morph Measure Seedling Morphology incubation->collect_morph stat_analysis Statistical Analysis (ANOVA) collect_germ->stat_analysis collect_morph->stat_analysis optimal_conc Determine Optimal Concentration stat_analysis->optimal_conc troubleshooting_flowchart start Inconsistent Germination q1 Is the treatment application standardized? start->q1 sol1 Standardize application method (e.g., coating, soaking). q1->sol1 No q2 Are you using fresh solutions? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare fresh solutions for each experiment. q2->sol2 No q3 Is the seed lot homogeneous? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use a uniform seed lot and control for size. q3->sol3 No q4 Are germination conditions controlled? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Ensure consistent temp, light, and moisture. q4->sol4 No end_node Consistent Results q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting flowchart for inconsistent germination results.

References

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology, 149(2), 863–873. [Link]

  • Wikipedia. (n.d.). Karrikin. Retrieved from [Link]

  • Li, W., et al. (2021). Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in Plant Science. [Link]

  • Nelson, D. C., et al. (2008). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant Physiology. [Link]

  • Hussain, S., et al. (2022). Utilization of Fruit Seed-Based Bioactive Compounds for Formulating the Nutraceuticals and Functional Food: A Review. Frontiers in Nutrition. [Link]

  • Pandey, S. (2016). KARRIKIN: A SEED GERMINATION STIMULANT. ResearchGate. [Link]

  • Live to Plant. (2025). Troubleshooting Common Issues With Seed Encapsulation. [Link]

  • Hussain, S., et al. (2022). Utilization of Fruit Seed-Based Bioactive Compounds for Formulating the Nutraceuticals and Functional Food: A Review. National Institutes of Health. [Link]

  • Nippon Paint. (n.d.). Troubleshooting Seeds. [Link]

  • MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. [Link]

  • Taylor, A. G., & Harman, G. E. (2006). Seed treatments: phytotoxicity amelioration and tracer uptake. CORE. [Link]

  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Global Database. [Link]

  • MicroBioTests Inc. (n.d.). Phytotoxicity test with Phytotoxkit liquid samples. [Link]

  • Hussain, S., et al. (2022). Utilization of Fruit Seed-Based Bioactive Compounds for Formulating the Nutraceuticals and Functional Food: A Review. FAO AGRIS. [Link]

  • Yang, X., & Zhang, Y. (2014). Seed germination test for heavy metal phytotoxicity assessment. NRC Research Press. [Link]

  • Al-Asmari, F., et al. (2022). Encapsulation of bioactive compounds extracted from date palm seeds (Phoenix dactylifera L.) and their use in functional food. National Institutes of Health. [Link]

  • The Gardener's Workshop. (2020). Troubleshooting Seed Germination: A Flower Farmer's Guide. [Link]

  • Flematti, G. R., et al. (2009). Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. Journal of Agricultural and Food Chemistry. [Link]

  • Dahlberg, J. (2017). Optimization of a biostimulant formulation. Diva-portal.org. [Link]

  • Flematti, G. R., et al. (2011). Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates. ResearchGate. [Link]

  • Flematti, G. R., et al. (2009). Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. ResearchGate. [Link]

  • Flematti, G. R., et al. (2004). Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one. ResearchGate. [Link]

  • EPPO. (2025). EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]

  • Dixon, K. W., et al. (2009). KARRIKINOLIDE – A PHYTOREACTIVE COMPOUND DERIVED FROM SMOKE WITH APPLICATIONS IN HORTICULTURE, ECOLOGICAL RESTORATION AND AGRICULTURE. Acta Horticulturae. [Link]

  • Mofokeng, M. M., et al. (2023). Smoke water and smoke-derived karrikinolide, KAR1, improved germination in some medicinal and aromatic plants. ResearchGate. [Link]

  • Wilson, H. T., & Taylor, A. G. (2018). Biostimulant Seed Coating Treatments to Improve Cover Crop Germination and Seedling Growth. ResearchGate. [Link]

  • dos Santos, A. C., et al. (2022). Encapsulation of Bioactive Compounds for Food and Agricultural Applications. MDPI. [Link]

  • Yildiz, M., & Terzi, H. (2016). Karrikinolide Promotes Seed Germination but Has no Effect on Leaf Segment Senescence in Triticum aestivum L. Journal of Plant Growth Regulation. [Link]

  • Ali, N., et al. (2023). Karrikinolide1 (KAR1), a Bioactive Compound from Smoke, Improves the Germination of Morphologically Dormant Apium graveolens L. Seeds by Reducing Indole-3-Acetic Acid (IAA) Levels. MDPI. [Link]

  • Cenmed. (n.d.). 3 Methyl 2H Furo[2 3 C]Pyran 2 One. [Link]

  • PubChem. (n.d.). 2(5H)-Furanone. [Link]

  • Singh, H., et al. (2022). Biostimulant-Treated Seedlings under Sustainable Agriculture: A Global Perspective Facing Climate Change. ResearchGate. [Link]

  • Kandel, Y. R., et al. (2021). Field and Greenhouse Assessment of Seed Treatment Fungicides for Management of Sudden Death Syndrome and Yield Response of Soybean. Plant Disease. [Link]

  • Flematti, G. R., et al. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of Agricultural and Food Chemistry. [Link]

  • Golinska, P., & Sugier, D. (2021). Effect of Plant Biostimulants on Beetroot Seed Productivity, Germination, and Microgreen Quality. MDPI. [Link]

  • Eurofins BioDiagnostics. (n.d.). Seed Treatment Analysis. [Link]

  • Bratney. (2025). Achieving Consistent Seed Coatings: A Guide to Coating Machines and Processes. [Link]

  • Cornell University. (2020). Peter Marks: Seed Treatment Technologies and Avoiding Problems Treating Seed. YouTube. [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. [Link]

  • Casen, J., et al. (2020). A Biostimulant Seed Treatment Improved Heat Stress Tolerance During Cucumber Seed Germination by Acting on the Antioxidant System and Glyoxylate Cycle. Frontiers in Plant Science. [Link]

  • University of Maryland Extension. (n.d.). Evaluation of soybean fungicide seed treatments. [Link]

  • Ohio State University Extension. (n.d.). Efficacy of Seed Treatment Fungicides for Agronomic Crops in Ohio Bulletin 639A. [Link]

  • Lezaun, J. (2024). What you need to know about product formulations for crop protection, phytosanitary products, or pesticides. CropLife Latin America. [Link]

  • Li, Y., et al. (2021). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. National Institutes of Health. [Link]

  • FAO. (n.d.). Chapter 1: Introduction. [Link]

Sources

overcoming poor solubility of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS 857054-07-0). While specific experimental solubility data for this compound is not extensively published, its furo[2,3-c]pyran-2-one core suggests it is a poorly water-soluble, neutral, and hydrophobic molecule. This guide applies established principles of solubility enhancement to provide a logical, step-by-step troubleshooting framework.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My initial attempts to dissolve 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in aqueous buffer have failed. What are its fundamental properties and why is it poorly soluble?

Answer:

The poor aqueous solubility of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stems from its chemical structure. The molecule is largely composed of nonpolar carbon-hydrogen bonds and a fused heterocyclic ring system. While it contains three oxygen atoms capable of acting as hydrogen bond acceptors, the overall molecule lacks ionizable groups and has a significant hydrophobic character.

Key Properties to Consider:

  • LogP (Octanol-Water Partition Coefficient): This value predicts how a compound will distribute between a lipid (octanol) and an aqueous phase. A higher LogP indicates greater hydrophobicity and lower aqueous solubility. While not experimentally determined for this specific molecule, the related compound 3-methyl-2H-furo[2,3-c]pyran-2-one has a calculated XLogP3 of 0.5, suggesting some hydrophobic character.[1] The addition of a second methyl group would likely increase this value.

  • pKa (Acid Dissociation Constant): This compound is not expected to have an ionizable group within the physiological pH range (approx. 1-8). Therefore, altering the pH is unlikely to significantly improve solubility by forming a salt.[2]

  • Physical Form: The compound is described as a solid.[3] Crystalline solids require additional energy to break the crystal lattice before solvation can occur, often resulting in lower apparent solubility compared to amorphous forms.[4]

Initial Troubleshooting Steps:

  • Visual Inspection: Ensure the undissolved material is the compound itself and not a contaminant.

  • Energy Input: Gentle heating (e.g., 37°C) and mechanical agitation (vortexing, sonication) can help overcome the activation energy barrier for dissolution. This often improves the rate of dissolution but may not increase the thermodynamic solubility limit.[4]

  • Solvent Purity: Use high-purity water (e.g., Milli-Q or WFI) and freshly prepared buffers.

FAQ 2: What is the quickest and most common method to prepare a stock solution for in vitro screening?

Answer:

The most common and effective initial strategy is to use a water-miscible organic co-solvent .[5] This technique involves first dissolving the compound in a small volume of a non-aqueous solvent and then diluting this stock solution into your aqueous experimental medium.

The mechanism of co-solvency involves reducing the polarity of the overall solvent system.[6] The co-solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound to enter.[7]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most widely used co-solvent for initial screening due to its high solubilizing power and miscibility with water.[]

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.

  • Polyethylene Glycol 400 (PEG 400) & Propylene Glycol (PG): Often used in formulations for in vivo studies due to their favorable safety profiles.[]

Workflow for Solubility Enhancement

Caption: A decision-making workflow for solubilizing the target compound.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.64 mg of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (MW: 164.16 g/mol ).

  • Add Co-solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Dilute: Serially dilute this 10 mM stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. This indicates you have exceeded the compound's kinetic solubility.

Understanding Kinetic vs. Thermodynamic Solubility When using a co-solvent, you are often measuring kinetic solubility —the concentration at which a compound precipitates out of a supersaturated solution.[9] This is different from thermodynamic solubility , which is the true equilibrium concentration of a compound in a saturated solution.[10] For high-throughput screening, kinetic solubility is often a sufficient and practical measure.[11][12]

FAQ 3: Can I use pH adjustment to increase the solubility?

Answer:

For 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, pH adjustment is a high-risk, low-reward strategy and should be approached with extreme caution.

  • Lack of Ionizable Groups: As a neutral molecule, it cannot be converted into a more soluble salt form through simple protonation or deprotonation.[2] Therefore, significant solubility enhancement via pH is not expected.[13]

  • Risk of Hydrolysis: The furo[2,3-c]pyran-2-one structure contains a lactone ring . Lactones are susceptible to irreversible hydrolysis, especially under basic conditions (pH > 7.4), which opens the ring to form an inactive carboxylate species.[14][15] This chemical degradation would render the compound inactive. While more stable in acidic conditions, strong acids could also catalyze hydrolysis.[16] Studies on similar lactone-containing compounds like camptothecin show this pH-dependent instability is a major challenge.[17][18]

Recommendation: Avoid pH adjustment unless you have analytical methods (e.g., HPLC, LC-MS) to confirm the structural integrity of the lactone ring at the target pH over the course of your experiment. If you must explore this, start with mildly acidic conditions (pH 5.0-6.5).

FAQ 4: My application requires a higher concentration in an aqueous system with minimal organic solvent (e.g., for in vivo use). What advanced formulation strategies can I use?

Answer:

When co-solvents are not viable, advanced formulation excipients that encapsulate or form complexes with the hydrophobic compound are the best approach. The two most common methods are using cyclodextrins and surfactants.[4][19]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[21] This effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent solubility.[22]

Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host molecule.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[23]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with excellent solubilizing capacity and a very strong safety record in parenteral formulations.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4 g of HP-β-CD in a final volume of 10 mL of PBS).

  • Add Compound: Add an excess amount of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one to the HP-β-CD solution.

  • Equilibrate: Stir or shake the suspension at room temperature for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Compound: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Determine Concentration: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). This value represents the maximum achievable solubility with this formulation.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles.[24] These micelles have a hydrophobic core and a hydrophilic shell.[25] Your poorly soluble compound can partition into the hydrophobic core, resulting in a thermodynamically stable, clear aqueous formulation.[26][27]

Commonly Used Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80): A very common and effective solubilizing agent.[28]

  • Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL): Known for its ability to solubilize highly lipophilic compounds.[24][29]

Formulation StrategyMechanismKey AdvantagesCommon Excipients
Co-solvency Reduces solvent polaritySimple, fast for initial screeningDMSO, Ethanol, PEG 400
Cyclodextrins Encapsulation (Inclusion Complex)High loading capacity, good safety profileHP-β-CD, SBE-β-CD
Surfactants Micellar SolubilizationForms stable aqueous solutionsPolysorbate 80, Kolliphor® EL

Table 1: Comparison of common solubilization strategies.

Considerations for Surfactants:

  • Toxicity: Surfactants can cause cell lysis and toxicity, so their concentration must be carefully optimized, especially for cell-based assays.[29]

  • Assay Interference: Micelles can interfere with certain biological assays. Always run a vehicle control (buffer + surfactant) to account for these effects.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Filo. (2025). How does co-solvency increase solubility. Available from: [Link]

  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • ijpsr.com. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • NIH. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Available from: [Link]

  • alliedacademies.org. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Available from: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. Available from: [Link]

  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • PMC - PubMed Central - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available from: [Link]

  • ResearchGate. (2025). Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function. Available from: [Link]

  • PubChem. 3-methyl-2H-furo(2,3-c)pyran-2-one. Available from: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available from: [Link]

  • PubMed. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Available from: [Link]

  • aaltoscilib.fi. (2026). PH adjustment: Significance and symbolism. Available from: [Link]

  • ResearchGate. pH-dependant lactone-carboxylate hydrolysis equilibrium of CPT. Available from: [Link]

  • sciencedirect.com. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: [Link]

  • Pharmaffiliates. 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in Karrikin Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for karrikin bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of karrikin research and troubleshoot common issues that can lead to inconsistent results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and reliable.

Introduction to Karrikin Bioassays

Karrikins (KARs) are a class of butenolide compounds found in smoke from burnt vegetation that act as potent plant growth regulators.[1][2] They are known to stimulate seed germination and influence seedling development.[3][4] Bioassays are fundamental to studying the effects of karrikins, but their sensitivity can also be a source of variability. This guide will address common questions and provide solutions to ensure the integrity of your results.

Core Principles of Karrikin Signaling

A foundational understanding of the karrikin signaling pathway is essential for effective troubleshooting. Karrikins are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2).[3][4][5] This perception initiates a signaling cascade involving the F-box protein MORE AXILLARY GROWTH 2 (MAX2), leading to the degradation of transcriptional repressors like SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[2][4] The degradation of these repressors allows for the expression of karrikin-responsive genes that regulate developmental processes such as seed germination and seedling photomorphogenesis.[2]

Karrikin Signaling Pathway Diagram

Karrikin_Signaling cluster_nucleus Nucleus KAR Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) KAR->KAI2 Binds to SCF_Complex SCF Complex (E3 Ubiquitin Ligase) KAI2->SCF_Complex Recruits MAX2 MAX2 (F-box Protein) MAX2->SCF_Complex Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) Ub Ubiquitination SMAX1_SMXL2->Ub Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression Represses SCF_Complex->SMAX1_SMXL2 Targets for Proteasome 26S Proteasome Degradation Ub->Proteasome Leads to Proteasome->SMAX1_SMXL2 Degrades Response Physiological Response (e.g., Germination) Gene_Expression->Response

Caption: The Karrikin Signaling Pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that can arise during karrikin bioassays in a question-and-answer format.

Issue 1: Poor or No Seed Germination in Response to Karrikin Treatment

Question: I've treated my seeds with karrikins, but I'm not observing the expected increase in germination. What could be going wrong?

Answer: This is a common issue that can stem from several factors, often related to the interplay between karrikins and other signaling pathways or environmental conditions.

Causality and Solutions:

  • Interaction with Light: The karrikin response, particularly in species like Arabidopsis thaliana, is often light-dependent.[6][7][8] Karrikins enhance light-responsive genes, and in the absence of light, their effect on germination can be minimal.[3]

    • Protocol: Ensure your germination assays are conducted under appropriate light conditions. For Arabidopsis, a brief exposure to white light after sowing is often necessary to initiate germination, which is then enhanced by karrikins.[6][9]

  • Interaction with Phytohormones: Karrikin signaling is intricately linked with gibberellin (GA) and abscisic acid (ABA) pathways.[5][6]

    • Gibberellins (GA): Karrikins may not be able to promote germination in seeds that are deficient in GA biosynthesis.[6][7] They have been shown to upregulate GA biosynthesis genes like GA3ox1 and GA3ox2.[6][10] If you are working with a mutant with impaired GA synthesis, you may not see a karrikin response.

    • Abscisic Acid (ABA): High levels of ABA can suppress the germination-promoting effects of karrikins.[6] Seeds with deep dormancy may have high endogenous ABA levels that need to be reduced through stratification (cold treatment) before karrikin treatment will be effective.

  • Seed Dormancy and After-ripening: The responsiveness of seeds to karrikins can depend on their level of dormancy.[6][7] Freshly harvested seeds may be deeply dormant and require a period of dry storage (after-ripening) to become responsive.

    • Protocol: If using freshly harvested seeds, consider an after-ripening period or stratification to break dormancy before conducting the bioassay.

Issue 2: High Variability Between Replicates

Question: My germination rates or seedling measurements are highly variable across my replicates, even within the same treatment group. How can I improve consistency?

Answer: High variability can obscure real biological effects and is often due to subtle inconsistencies in experimental setup and execution.

Causality and Solutions:

  • Inconsistent Karrikin Concentration:

    • Stock Solution Stability: While karrikin stock solutions stored at -20°C are generally stable for years, working solutions at room temperature can degrade over time.[10][11][12] The stability can also be affected by pH.[11][13]

    • Protocol: Prepare fresh working dilutions of your karrikin solutions for each experiment from a frozen stock. Ensure thorough mixing of the media after adding the karrikin solution to achieve a uniform concentration.

  • Uneven Environmental Conditions: Minor differences in light intensity, temperature, or moisture across a germination plate can lead to significant variation.

    • Protocol: Use a high-quality, well-sealed germination plate or petri dish. Ensure uniform lighting and temperature in your growth chamber. Randomize the placement of your replicates to minimize positional effects.

  • Seed Quality and Sterilization: Inconsistent seed size, age, or damage can contribute to variability. Incomplete or overly harsh sterilization can also affect germination.

    • Protocol: Use seeds from the same lot and, if possible, size-select them. Standardize your seed sterilization protocol. A common method for Arabidopsis is a short exposure to 70% ethanol followed by a bleach solution and several rinses with sterile water.

Issue 3: Unexpected Seedling Phenotypes

Question: My seedlings treated with karrikins are showing unexpected phenotypes, such as elongated hypocotyls in the light, which is the opposite of the expected response. What could be the cause?

Answer: Unexpected phenotypes can be perplexing but often point to an issue with the karrikin solution, the specific karrikin analog used, or an interaction with another signaling pathway.

Causality and Solutions:

  • Karrikin Analog Specificity: Different karrikin analogs (e.g., KAR₁, KAR₂) can have varying levels of bioactivity in different species.[2][14] For example, KAR₂ is generally more active than KAR₁ in Arabidopsis for inhibiting hypocotyl elongation.[8][14]

    • Protocol: Verify that you are using the appropriate karrikin analog for your plant species and the expected response. Consult the literature for studies on your species of interest.

  • Concentration-Dependent Effects: While low concentrations of karrikins are stimulatory, very high concentrations can sometimes have inhibitory or unexpected effects.[6]

    • Protocol: Perform a dose-response curve to determine the optimal concentration of your karrikin for the desired phenotype. Typical concentrations for Arabidopsis germination are in the nanomolar to low micromolar range.[3]

  • Interaction with Strigolactone Signaling: The karrikin and strigolactone (SL) signaling pathways share some components, notably the F-box protein MAX2.[1][4][5] While they are largely parallel pathways, there can be some crosstalk. Some synthetic SL analogs (like rac-GR24) can activate the KAI2 receptor to some extent.[4]

    • Consideration: If you are using synthetic compounds, be aware of their potential to interact with related pathways, which could lead to complex phenotypes.

Experimental Protocols

To ensure reproducibility, here are detailed protocols for key steps in a karrikin bioassay using Arabidopsis thaliana as a model.

Protocol 1: Preparation of Karrikin Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the karrikin (e.g., KAR₁ or KAR₂) in a suitable solvent like chloroform or methanol to a final concentration of 10 mM.[10][12] Store this stock solution at -20°C. This stock is stable for at least 4 years.[10][12]

  • Aqueous Sub-stock (e.g., 1 mM): To prepare an aqueous solution, take a small aliquot of the 10 mM stock, evaporate the solvent under a gentle stream of nitrogen, and then redissolve the karrikin in sterile water to the desired concentration. Store aqueous sub-stocks at -20°C.[15]

  • Working Solution: For each experiment, prepare fresh dilutions of the aqueous sub-stock in your germination medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar). A common final concentration for bioassays is 1 µM.

Protocol 2: Arabidopsis Seed Germination Bioassay
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of a solution containing 20% commercial bleach and 0.05% Tween-20. Vortex for 5-10 minutes.

    • Pellet the seeds and remove the bleach solution.

    • Wash the seeds 3-5 times with 1 mL of sterile distilled water.

  • Plating:

    • Resuspend the sterilized seeds in sterile 0.1% agar to achieve a uniform suspension.

    • Pipette the seed suspension onto germination plates containing your control and karrikin-containing media.

  • Stratification:

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Incubate at 4°C for 3-5 days to break dormancy.

  • Germination:

    • Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Scoring:

    • Score germination at regular intervals (e.g., every 24 hours) for several days. Germination is typically defined as the emergence of the radicle.

Data Presentation and Analysis

Summarize your germination data in a clear table and use appropriate statistical tests to determine significance.

TreatmentReplicate 1 (% Germination)Replicate 2 (% Germination)Replicate 3 (% Germination)Mean ± SD
Control (0 µM KAR₁)25282225.0 ± 3.0
1 µM KAR₁85928888.3 ± 3.5

For statistical analysis, consider using an Analysis of Variance (ANOVA) followed by a post-hoc test like Tukey's HSD to compare the means of your treatment groups.[16]

Experimental Workflow Diagram

Karrikin_Bioassay_Workflow Start Start Prep_Media Prepare Germination Media (Control & KAR-treated) Start->Prep_Media Sterilize_Seeds Surface Sterilize Seeds Start->Sterilize_Seeds Plate_Seeds Plate Seeds on Media Prep_Media->Plate_Seeds Sterilize_Seeds->Plate_Seeds Stratify Stratify at 4°C (3-5 days, dark) Plate_Seeds->Stratify Germinate Transfer to Growth Chamber (Light/Dark Cycle) Stratify->Germinate Score Score Germination Daily Germinate->Score Analyze Analyze Data & Plot Results Score->Analyze End End Analyze->End

Caption: A typical workflow for a karrikin seed germination bioassay.

Concluding Remarks

Karrikin bioassays are a powerful tool for plant biology research. By understanding the underlying signaling pathways and the critical parameters that can influence experimental outcomes, you can significantly improve the consistency and reliability of your data. This guide provides a starting point for troubleshooting, but careful observation and systematic testing of variables will be your most valuable assets in resolving any inconsistencies you may encounter.

References

  • Barth, M., et al. (2024). Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany, 75(1), 1-15.
  • Karrikin - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cao, S., Li, X., & Wang, L. (2025). Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants.
  • The Multifaceted Impact of Karrikin Signaling in Plants. (2024). MDPI.
  • Li, W., et al. (2017). Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development. Frontiers in Plant Science, 8, 1989.
  • Hrdlička, T., et al. (2019). Stability of karrikin standards in McIlvaine buffer, pH 5.0.
  • Shah, A. A., et al. (2021). Overexpression of Karrikins Receptor Gene Sapium sebiferum KAI2 Promotes the Cold Stress Tolerance via Regulating the Redox Homeostasis in Arabidopsis thaliana. Frontiers in Plant Science, 12, 749830.
  • Nelson, D. C., et al. (2009). Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology, 149(2), 863–873.
  • Nelson, D. C., et al. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. PubMed.
  • Shah, A. A., et al. (2020). Karrikin Improves Osmotic and Salt Stress Tolerance via the Regulation of the Redox Homeostasis in the Oil Plant Sapium sebiferum. Frontiers in Plant Science, 11, 584990.
  • Nelson, D. C., et al. (2010). Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 107(15), 7095–7100.
  • Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. (2009).
  • Waters, M. T., et al. (2022). KARRIKIN UP-REGULATED F-BOX 1 (KUF1) imposes negative feedback regulation of karrikin and KAI2 ligand metabolism in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 119(11), e2109255119.
  • Kumar, S., et al. (2020).
  • Xu, J., & Cai, C. (2023). Identification and characterization of the karrikins signaling gene SsSMAX1 in Sapium sebiferum. PeerJ, 11, e16383.
  • Validation of karrikin quantification method using the parameters of... (n.d.).
  • Hrdlička, T., et al. (2021). A stable isotope dilution method for a highly accurate analysis of karrikins. Analytical and Bioanalytical Chemistry, 413(10), 2761–2772.
  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2002). PubMed.
  • The karrikin response system of Arabidopsis. (2014). PubMed.
  • Karrikin and Cyanohydrin Smoke Signals Provide Clues to New Endogenous Plant Signaling Compounds. (2012).
  • Waters, M. T., & Smith, S. M. (2023). Karrikin perception and signalling. Journal of Experimental Botany, 74(1), 1-15.
  • Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. (2019).
  • Certain Approaches to Understanding Sources of Bioassay Variability. (2020).
  • Karrikin Signaling Acts Parallel to and Additively with Strigolactone Signaling to Regulate Rice Mesocotyl Elongation in Darkness. (2020). The Plant Cell, 32(10), 3138–3155.
  • Solving Bioassay Challenges for Cell & Gene Therapies. (2022). USP.
  • Hrdlička, T., et al. (2019). Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry. Planta, 250(3), 823–835.
  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. (n.d.). BioAgilytix. Retrieved from [Link]

Sources

stability and degradation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. Here, we address common challenges and questions regarding its stability and degradation in solution, providing troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Investigating Compound Instability

Unexpected or inconsistent results are often the first indication of compound degradation. This guide provides a systematic approach to identifying and resolving potential stability issues with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in your experiments.

Scenario 1: Loss of Activity or Inconsistent Potency in Biological Assays

You observe a gradual or sudden decrease in the expected biological effect of your 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stock or working solutions.

Possible Causes and Troubleshooting Steps:

  • Improper Storage: The compound's stability is sensitive to storage conditions. One supplier recommends storage at -20°C under an inert atmosphere, while another suggests 2-8°C for a similar compound.[1][2]

    • Action: Immediately prepare a fresh working solution from a solid stock that has been stored correctly. Compare its activity to the suspect solution. If the fresh solution restores activity, discard the old solution and review your storage protocols.

  • Solvent-Induced Degradation: The furo[2,3-c]pyran-2-one core can be susceptible to nucleophilic attack, potentially leading to ring opening.[3][4] Solvents containing nucleophiles (e.g., amines, or water at certain pH values) may cause degradation.

    • Action: Prepare fresh solutions in a range of recommended aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Analyze these solutions for purity and concentration at time zero and after a set period under your experimental conditions using HPLC.

  • Hydrolysis: The lactone ring in the pyran-2-one structure is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

    • Action: If your experimental buffer is aqueous, assess the stability of the compound at the working pH. Prepare solutions in buffers at different pH values (e.g., 5, 7, and 9) and monitor the concentration of the parent compound over time using a validated HPLC method.

Scenario 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

During the analysis of your 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one solution, you detect additional peaks that were not present in the initial analysis of the solid material.

Possible Causes and Troubleshooting Steps:

  • Photodegradation: Furanocoumarins and related pyran-2-one structures can be sensitive to UV light, leading to photochemical reactions.[5] Exposure of your solutions to ambient or UV light can cause degradation.

    • Action: Prepare two identical solutions. Protect one from light by using an amber vial or wrapping the vial in aluminum foil. Expose the other to your typical laboratory lighting conditions. Analyze both solutions by HPLC at several time points to determine if light exposure is the cause of the new peaks.

  • Thermal Degradation: Elevated temperatures can induce the degradation of pyran-containing structures.[6][7]

    • Action: If your experimental protocol involves heating, assess the thermal stability of your compound. Prepare solutions and incubate them at your experimental temperature and at a control temperature (e.g., room temperature). Monitor for the appearance of degradation products by HPLC.

  • Oxidative Degradation: Although less commonly reported for this class of compounds, oxidation can be a degradation pathway for many organic molecules.

    • Action: If you suspect oxidation, prepare your solutions using degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Compare the stability of these solutions to those prepared under normal atmospheric conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and its solutions?

A1: For solid 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, long-term storage at -20°C under an inert atmosphere is recommended to minimize thermal degradation and potential oxidation.[1] For stock solutions, prepare them in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.

Q2: What solvents should I use to prepare my solutions?

A2: Anhydrous aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for preparing stock solutions. Avoid solvents containing reactive nucleophiles. If your experiment requires an aqueous buffer, it is recommended to perform a preliminary stability test of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in that specific buffer to ensure its integrity over the duration of your experiment.

Q3: My solid 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one has changed color. Is it still usable?

A3: The compound is typically a pale beige to pale brown solid.[1] A significant change in color (e.g., darkening) can be an indication of degradation. It is strongly recommended to re-analyze the material for purity by HPLC or LC-MS before use. If significant degradation is observed, it is best to use a fresh batch of the compound.

Q4: How can I monitor the stability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in my experimental setup?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of small organic molecules.[8] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. This allows for the quantification of the parent compound over time.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the furo[2,3-c]pyran-2-one core structure and data from related compounds, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the lactone ring in the presence of water, particularly at non-neutral pH.

  • Photodegradation: Molecular rearrangement or decomposition upon exposure to light, especially UV wavelengths.[5]

  • Thermolysis: Decomposition at elevated temperatures.[6][7]

  • Nucleophilic attack: Reaction with nucleophiles in the solvent or buffer, leading to ring opening.[3][4]

III. Experimental Protocols & Data Presentation

Protocol: Basic Stability Assessment of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in Solution

This protocol outlines a general method for assessing the stability of the compound under your specific experimental conditions.

1. Materials:

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
  • Anhydrous DMSO (or other suitable aprotic solvent)
  • Your experimental buffer (e.g., PBS, pH 7.4)
  • HPLC system with UV detector
  • Amber and clear HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in anhydrous DMSO.
  • Working Solution Preparation: Dilute the stock solution into your experimental buffer to the final working concentration.
  • Time Zero Analysis: Immediately analyze the working solution by HPLC to establish the initial concentration and purity (T=0).
  • Stability Study Setup:
  • Light Exposure: Aliquot the working solution into both amber and clear vials.
  • Temperature: Store sets of both amber and clear vials at your experimental temperature and at a control temperature (e.g., 4°C or room temperature).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze by HPLC.
  • Data Analysis: Calculate the percentage of the remaining 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one at each time point relative to the T=0 sample. Note the appearance and relative area of any new peaks.
Data Summary Table: Example of Stability Data
ConditionTime (hours)% Remaining Parent CompoundArea of Major Degradant Peak
Buffer A (pH 7.4), RT, Light01000
495.23.5%
888.78.1%
2470.122.5%
Buffer A (pH 7.4), RT, Dark01000
499.5<0.5%
898.9<1%
2497.31.8%

IV. Visual Diagrams

Logical Workflow for Troubleshooting Stability Issues

G cluster_degradation Investigate Degradation Pathways start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Inert Atmosphere) start->check_storage fresh_solution Prepare Fresh Solution from Solid Stock check_storage->fresh_solution compare_activity Compare Activity of Old vs. Fresh Solution fresh_solution->compare_activity problem_solved Problem Resolved: Review Storage Protocol compare_activity->problem_solved Activity Restored problem_persists Problem Persists compare_activity->problem_persists Activity Not Restored check_hydrolysis Assess Hydrolysis: Test at Different pH Values problem_persists->check_hydrolysis check_photo Assess Photodegradation: Light vs. Dark Conditions problem_persists->check_photo check_thermal Assess Thermal Stability: Incubate at Different Temperatures problem_persists->check_thermal analyze Analyze by HPLC for Degradation Products check_hydrolysis->analyze check_photo->analyze check_thermal->analyze identify_source Identify Source of Degradation and Modify Protocol analyze->identify_source

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathways of the Furo[2,3-c]pyran-2-one Core

G cluster_pathways Degradation Stressors cluster_products Potential Degradation Products parent 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one hydrolysis H₂O / pH parent->hydrolysis light Light (UV) parent->light heat Heat (Δ) parent->heat nucleophiles Nucleophiles (Nu⁻) parent->nucleophiles ring_opened Ring-Opened Products (e.g., Hydroxy Acid) hydrolysis->ring_opened photoproducts Photochemical Adducts or Rearranged Isomers light->photoproducts thermal_frags Smaller Molecular Fragments heat->thermal_frags nucleophiles->ring_opened

Caption: Factors leading to the degradation of the core structure.

V. References

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

  • 3-methyl-2H-furo(2,3-c)pyran-2-one - PubChem. [Link]

  • a 3-methyl-2H-furo[2,3-c]pyran-2-one (1);... - ResearchGate. [Link]

  • Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity - ResearchGate. [Link]

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one - Pharmaffiliates. [Link]

  • Kinetic study of the thermal decomposition of three derived from the pyran (C 5H 6O) | Request PDF - ResearchGate. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. [Link]

  • Trends in Analytical chemistry - CONICET. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. [Link]

  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - RSC Publishing. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Thermal decomposition of 3,6-dihydro-2H-pyran - RSC Publishing. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - Beilstein Journals. [Link]

  • The Fitness for Purpose of Analytical Methods - Eurachem. [Link]

  • The thermal decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran - Sci-Hub. [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. [Link]

  • Photochemistry of matrix-isolated 5-cyano-2H-pyran-2-one (-cyano--pyrone) and cyanocyclobuta-1,3-diene - ResearchGate. [Link]

  • Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. | Semantic Scholar. [Link]

Sources

effect of pH and temperature on 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise with established scientific principles to address common challenges related to the stability and activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, particularly concerning the effects of pH and temperature.

I. Understanding the Molecule: A Primer on Stability

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one belongs to the furo[2,3-c]pyran-2-one class of compounds, which are characterized by a fused furan and pyran-2-one ring system. A key structural feature is the lactone (cyclic ester) group within the pyran-2-one ring. The integrity of this lactone ring is paramount for the compound's biological activity. However, like all esters, this lactone is susceptible to hydrolysis, a chemical process that can be significantly influenced by both pH and temperature.

The general mechanism of lactone hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the opening of the pyran-2-one ring and the formation of a hydroxy carboxylic acid. This ring-opening is often irreversible and results in a loss of biological activity. This process can be catalyzed by both acids and bases.[1][2][3][4]

Below is a diagram illustrating the general principle of pH-mediated hydrolysis of the furo[2,3-c]pyran-2-one core structure.

Lactone Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Active_Compound_Acid 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Active) Protonated_Carbonyl Protonated Carbonyl Intermediate Active_Compound_Acid->Protonated_Carbonyl H+ Inactive_Product_Acid Ring-Opened Hydroxy Carboxylic Acid (Inactive) Protonated_Carbonyl->Inactive_Product_Acid H2O Active_Compound_Base 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Active) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Compound_Base->Tetrahedral_Intermediate OH- Inactive_Product_Base Ring-Opened Carboxylate (Inactive) Tetrahedral_Intermediate->Inactive_Product_Base H2O

Caption: General mechanisms of acid- and base-catalyzed hydrolysis of the lactone ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues that you may encounter during your experiments.

Q1: My stock solution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one seems to have lost activity over time. What could be the cause?

A1: The loss of activity is most likely due to the degradation of the compound, primarily through hydrolysis of the lactone ring. Several factors could contribute to this:

  • pH of the solvent: If your stock solution is prepared in an unbuffered aqueous solvent, the pH could be slightly acidic or basic, which can catalyze hydrolysis over time. For instance, even seemingly neutral deionized water can become slightly acidic upon exposure to atmospheric CO2.

  • Storage Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis.[3][5] Storing your stock solution at room temperature for extended periods is not recommended.

  • Solvent Purity: Contaminants in the solvent, such as trace amounts of acids or bases, can also promote degradation.

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, it is best to use a high-purity, anhydrous organic solvent such as DMSO or ethanol, in which the compound is more stable. Store these stock solutions at -20°C or lower.

  • Working Solutions: When preparing aqueous working solutions, use a buffer to maintain a stable pH. Based on studies of related karrikins, a weakly acidic to neutral pH range (pH 5.0-7.0) is likely to provide better stability.[6]

  • Fresh Preparations: Always prepare fresh aqueous working solutions for your experiments whenever possible. If you must store them, do so at 4°C for a limited time (e.g., up to a few days, but this should be validated).

Q2: I am seeing inconsistent results in my cell-based assays. Could the pH of my culture medium be affecting the compound's activity?

A2: Yes, this is a critical consideration. Standard cell culture media are typically buffered in the physiological pH range of 7.2-7.4. While this is optimal for the cells, it can be slightly basic and may slowly degrade the compound over the course of a multi-day experiment.

Troubleshooting Steps:

  • Time-Course Experiment: To assess the stability of the compound in your specific culture medium, perform a time-course experiment. Incubate the compound in the medium at 37°C (without cells) and collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours). Analyze the concentration of the intact compound at each time point using a suitable analytical method like HPLC-MS.

  • Dosing Strategy: If you observe significant degradation, you may need to adjust your experimental design. Consider replenishing the compound at regular intervals during the experiment to maintain a more consistent concentration.

  • Control Experiments: Always include a "vehicle-only" control and a "positive control" (if available) to help differentiate between compound degradation and other experimental variables.

Q3: What is the recommended storage temperature for solid 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and its solutions?

A3: Recommendations for storage are based on minimizing degradation to ensure the compound's integrity over time.

FormRecommended Storage TemperatureRationale
Solid Compound -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen)Minimizes thermal degradation and oxidation.
Organic Stock Solutions (e.g., in DMSO) -20°C or lowerReduces the rate of any potential degradation reactions.
Aqueous Working Solutions 4°C (short-term) or prepare freshSlows down hydrolysis, but degradation can still occur. Long-term storage is not recommended.

Q4: How can I experimentally determine the optimal pH for my experiments with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one?

A4: You can perform a pH stability study. This involves incubating the compound in a series of buffers with different pH values and monitoring its concentration over time. A detailed protocol for this is provided in the next section.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for assessing the stability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Protocol 1: pH Stability Assessment

This protocol will help you determine the stability of the compound across a range of pH values.

Materials:

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

  • High-purity DMSO

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC or UHPLC system with a mass spectrometer (MS) detector

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one in DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for your analytical method (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C, depending on your experimental conditions).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffered solution.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold organic solvent (e.g., acetonitrile or methanol) to prevent further degradation.

  • Analysis: Analyze the samples by a validated HPLC-MS or UHPLC-MS/MS method to determine the concentration of the remaining intact 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.[7]

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will allow you to determine the degradation rate at each pH and identify the pH range with the highest stability.

pH_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock into Buffers (pH 3-10) prep_stock->prep_work incubate Incubate at Constant Temperature prep_work->incubate sample Sample at t = 0, 1, 4, 8, 24, 48h incubate->sample quench Quench with Cold Acetonitrile sample->quench hplc Analyze by HPLC-MS quench->hplc plot Plot % Remaining vs. Time hplc->plot determine Determine Optimal pH Range plot->determine

Caption: Workflow for assessing the pH stability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Protocol 2: Thermal Stability Assessment (Accelerated Stability Study)

This protocol uses elevated temperatures to predict the long-term stability of the compound at lower temperatures.[8][9][10][11]

Materials:

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

  • Solvent of interest (e.g., a specific buffer at its optimal pH as determined from Protocol 1)

  • Temperature-controlled incubators or ovens

  • HPLC-MS system

Procedure:

  • Prepare Solutions: Prepare solutions of the compound in the chosen solvent at a known concentration.

  • Incubation at Different Temperatures: Aliquot the solution into several sealed vials and incubate them at different temperatures. For example:

    • Control: 4°C

    • Room Temperature: 25°C

    • Accelerated: 40°C and 60°C

  • Time-Point Sampling: At various time points (e.g., 0, 1, 7, 14, and 30 days), remove a vial from each temperature.

  • Analysis: Analyze the samples using a validated HPLC-MS method to quantify the amount of intact compound remaining.

  • Data Analysis: For each temperature, plot the concentration of the compound versus time. This data can be used to calculate the degradation rate constant at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at lower, long-term storage temperatures.

IV. Summary of Stability Data for Furo[2,3-c]pyran-2-ones

While specific data for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is not extensively available, the following table summarizes the stability of its close analogs, the karrikins, which can serve as a valuable guide.

CompoundpHTemperatureStabilitySource
Karrikin 1 (KAR1)5.0 (McIlvaine buffer)4°C & 22°CStable for at least 12 days (91-101% remaining)[6]
Karrikin 2 (KAR2)5.0 (McIlvaine buffer)4°C & 22°CStable for at least 12 days (91-101% remaining)[6]
Karrikin 1 (KAR1)7.0 (Deionized water)4°C & 22°CStable for at least 12 days (86-103% remaining)[6]
Karrikin 2 (KAR2)7.0 (Deionized water)4°C & 22°CStable for at least 12 days (86-103% remaining)[6]

This data suggests that the furo[2,3-c]pyran-2-one core is reasonably stable in weakly acidic to neutral aqueous solutions at and below room temperature for at least a couple of weeks.

V. Concluding Remarks

The stability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a critical factor for obtaining reliable and reproducible experimental results. The lactone moiety in its structure makes it susceptible to hydrolysis, a process that is accelerated by non-optimal pH and elevated temperatures. By understanding these chemical principles and implementing the provided troubleshooting guides and experimental protocols, researchers can ensure the integrity of their compound and the validity of their findings.

For any further technical inquiries, please do not hesitate to contact our support team.

References

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 14, 2026, from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved January 14, 2026, from [Link]

  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved January 14, 2026, from [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). FAO AGRIS. Retrieved January 14, 2026, from [Link]

  • Stability of karrikin standards in McIlvaine buffer, pH 5.0. Solutions... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved January 14, 2026, from [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Lactone. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Effects of Heat Treatment on Lactone Content of Butter and Margarine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. (2006, July). PubMed. Retrieved January 14, 2026, from [Link]

  • A stable isotope dilution method for a highly accurate analysis of karrikins. (2021, April 1). PMC - NIH. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS 857054-07-0).[1][2] This document is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot sources of batch-to-batch variability. Our goal is to empower you with the scientific rationale and practical steps needed to achieve a robust and reproducible synthetic process.

Batch-to-batch variation is a common challenge in chemical manufacturing that can impact yield, purity, and overall product quality.[3] A systematic, data-driven approach is crucial for identifying and controlling the parameters that influence process consistency.[4] This guide is structured around the principles of Quality by Design (QbD), focusing on the identification of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) that are essential for a reliable synthesis.[5][6][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step troubleshooting plan.

Question 1: "My final product yield is inconsistent across batches. What are the likely causes?"

Inconsistent yield is one of the most common issues, often stemming from multiple subtle variations in the process.

Potential Causes & Troubleshooting Steps:

  • Purity and Stoichiometry of Starting Materials:

    • The "Why": The synthesis of a heterocyclic scaffold like a furopyranone involves precise bond-forming reactions.[9] Minor impurities in precursors (e.g., residual solvents, unreacted starting materials from their own synthesis, or isomers) can act as reaction inhibitors or lead to side-product formation, consuming reagents and lowering the yield of the desired product. Incorrect stoichiometry means the limiting reagent will be consumed prematurely, leaving an excess of other reagents that can complicate purification.

    • Troubleshooting Protocol:

      • Re-characterize Starting Materials: For each new lot of precursors, perform identity and purity analysis (e.g., ¹H NMR, GC-MS, or HPLC). Do not rely solely on the supplier's Certificate of Analysis.

      • Verify Stoichiometry: Accurately weigh all reagents using a calibrated balance. For liquid reagents, determine density to ensure accurate molar calculations if measuring by volume.

      • Moisture Content: Key reagents or solvents may be hygroscopic. Perform Karl Fischer titration to quantify water content, as water can interfere with many condensation or organometallic reactions often used in such syntheses.

  • Reaction Temperature Control:

    • The "Why": The formation of the furo[2,3-c]pyran-2-one core likely involves cyclization and dehydration steps that are highly temperature-sensitive.[9][10] Insufficient heat may lead to an incomplete reaction. Conversely, excessive temperature can promote decomposition or the formation of undesired, thermodynamically stable side-products.

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Use a calibrated thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.

      • Profile the Reaction: For at least one batch, record the internal temperature at regular intervals to identify any exotherms or cooling lags.

      • Ensure Uniform Heating: Use a well-agitated reaction vessel to avoid localized hot spots.

  • Inadequate Reaction Time or Monitoring:

    • The "Why": Reactions need sufficient time to reach completion. Stopping a reaction prematurely is a direct cause of low yield.

    • Troubleshooting Protocol:

      • In-Process Control (IPC): Implement a reliable method to monitor reaction progress. Thin-Layer Chromatography (TLC) is often sufficient. For more complex mixtures, HPLC or GC analysis of aliquots is recommended.

      • Define Reaction Endpoint: The reaction should be considered complete not after a fixed time, but when the starting material is consumed to a predefined level (e.g., <1% by HPLC area).

Question 2: "The color of my isolated product varies from white to yellow/brown between batches. Why?"

Color variation is a strong indicator of impurity profile differences.

Potential Causes & Troubleshooting Steps:

  • Oxidative Impurities:

    • The "Why": Heterocyclic compounds, especially those with electron-rich rings, can be susceptible to oxidation, leading to the formation of highly conjugated, colored impurities. This can be exacerbated by heat, light, or trace metals.

    • Troubleshooting Protocol:

      • Maintain an Inert Atmosphere: Conduct the reaction, work-up, and solvent evaporation steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

      • Use Degassed Solvents: For sensitive steps, sparge solvents with an inert gas prior to use to remove dissolved oxygen.

  • Thermal Decomposition during Work-up or Purification:

    • The "Why": Prolonged exposure to heat, such as during solvent removal on a rotary evaporator, can cause degradation.

    • Troubleshooting Protocol:

      • Minimize Heat Exposure: Use the lowest possible bath temperature on the rotary evaporator that still allows for efficient solvent removal.

      • Purification Method: If using column chromatography, ensure the product is not left on the silica gel for an extended period, as silica can be acidic and promote degradation. If using crystallization, avoid excessively high temperatures for dissolution.

  • Residual Acid/Base from Work-up:

    • The "Why": Trace amounts of acid or base can catalyze degradation pathways over time, even in the solid state.

    • Troubleshooting Protocol:

      • Neutralize Thoroughly: During the aqueous work-up, ensure the organic layer is washed to a neutral pH. Use pH paper or a calibrated pH meter on the aqueous washes.

      • Final Wash: A final wash with brine (saturated NaCl solution) can help break emulsions and remove residual water and some water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should focus on for this synthesis?

A CPP is a parameter whose variability impacts a Critical Quality Attribute (CQA) and therefore should be monitored to ensure the process produces the desired quality.[7][11] For this synthesis, focus on:

  • Temperature: As discussed, it affects reaction rate and impurity formation.[11]

  • Reagent Addition Rate: For exothermic or highly reactive steps, a slow, controlled addition rate is critical to maintain temperature and minimize side reactions.

  • Agitation Speed: Ensures homogeneity of the reaction mixture, preventing localized concentration or temperature gradients.

  • Hold Times: The duration a mixture is held at a certain temperature or between steps should be defined and consistent.[7]

Q2: Which analytical techniques are best for characterizing the final product and its impurities?

A combination of techniques is essential for full characterization:

  • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

  • Purity: HPLC with a UV detector is the gold standard for quantifying the main peak and detecting impurities. A forced degradation study can help identify potential process- and storage-related impurities.

  • Physical Form: If the product is crystalline, X-ray powder diffraction (XRPD) can identify the polymorphic form, which can impact solubility and stability.

Q3: How can I improve the crystallization process to ensure consistent purity and physical form?

  • Solvent System: Screen different solvent/anti-solvent systems to find one that provides good recovery and effectively purges key impurities.

  • Cooling Profile: The rate of cooling can dramatically affect crystal size and purity. A slow, controlled cooling profile is generally preferred over crash-cooling in an ice bath.

  • Seeding: Seeding the supersaturated solution with a small amount of high-purity product can promote crystallization of the desired form and improve batch-to-batch consistency.

Visualizing the Process: Critical Control Points

The following workflow diagram highlights the key stages in a generic synthesis and purification process, marking the critical points where variability must be controlled.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification RM Raw Material QC (Purity, Identity, Moisture) Charge Reagent Charging (Stoichiometry) RM->Charge Solvent Solvent Prep (Degassing, Drying) Solvent->Charge Reaction Reaction (Temp, Time, Agitation) Charge->Reaction Control Addition Rate IPC In-Process Control (TLC, HPLC) Reaction->IPC Monitor Quench Quench IPC->Quench Endpoint Met Wash Aqueous Wash (pH Control) Quench->Wash Dry Drying & Filtration Wash->Dry Evap Solvent Evaporation (Temp Control) Dry->Evap Purify Purification (Crystallization or Chromatography) Evap->Purify Isolate Final Isolation & Drying Purify->Isolate FinalQC Final Product QC (Purity, Yield, Appearance) Isolate->FinalQC

Caption: Synthetic workflow highlighting critical control points for minimizing variability.

Key Parameter Summary Table

The table below summarizes the critical parameters, their potential impact on product quality, and the recommended control strategy.

Critical Process Parameter (CPP)Critical Quality Attribute (CQA) AffectedPotential Impact of VariationRecommended Control Strategy
Starting Material Purity Yield, Final Product PuritySide reactions, introduction of impurities.Qualify each new lot via NMR, HPLC/GC, and KF.
Reaction Temperature Yield, Purity (Impurity Profile)Incomplete reaction (too low), degradation/side products (too high).Use calibrated internal probe; maintain within a validated range (e.g., ±2°C).
Reaction Time / Endpoint Yield, PurityIncomplete conversion (low yield), impurity formation (too long).Monitor with in-process controls (TLC/HPLC) to a defined endpoint.
Work-up Quench/pH Purity, StabilityFormation of pH-sensitive impurities, product degradation.Use a standardized quench procedure; wash to a consistent final pH range.
Crystallization Cooling Rate Purity, Crystal Size, FilterabilityPoor impurity rejection (too fast), inconsistent particle size.Implement a programmed, controlled cooling profile.
Drying Temperature/Time Residual Solvents, StabilityProduct degradation (too high), out-of-spec solvent levels.Dry under vacuum at a validated temperature to constant weight.

References

  • Current Thoughts on Critical Process Parameters and API Synthesis. Vertex AI Search.
  • What are Critical Process Parameters (CPPs)? | Knowledge Center - Hamilton Company. Vertex AI Search.
  • 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-07-0 | SCBT. Santa Cruz Biotechnology.
  • This compound | Sapphire Bioscience. Sapphire Bioscience.
  • Cas 857054-03-6,2H-Furo[2,3-c]pyran-2-one | lookchem. LookChem.
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate.
  • Preparation of 2 H -Furo[2,3- c ]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity - ResearchGate.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
  • Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity - PubMed. PubMed.
  • Current thoughts on critical process parameters and API synthesis - ResearchGate.
  • Biocatalytic synthesis of lactones and lactams - PMC - NIH.
  • Navigating Batch-to-Batch Variability with a D
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF - ResearchGate.
  • Determining Criticality-Process Parameters and Quality Attributes Part I: Criticality as a Continuum | BioPharm International.
  • Pharmaceutical - Open Access Journals.
  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one - Pharmaffiliates.
  • Lactone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
  • 3-methyl-2H-furo(2,3-c)pyran-2-one - PubChem. PubChem.
  • 3-Methyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-02-5 | SCBT. Santa Cruz Biotechnology.
  • How to Identify Critical Quality Attributes and Critical Process Parameters - PQRI. PQRI.
  • 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone - MDPI. MDPI.
  • 3-Methyl 2H-Furo[2,3-c]pyran-2-one | LGC Standards. LGC Standards.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. MDPI.

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Validation & Comparative

Validating the Biological Activity of Synthetic 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both intricate and demanding. This guide provides a comprehensive framework for validating the biological activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a novel synthetic molecule belonging to the furanone family. Drawing from established principles of medicinal chemistry and cellular biology, we will explore a logical, multi-tiered approach to systematically investigate its potential antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic promise of novel chemical entities.

Introduction: The Therapeutic Potential of Furanone Scaffolds

The 2(5H)-furanone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antifungal properties[1]. The fusion of a pyranone ring to the furanone core in 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one suggests the potential for unique biological activities. While the specific biological profile of this compound is yet to be fully elucidated, its structural similarity to other biologically active pyranone and furanone derivatives warrants a thorough investigation.[1][2][3][4] This guide outlines a rational, evidence-based workflow to systematically validate its biological potential.

A Tiered Approach to Biological Activity Validation

A robust validation strategy begins with a broad assessment of cytotoxicity, followed by more specific assays to probe antimicrobial and anti-inflammatory activities. This tiered approach ensures that any observed specific activities are not simply a consequence of general toxicity.

Caption: A tiered workflow for validating the biological activity of a novel synthetic compound.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. This foundational step ensures that any observed antimicrobial or anti-inflammatory effects are not merely a result of general cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT/XTT Cytotoxicity Assays

Objective: To determine the concentration range at which 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one exhibits cytotoxic effects on mammalian cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[6][7]

  • Complete cell culture medium

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[5]

  • Solubilization buffer (for MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for 24 and 48 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).

  • MTT/XTT Addition: After the incubation period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: For the MTT assay, add a solubilization buffer to dissolve the formazan crystals. For the XTT assay, the formazan product is water-soluble.[5] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data Presentation
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one HeLa 24 [Insert Data]
48 [Insert Data]
MCF-7 24 [Insert Data]
48 [Insert Data]
HEK293 24 [Insert Data]
48 [Insert Data]
Doxorubicin (Positive Control)HeLa24~1-5
MCF-724~0.5-2
HEK29324~5-10
Vehicle (DMSO)All24/48>100

Tier 2: Specific Biological Activity Profiling

Based on the cytotoxic profile, subsequent assays should be conducted at non-toxic concentrations to ensure the specific nature of the observed effects.

Antimicrobial Susceptibility Testing

The furanone and pyranone moieties are present in many natural and synthetic compounds with antimicrobial properties.[1][2][3][4] Therefore, evaluating the antibacterial and antifungal activity of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a logical next step. Adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the accuracy and reproducibility of these assays.[8][9][10][11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)

  • Fungal strains: Candida albicans, Aspergillus niger

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stock solution

  • Positive controls: Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), Fluconazole (for fungi)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.[12]

  • Serial Dilution: Perform a two-fold serial dilution of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and the positive controls in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one [Insert Data] [Insert Data] [Insert Data]
Vancomycin0.5 - 2>128N/A
Ciprofloxacin0.125 - 10.008 - 0.06N/A
FluconazoleN/AN/A0.25 - 2
Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of numerous diseases, and the NF-κB signaling pathway is a central mediator of the inflammatory response.[13][14][15][16][17] Many natural products containing furanone and pyranone cores have demonstrated anti-inflammatory properties.[1] Therefore, investigating the ability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one to modulate inflammatory responses in vitro is a critical step in its biological validation.

Objective: To evaluate the ability of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one to inhibit the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one stock solution

  • Dexamethasone (positive control)

  • Griess Reagent (for NO detection)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

CompoundNO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one [Insert Data] [Insert Data] [Insert Data]
Dexamethasone~0.1 - 1~0.01 - 0.1~0.01 - 0.1

Tier 3: Mechanistic Elucidation

Should the initial screens reveal significant biological activity, the subsequent step is to delve into the underlying molecular mechanisms.

Investigating the Mechanism of Cytotoxicity: Caspase Activation

If 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one demonstrates cytotoxicity, it is essential to determine whether it induces apoptosis (programmed cell death). A key hallmark of apoptosis is the activation of a family of proteases called caspases.[21][22][23][24]

Caption: A simplified diagram of the intrinsic apoptotic pathway involving caspase activation.

Objective: To determine if the cytotoxic effects of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one are mediated by the activation of executioner caspases-3 and -7.

Materials:

  • Cytotoxic cell line identified in Tier 1

  • Caspase-Glo® 3/7 Assay kit or similar

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

  • Staurosporine (positive control for apoptosis induction)

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with the IC₅₀ concentration of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and staurosporine for a defined period (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.

Probing the Anti-inflammatory Mechanism: NF-κB Signaling

Should the compound exhibit anti-inflammatory properties, investigating its effect on the NF-κB signaling pathway can provide crucial mechanistic insights.[13][14][15][16][17]

Caption: A simplified representation of the canonical NF-κB signaling pathway.

Objective: To determine if 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one inhibits the transcriptional activity of NF-κB.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

  • LPS

  • Bay 11-7082 (positive control inhibitor of NF-κB)

  • Luciferase assay reagent

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well opaque-walled plate and pre-treat with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one or Bay 11-7082.

  • LPS Stimulation: Stimulate the cells with LPS to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which corresponds to the transcriptional activity of NF-κB.

Conclusion: A Roadmap for Biological Validation

This guide provides a structured and scientifically rigorous framework for the initial biological characterization of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. By employing a tiered approach that progresses from broad cytotoxicity screening to specific activity assays and mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel synthetic compound. The experimental protocols and comparative data tables presented herein serve as a robust starting point for these investigations, ensuring that the generated data is both reliable and readily interpretable within the broader context of drug discovery.

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Sources

Confirming the Structure of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one: A Comparative Guide to Total Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed total synthesis for the unambiguous structural confirmation of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the rationale behind the selected synthetic strategy, offers detailed experimental protocols, and presents a comparative analysis with alternative synthetic routes. Our approach emphasizes chemical logic, experimental robustness, and authoritative validation to ensure scientific integrity.

Introduction: The Significance of the Furo[2,3-c]pyran-2-one Scaffold

The furo[2,3-c]pyran-2-one scaffold is a core structural motif found in a variety of natural products and biologically active molecules. A prominent example is Karrikinolide (KAR1), or 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound found in smoke that stimulates seed germination.[1][2][3] The subject of this guide, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (a karrikin analogue sometimes referred to as KAR3), is of significant interest for studying the structure-activity relationships within this class of compounds.[4][5]

Given the potential for isomeric structures, unambiguous confirmation of the connectivity and regiochemistry of substituted furo[2,3-c]pyran-2-ones is paramount. Total synthesis provides an unequivocal method for structural proof. By constructing the molecule from well-defined starting materials through a series of predictable and characterizable reactions, the final structure can be confirmed with a high degree of certainty.

This guide details a proposed retro-synthetic analysis and a subsequent forward synthesis for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, followed by a thorough discussion of the analytical techniques required for its complete structural elucidation.

A Proposed Total Synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Our proposed synthesis is a linear sequence designed for clarity and reliability, commencing from commercially available 4-methyl-2H-pyran-2-one. The key strategic element is the introduction of a furan ring onto the pyranone core.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule 1 can be envisioned as arising from an intramolecular cyclization of an intermediate such as 2 . This intermediate could be formed by the functionalization of a simpler pyranone derivative. A key disconnection leads back to 4-methyl-2H-pyran-2-one (5 ), a readily available starting material.

G mol1 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (1) mol2 Intermediate (2) mol1->mol2 Intramolecular Cyclization mol3 Functionalized Pyranone (3) mol2->mol3 Side Chain Introduction mol4 Halogenated Pyranone (4) mol3->mol4 Functional Group Interconversion mol5 4-Methyl-2H-pyran-2-one (5) mol4->mol5 Halogenation

Caption: Retrosynthetic analysis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Forward Synthesis

The forward synthesis involves three main stages:

  • Bromination of the starting pyranone to install a handle for further functionalization.

  • Introduction of the propargyl ether side chain via a Williamson ether synthesis.

  • Intramolecular cyclization to construct the fused furan ring.

G start 4-Methyl-2H-pyran-2-one step1 NBS, Benzoyl Peroxide, CCl4 start->step1 intermediate1 3-Bromo-4-methyl-2H-pyran-2-one step1->intermediate1 step2 Propargyl alcohol, NaH, THF intermediate1->step2 intermediate2 4-Methyl-3-(prop-2-yn-1-yloxy)-2H-pyran-2-one step2->intermediate2 step3 Cu(I) catalyst, Base intermediate2->step3 final_product 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one step3->final_product G cluster_0 Alternative Route 1: Diels-Alder Approach cluster_1 Alternative Route 2: Palladium-Catalyzed Cyclization a1 Furan derivative a3 [4+2] Cycloaddition a1->a3 a2 Diketene equivalent a2->a3 a4 Aromatization/Functionalization a3->a4 final_product 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one a4->final_product Final Product b1 Substituted Furan b3 Pd-catalyzed Annulation b1->b3 b2 Alkyne b2->b3 b3->final_product Final Product

Sources

A Comparative Guide to the Bioactivity of Karrikins on Arabidopsis thaliana Germination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agronomy, and drug development, understanding the nuanced effects of plant growth regulators is paramount. Karrikins (KARs), a class of butenolide compounds found in smoke from burnt vegetation, have emerged as potent signaling molecules that can influence crucial developmental processes, most notably seed germination. This guide provides an in-depth, objective comparison of the bioactivity of three prominent karrikins—KAR1, KAR2, and KAR3—on the germination of the model organism Arabidopsis thaliana. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for comparative analysis.

The Karrikin Signaling Pathway: A Primer

Karrikins exert their influence through a well-defined signaling pathway that shares components with the strigolactone response pathway. Understanding this pathway is crucial to interpreting the differential bioactivity of various karrikins. The core of this pathway involves the perception of the karrikin signal by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). Upon binding a karrikin molecule, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2). The degradation of these repressors unleashes downstream transcriptional changes that ultimately promote seed germination.[1][2]

Karrikin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response KAR Karrikin (KAR1/2/3) KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets for degradation Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation ubiquitination Gene_Expression Transcriptional Reprogramming SMAX1_SMXL2->Gene_Expression represses Degradation->Gene_Expression relieves repression Germination Seed Germination Gene_Expression->Germination promotes

Caption: The Karrikin Signaling Pathway in Arabidopsis.

Comparative Bioactivity: KAR1 vs. KAR2 vs. KAR3

Experimental evidence consistently demonstrates a hierarchy in the bioactivity of these three karrikins on Arabidopsis germination, with the general trend being KAR2 > KAR1 > KAR3 .[1][2][3] This differential activity is likely due to variations in their chemical structures, which may affect their binding affinity to the KAI2 receptor.

Quantitative Comparison of Germination Rates

The following table summarizes the dose-dependent effects of KAR1, KAR2, and KAR3 on the germination of dormant Arabidopsis thaliana (ecotype Ler) seeds after 7 days of imbibition. The data is compiled from published dose-response curves.[1][4]

Karrikin ConcentrationKAR1 (% Germination)KAR2 (% Germination)KAR3 (% Germination)
0 nM (Control) ~5%~5%~5%
1 nM ~20%~40%~15%
10 nM ~60%~80%~40%
100 nM ~75%~90%~60%
1 µM ~80%~95%~70%
10 µM ~80%~95%~70%

Note: These are approximate values extracted from graphical data for illustrative purposes. Actual results may vary depending on experimental conditions, seed batch, and dormancy level.

As the data indicates, KAR2 is the most potent of the three, inducing a significant germination response at concentrations as low as 1 nM and reaching near-maximal effect at 100 nM.[1] KAR1 is also highly active, though generally requiring slightly higher concentrations to achieve the same level of germination as KAR2. KAR3 consistently shows the lowest bioactivity among the three, though it still significantly promotes germination compared to the control.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a comparative karrikin bioactivity assay on Arabidopsis germination.

Experimental Workflow: Comparative Germination Assay

Experimental_Workflow A 1. Seed Sterilization B 2. Preparation of Karrikin Solutions and Plating Media A->B C 3. Seed Plating B->C D 4. Stratification C->D E 5. Incubation D->E F 6. Data Collection (Germination Scoring) E->F G 7. Data Analysis F->G

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A Comparative Guide to Seed Germination Stimulants: 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one vs. GR24 Strigolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, the precise control of seed germination is a critical determinant of plant survival and agricultural productivity. Among the chemical cues that govern this process, karrikins and strigolactones have emerged as potent germination stimulants. This guide provides an in-depth, objective comparison of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a naturally occurring karrikin found in smoke, and GR24, a widely used synthetic strigolactone analog. By examining their mechanisms of action, performance data, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs.

Introduction to the Key Players

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one , also known as KAR3, belongs to the karrikin family of butenolide compounds. These molecules are generated from the combustion of plant material and are key ecological signals that promote seed germination in many species, particularly those adapted to fire-prone environments[1]. Karrikins are recognized for their high stability in aqueous solutions[2].

GR24 is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. Crucially, strigolactones are also exuded by host plant roots to stimulate the germination of parasitic plant seeds, such as those from the genera Striga and Orobanche[3][4][5]. Due to its high activity and commercial availability, GR24 has become a standard tool in strigolactone research[6].

Mechanism of Action: A Tale of Two Receptors

The differential effects of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and GR24 stem from their perception by distinct, yet related, receptor proteins.

Karrikin Signaling Pathway: Karrikins, including 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, are primarily perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2) [2]. Upon binding, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets the degradation of transcriptional repressors, primarily SMAX1 (SUPPRESSOR OF MAX2 1), leading to the expression of genes that promote seed germination[2].

Strigolactone Signaling Pathway: GR24 and other strigolactones are predominantly recognized by a homologous receptor, DWARF14 (D14) [3][7]. Similar to the karrikin pathway, the GR24-D14 complex recruits MAX2 to target the degradation of a different set of transcriptional repressors, the SMXL (SMAX1-LIKE) proteins, thereby initiating germination-related gene expression. It is noteworthy that while GR24 is the cognate ligand for D14, it can also be perceived by KAI2, albeit with different stereospecificity and often lower affinity[8][9][10]. This cross-reactivity can lead to overlapping physiological responses but also highlights the potential for distinct downstream effects.

G cluster_0 Karrikin Signaling cluster_1 Strigolactone Signaling KAR3 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one KAI2 KAI2 KAR3->KAI2 binds MAX2_K MAX2 KAI2->MAX2_K interacts with SMAX1 SMAX1 (Repressor) MAX2_K->SMAX1 targets for degradation Germination_K Seed Germination SMAX1->Germination_K represses GR24 GR24 GR24->KAI2 cross-reactivity D14 D14 GR24->D14 binds MAX2_S MAX2 D14->MAX2_S interacts with SMXL SMXL (Repressor) MAX2_S->SMXL targets for degradation Germination_S Seed Germination SMXL->Germination_S represses G Start Start Seed_Sterilization 1. Seed Surface Sterilization Start->Seed_Sterilization Preconditioning 2. Pre-conditioning (if required) Seed_Sterilization->Preconditioning Plating 3. Plating on Filter Paper Preconditioning->Plating Treatment 4. Application of Test Compounds Plating->Treatment Incubation 5. Incubation in Controlled Environment Treatment->Incubation Scoring 6. Germination Scoring Incubation->Scoring End End Scoring->End

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A Comparative Guide to the Interaction of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Karrikin-3) and Gibberellic Acid in Plant Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the molecular and physiological interplay between 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3), a bioactive karrikin found in plant-derived smoke, and gibberellic acid (GA), a cornerstone phytohormone. Karrikins and gibberellins are potent regulators of plant growth, particularly in the context of seed germination. While their signaling pathways are distinct, they converge at critical regulatory nodes, creating a synergistic relationship that is essential for breaking seed dormancy and promoting seedling establishment. This document elucidates the independent signaling cascades of KAR3 and GA, details their points of interaction with a focus on GA biosynthesis, and provides robust, validated experimental protocols for researchers to investigate this crosstalk. Through a synthesis of current literature, quantitative data summaries, and detailed procedural workflows, this guide serves as an essential resource for professionals seeking to understand and manipulate these pathways for agricultural or research purposes.

Foundational Concepts: Individual Compound Profiles

A thorough understanding of the interaction between KAR3 and GA first requires a detailed examination of their individual roles and signaling mechanisms.

Gibberellic Acid (GA): The Master Growth Regulator

Gibberellins are a class of diterpenoid phytohormones that are indispensable for numerous developmental processes throughout a plant's life cycle, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The agricultural significance of GA was notably demonstrated during the "Green Revolution," where the development of semi-dwarf crop varieties was linked to alterations in GA responses, leading to substantial increases in grain yields.[1]

The canonical GA signaling pathway operates on a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively restrains plant growth.[3] When bioactive GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[4] The SCF complex ubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[2][3] The removal of the DELLA repressor liberates downstream transcription factors, permitting the expression of GA-responsive genes and subsequent growth promotion.[4]

Gibberellic Acid Signaling Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA forms complex with SCF_SLY1 SCF(SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF_SLY1 recruited to Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation Growth_Genes GA-Responsive Genes DELLA->Growth_Genes represses SCF_SLY1->DELLA ubiquitinates Growth Growth & Development Growth_Genes->Growth promotes

Figure 1: The Gibberellic Acid (GA) signaling pathway.
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3): A Bioactive Karrikin Analogue

Karrikins (KARs) are a family of butenolide compounds generated from the combustion of plant material.[6][7] 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1) was the first identified smoke-derived compound responsible for stimulating seed germination in many post-fire ecosystems.[8][9] Subsequent analysis of smoke-water solutions identified several structural analogues, including 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3), which also contributes to the overall germination-promoting activity of smoke.[10][11]

The karrikin signaling pathway is analogous in structure to the GA pathway but utilizes distinct components. KARs are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[12][13] It is hypothesized that KARs mimic an as-yet-unidentified endogenous plant hormone, termed KAI2 Ligand (KL).[14] Upon binding KAR, KAI2 is thought to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component shared with the strigolactone signaling pathway.[13][14] This KAI2-MAX2 complex targets the repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome.[13][14] The degradation of these SMAX1/SMXL2 repressors initiates downstream transcriptional changes that regulate processes like seed germination and seedling photomorphogenesis.[12]

Karrikin Signaling Pathway cluster_nucleus Nucleus KAR3 KAR3 (Karrikin) KAI2 KAI2 Receptor KAR3->KAI2 binds SMAX1 SMAX1/SMXL2 (Repressors) KAI2->SMAX1 forms complex with MAX2 SCF(MAX2) E3 Ubiquitin Ligase SMAX1->MAX2 recruited to Proteasome 26S Proteasome SMAX1->Proteasome targeted for degradation Downstream_Genes KAR-Responsive Genes SMAX1->Downstream_Genes represses MAX2->SMAX1 ubiquitinates Response Seed Germination & Seedling Development Downstream_Genes->Response promotes

Figure 2: The Karrikin (KAR) signaling pathway.

The Nexus of Interaction: KAR3 and GA Signaling Crosstalk

The interaction between the karrikin and gibberellin pathways is not a direct protein-protein binding event between their core components but rather a hierarchical and synergistic relationship. Karrikin signaling acts upstream to modulate the levels of bioactive GA.

KAR-Mediated Upregulation of GA Biosynthesis

The central point of crosstalk is the influence of the karrikin pathway on GA metabolism. Studies using the model plant Arabidopsis thaliana have demonstrated that the application of karrikins (specifically KAR1, with the mechanism presumed to be conserved for analogues like KAR3) requires GA synthesis to promote seed germination.[15] This is not because KARs increase the sensitivity of the plant to GA, but because KAR signaling enhances the expression of key GA biosynthetic genes.[16]

Specifically, treatment with karrikins leads to a significant upregulation of GA3ox1 and GA3ox2 transcripts.[15] These genes encode GA 3-oxidases, enzymes that catalyze the final step in the synthesis of bioactive GAs (e.g., GA4).[2] By increasing the transcription of these genes, the karrikin pathway effectively boosts the endogenous pool of active GA, which can then trigger the degradation of DELLA proteins and promote germination.[13] This mechanism provides a causal link explaining why karrikin responses are often dependent on a functional GA pathway.

Synergistic Effects on Seed Germination

Seed dormancy is a critical survival trait, and its release is tightly regulated by the antagonistic balance between the dormancy-promoting hormone abscisic acid (ABA) and the germination-promoting hormone GA.[3][12] Karrikins act as a potent germination cue by tipping this balance in favor of GA.[15] By stimulating GA synthesis, KAR3 helps overcome the inhibitory effects of ABA, leading to a more robust germination response, particularly in dormant seeds that would not otherwise germinate.[12][15] This synergistic effect is crucial for post-fire annuals, where a smoke cue (karrikins) signals a favorable, low-competition environment for seedling establishment.

Experimental Framework for Interrogation

To facilitate further research into this interaction, this section provides validated, step-by-step protocols. The causality behind these experimental designs is to first establish a physiological response (germination) and then dissect the underlying molecular mechanism (gene expression).

Protocol 1: Arabidopsis Seed Germination Assay

This assay provides a direct physiological readout of the interaction between KAR3 and GA on the key process they jointly regulate.

Methodology Rationale: This protocol uses a matrix of treatment conditions to differentiate between additive and synergistic effects. Water agar is used as a neutral medium to avoid confounding nutrients, and stratification synchronizes the seed population.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) stock solution (e.g., 1 mM in DMSO)

  • Gibberellic acid (GA3) stock solution (e.g., 10 mM in ethanol)

  • 0.8% (w/v) Water Agar plates

  • Stereomicroscope

  • Sterile water, pipette tips, and microcentrifuge tubes

  • Growth chamber with controlled light and temperature

Step-by-Step Protocol:

  • Seed Sterilization: Place seeds in a 1.5 mL microcentrifuge tube. Add 1 mL of 70% ethanol and vortex for 1 minute. Pellet the seeds by brief centrifugation and remove the ethanol. Add 1 mL of 20% bleach with 0.05% Triton X-100. Vortex for 5 minutes. Wash the seeds 4-5 times with sterile water. Resuspend in 0.1% sterile agarose solution.

  • Plating: Prepare water agar plates supplemented with the final concentrations for each condition:

    • Mock Control (containing equivalent amounts of DMSO and ethanol)

    • 1 µM KAR3

    • 10 µM GA3

    • 1 µM KAR3 + 10 µM GA3

  • Sowing: Pipette approximately 50-100 seeds onto the surface of each prepared plate. Seal the plates with breathable tape.

  • Stratification: To break residual dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 3 days.

  • Incubation: Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Analysis: Calculate the germination percentage for each plate at each time point. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.

Seed Germination Assay Workflow start Start: Arabidopsis Seeds sterilize Surface Sterilization (Ethanol & Bleach) start->sterilize plate Plate Seeds on Treatment Media (Mock, KAR3, GA, KAR3+GA) sterilize->plate stratify Stratification (3 days at 4°C in dark) plate->stratify incubate Incubate in Growth Chamber (22°C, 16h light) stratify->incubate collect Score Germination Daily (Radicle Emergence) incubate->collect analyze Calculate Germination % & Statistical Analysis collect->analyze end_node End: Comparative Data analyze->end_node

Figure 3: Experimental workflow for the seed germination assay.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for GA Biosynthesis Genes

This protocol directly tests the hypothesis that KAR3 influences GA levels by measuring the transcript abundance of key GA biosynthesis genes.

Methodology Rationale: This molecular assay quantifies changes in gene expression, providing a mechanistic explanation for the physiological observations from the germination assay. Imbibed seeds are used to capture the early transcriptional events that precede radicle emergence.

Materials:

  • Imbibed seeds from the same treatment groups as Protocol 1

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Gene-specific primers for GA3ox1, GA3ox2, and a reference gene (e.g., ACTIN2)

Step-by-Step Protocol:

  • Sample Collection: After 24 hours of incubation in the light (following stratification), collect the imbibed seeds from each treatment plate. Flash-freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: Analyze the amplification data. Calculate the relative expression of the target genes (GA3ox1, GA3ox2) using the ΔΔCt method, normalizing to the expression of the reference gene (ACTIN2).

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Germination Data

Treatment GroupGermination at Day 3 (%)Final Germination at Day 7 (%)
Mock Control15 ± 422 ± 5
1 µM KAR345 ± 678 ± 7
10 µM GA355 ± 585 ± 6
1 µM KAR3 + 10 µM GA380 ± 598 ± 2

Table 2: Hypothetical qRT-PCR Data

Treatment GroupGA3ox1 Relative Expression (Fold Change vs. Mock)GA3ox2 Relative Expression (Fold Change vs. Mock)
Mock Control1.01.0
1 µM KAR34.5 ± 0.83.8 ± 0.6
10 µM GA30.7 ± 0.20.9 ± 0.3
1 µM KAR3 + 10 µM GA34.8 ± 0.94.1 ± 0.7

Note: The slight downregulation of GA biosynthesis genes with exogenous GA application reflects a common negative feedback loop.

Concluding Remarks and Future Directions

The interaction between 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and gibberellic acid is a clear example of signaling pathway convergence, where a smoke-derived environmental cue leverages an endogenous hormonal pathway to elicit a profound physiological response. The KAR3 signaling cascade, via KAI2, acts as a potent trigger for the upregulation of GA biosynthesis, thereby promoting the degradation of DELLA repressors and driving seed germination. This guide provides the foundational knowledge and experimental tools for researchers to explore this crosstalk.

Future research should aim to identify the specific transcription factors that are downstream of SMAX1 degradation and directly bind to the promoters of GA3ox genes. Furthermore, investigating how this interaction is modulated by other environmental signals, such as light and temperature, will provide a more holistic understanding of seed dormancy regulation. Translating these findings from model organisms to agronomically important crops could pave the way for novel seed treatments that enhance germination uniformity and vigor.

References

  • Understanding gibberellic acid signaling--are we there yet?. PubMed. [Link]

  • Gibberellin Signaling in Plants – The Extended Version. Frontiers. [Link]

  • Gibberellin signalling in plants. Development. [Link]

  • Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis. PMC. [Link]

  • Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant and Cell Physiology. [Link]

  • Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. Plant Physiology. [Link]

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  • Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants. The Innovation. [Link]

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  • (PDF) Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light. ResearchGate. [Link]

  • Plant Hormones: Methods and Protocols | Request PDF. ResearchGate. [Link]

  • plant hormone research: Topics by Science.gov. Science.gov. [Link]

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  • Developing a model of plant hormone interactions. PMC. [Link]

  • Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one. ResearchGate. [Link]

  • a 3-methyl-2H-furo[2,3-c]pyran-2-one (1);... ResearchGate. [Link]

  • 3 Methyl 2H Furo[2 3 C]Pyran 2 One. Cenmed. [Link]

  • Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. ACS Publications. [Link]

  • The Multifaceted Impact of Karrikin Signaling in Plants. MDPI. [Link]

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The Isolated Influencer vs. The Complex Cocktail: A Comparative Efficacy Guide to 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (Karrikin-3) and Smoke Water

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and plant biology, the quest for potent and reliable bioactive compounds is unending. In the realm of plant growth regulators, both purified molecules and complex natural mixtures present compelling opportunities. This guide provides an in-depth technical comparison of the efficacy of a specific karrikin, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3), and the multifaceted biostimulant, smoke water. Our analysis is grounded in experimental data to elucidate their respective strengths and applications.

Introduction: A Tale of Two Stimulants

Fire, a fundamental ecological force, leaves behind a chemical legacy that profoundly influences plant life. From the ashes and smoke emerge powerful signaling molecules that can break seed dormancy and promote vigorous growth. This has led to the scientific exploration of two key products: isolated karrikins and crude smoke water.

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (KAR3) belongs to the karrikin family, a class of butenolide compounds discovered in smoke.[1] These molecules are lauded for their potent bioactivity at remarkably low concentrations. As a purified compound, KAR3 offers precision and reproducibility in experimental settings.

Smoke water , by contrast, is a complex aqueous solution containing a diverse array of compounds generated from the combustion of plant material.[2][3] It is a rich cocktail of bioactive molecules, including not only karrikins but also cyanohydrins, butenolides, and various phenolic compounds.[4] This complexity can lead to synergistic or antagonistic effects, making its activity potent but potentially more variable than that of a single compound.

Comparative Efficacy: A Data-Driven Analysis

The primary measure of efficacy for both KAR3 and smoke water lies in their ability to stimulate seed germination and enhance seedling growth. While much of the literature focuses on the most abundant karrikin, KAR1 (3-methyl-2H-furo[2,3-c]pyran-2-one), the structural similarity and co-occurrence of KAR3 in smoke suggest a comparable mechanism of action.[5]

Seed Germination

Both karrikins and smoke water have demonstrated remarkable efficacy in breaking seed dormancy across a wide range of plant species, including those from fire-prone and other environments.[6]

Substance Effective Concentration Observed Effects Supporting Evidence
Karrikins (general) 10⁻⁹ M to 10⁻⁶ MPromotes germination in light- and dark-requiring seeds. Can be more effective than gibberellic acid in some species.[7][8]
Smoke Water 1:500 to 1:2500 (v/v) dilutionsBroadly effective across many species. The optimal dilution can vary significantly depending on the plant species and the source of the smoke water.[9][10]

Key Insight: While both are highly effective, the defined concentration of a purified karrikin like KAR3 allows for more precise dose-response studies. The efficacy of smoke water is highly dependent on its preparation and dilution, which can introduce variability.

Seedling Vigor and Plant Growth

Beyond germination, these substances can also influence subsequent plant development.

Substance Application Observed Effects Supporting Evidence
Karrikins (general) Seed priming, foliar sprayEnhanced seedling vigor, increased root and shoot length, and improved stress tolerance.[4]
Smoke Water Seed priming, soil drench, foliar sprayIncreased biomass, enhanced photosynthetic rates, and in some cases, improved flowering and yield. Can also exhibit herbicidal properties at high concentrations.[3][11][12]

Key Insight: The complex nature of smoke water, containing a broader spectrum of bioactive compounds, may offer a wider range of effects on plant physiology compared to a single karrikin. However, this complexity also brings the risk of inhibitory effects at higher concentrations due to the presence of compounds like trimethylbutenolide (TMB).[11]

Mechanisms of Action: A Look at the Signaling Pathways

The differential efficacy of KAR3 and smoke water can be attributed to their distinct interactions with plant cellular machinery.

The Karrikin Signaling Pathway

Karrikins are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[13][14][15] This initiates a signaling cascade that involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and leads to the degradation of the transcriptional repressor SUPPRESSOR OF MAX2 1 (SMAX1).[2][13] The removal of this repressor allows for the expression of genes that promote germination and seedling development.

Karrikin_Signaling cluster_perception Perception cluster_transduction Signal Transduction KAR Karrikin (KAR3) KAI2 KAI2 Receptor KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1 SMAX1 (Repressor) MAX2->SMAX1 targets Ub Ubiquitination SMAX1->Ub Gene_Expression Gene Expression (Germination & Growth) SMAX1->Gene_Expression represses Proteasome 26S Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The karrikin signaling pathway, initiated by the binding of KAR3 to the KAI2 receptor.

The Multifaceted Action of Smoke Water

Smoke water's mechanism is a composite of the actions of its various constituents. While the karrikin pathway is a significant contributor, other compounds also play crucial roles. For instance, some components of smoke water can influence the levels of endogenous plant hormones like abscisic acid (ABA) and gibberellins (GAs), which are key regulators of seed dormancy and germination.[4]

Smoke_Water_Mechanism cluster_components Bioactive Components cluster_pathways Cellular Targets & Pathways SW Smoke Water KAR Karrikins (e.g., KAR3) SW->KAR CN Cyanohydrins SW->CN BUT Other Butenolides SW->BUT PHE Phenolics SW->PHE KAR_path Karrikin Signaling (KAI2/MAX2) KAR->KAR_path Stress Stress Response Pathways KAR->Stress Hormone Hormone Balance (GA/ABA) CN->Hormone BUT->Hormone PHE->Hormone PHE->Stress Germination Seed Germination & Seedling Growth KAR_path->Germination Hormone->Germination Stress->Germination

Caption: The complex mechanism of smoke water, involving multiple bioactive components and cellular pathways.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential.

Preparation of Smoke Water

This protocol is adapted from methods described in the literature to produce a standardized smoke water solution for laboratory use.[16]

Materials:

  • Dried plant material (e.g., grass, straw)

  • Bee smoker

  • Side-arm flask (500 mL)

  • Heater hose

  • Vacuum water aspirator or pump

  • Distilled water (300 mL)

  • Fume hood

Procedure:

  • Assemble the apparatus within a fume hood: Connect the bee smoker to the side-arm flask via the heater hose. Connect the flask to the vacuum source.

  • Add 300 mL of distilled water to the flask.

  • Ignite a small amount of the dried plant material in the bee smoker.

  • Once smoking, close the smoker and activate the vacuum to draw the smoke through the water.

  • Continuously pump the bellows of the smoker to maintain smoke production and add more plant material as needed.

  • Continue for 30-40 minutes or until a desired amount of plant material has been combusted.

  • Allow the apparatus to cool completely.

  • The resulting solution is the stock smoke water, which can be stored in the dark at 4°C. Serial dilutions should be made for experimental use.

Seed Germination Assay

This protocol provides a standardized method for assessing the germination-promoting activity of KAR3 and smoke water.[11][17]

Materials:

  • Seeds of the target plant species

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1 or equivalent)

  • KAR3 stock solution (e.g., 1 mM in acetone)

  • Smoke water stock solution

  • Distilled water (for control and dilutions)

  • Growth chamber with controlled temperature and light conditions

  • Surface sterilizing solution (e.g., 1% sodium hypochlorite)

Procedure:

  • Surface sterilize seeds by immersing them in the sterilizing solution for 10-15 minutes, followed by three rinses with sterile distilled water.

  • Prepare the test solutions:

    • For KAR3, perform serial dilutions from the stock solution to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M). Ensure the final acetone concentration is consistent and low across all treatments, including the control.

    • For smoke water, prepare the desired dilutions (e.g., 1:500, 1:1000, 1:2500 v/v) with distilled water.

  • Place two layers of filter paper in each Petri dish.

  • Moisten the filter paper with 5 mL of the respective test solution or control.

  • Arrange a predetermined number of seeds (e.g., 50) evenly on the filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under appropriate light and temperature conditions for the specific plant species.

  • Record the number of germinated seeds (radicle emergence) daily for a set period (e.g., 7-14 days).

  • Calculate the final germination percentage and other relevant germination indices.

Conclusion and Future Directions

Both 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and smoke water are potent stimulants of seed germination and plant growth. The choice between them depends on the specific research or application goals.

  • KAR3 offers high precision, reproducibility, and the ability to dissect specific molecular pathways, making it ideal for fundamental research and as a lead compound in the development of targeted agrochemicals.

  • Smoke water provides a cost-effective, broad-spectrum biostimulant that may offer synergistic benefits due to its complex composition. It is well-suited for large-scale applications in horticulture and ecological restoration.

Further research should focus on direct comparative studies of KAR3 and other less-abundant karrikins against various smoke water preparations to fully elucidate their relative contributions and potential for synergistic interactions. Understanding the full spectrum of bioactive compounds in smoke water and their interplay will be key to harnessing its full potential in a controlled and predictable manner.

References

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475–9480. [Link]

  • Garrido, R. M., Dayan, F. E., & Kolb, R. M. (2023). Herbicidal Activity of Smoke Water. Agronomy, 13(4), 975. [Link]

  • Guo, Y., Zheng, Z., La Clair, J. J., Chory, J., & Noel, J. P. (2013). Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis. Proceedings of the National Academy of Sciences, 110(20), 8284–8289. [Link]

  • Khatoon, A., Arafat, Y., Gornall, J., & Stevens, J. (2020). Plant-Derived Smoke Affects Biochemical Mechanism on Plant Growth and Seed Germination. International Journal of Molecular Sciences, 21(20), 7759. [Link]

  • Li, W., & Smith, S. M. (2022). Karrikin signalling: impacts on plant development and abiotic stress tolerance. Journal of Experimental Botany, 73(12), 3929–3940. [Link]

  • Coons, J. M., Owen, H. R., & Bell, M. A. (2014). An effective system to produce smoke solutions from dried plant tissue for seed germination studies. Applications in Plant Sciences, 2(3), 1300097. [Link]

  • Pillai, G. (2024). SMOKE WATER IN AGRICULTURE: A REVIEW OF ITS ROLE IN SEED GERMINATION AND PLANT GROWTH. ResearchGate. [Link]

  • Saeed, M., Wang, H., & Wang, H. (2024). The Multifaceted Impact of Karrikin Signaling in Plants. International Journal of Molecular Sciences, 25(3), 1782. [Link]

  • Waters, M. T., Flematti, G. R., & Smith, S. M. (2016). Assaying Germination and Seedling Responses of Arabidopsis to Karrikins. Methods in molecular biology (Clifton, N.J.), 1497, 29–36. [Link]

  • Garrido, R. M., Dayan, F. E., & Kolb, R. M. (2023). Herbicidal Activity of Smoke Water. Agronomy, 13(4), 975. [Link]

  • Tfwala, C. M., & van Staden, J. (2022). Treatments with Liquid Smoke and Certain Chemical Constituents Prevalent in Smoke Reduce Phloem Vascular Sectoriality in the Sunflower with Improvement to Growth. Plants, 11(20), 2758. [Link]

  • Gupta, S., Hrdlička, J., Van Staden, J., & Doležal, K. (2020). Preparation and Standardisation of Smoke-Water for Seed Germination and Plant Growth Stimulation. Journal of Plant Growth Regulation, 39(2), 715–723. [Link]

  • Chumpookam, J., Lin, H. L., & Shiesh, C. C. (2012). Effect of Smoke-water on Seed Germination and Seedling Growth of Papaya (Carica papaya cv. Tainung No. 2). Journal of the Japanese Society for Horticultural Science, 81(1), 45–51. [Link]

  • Nelson, D. C., Riseborough, J. A., Flematti, G. R., Stevens, J. C., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant physiology, 149(2), 863–873. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of agricultural and food chemistry, 55(7), 2189–2194. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science (New York, N.Y.), 305(5686), 977. [Link]

  • Flematti, G. R., Scaffidi, A., Dixon, K. W., Smith, S. M., & Ghisalberti, E. L. (2011). Production of the seed germination stimulant karrikinolide from combustion of simple carbohydrates. Journal of agricultural and food chemistry, 59(23), 12259–12265. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2005). Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one. Tetrahedron Letters, 46(34), 5719–5721. [Link]

  • Kepczynski, J., & Cembrowska-Lech, D. (2021). Assessment of the Germination Potential of Brassica oleracea Seeds Treated with Karrikin 1 and Cyanide, Which Modify the Ethylene Biosynthetic Pathway. Journal of Plant Growth Regulation, 40(3), 1083–1096. [Link]

  • Çatav, Ş. S., Kendir, G., & Özaslan, M. (2017). Karrikinolide Promotes Seed Germination but Has no Effect on Leaf Segment Senescence in Triticum aestivum L. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 45(1), 226–231. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. Journal of agricultural and food chemistry, 55(7), 2189–2194. [Link]

  • Endow, S. A., Kang, S. J., Satterwhite, L. L., Rose, M. D., Skeen, V. P., & Salmon, E. D. (1994). Yeast Kar3 is a minus-end microtubule motor protein that destabilizes microtubules preferentially at the minus ends. The EMBO journal, 13(11), 2708–2713. [Link]

  • Allingham, R., Gilbert, S. P., & Johnson, K. A. (2005). Mechanistic Analysis of the Saccharomyces cerevisiae Kinesin Kar3. Biochemistry, 44(18), 6933–6940. [Link]

  • Chu, H. M., Gee, H. Y., & Endow, S. A. (2005). Kar3 interaction with Cik1 alters motor structure and function. The EMBO journal, 24(22), 3848–3858. [Link]

  • de la Torre, F. J. (2013). Smoke-derived chemicals promote seed germination. Mapping Ignorance. [Link]

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2009). Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke. Journal of Agricultural and Food Chemistry, 57(20), 9475–9480. [Link]

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A Comparative Guide to Karrikin Analogs: Unraveling Differential Plant Species Responses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of Karrikins in Plant Biology

Karrikins (KARs) are a class of butenolide molecules discovered in smoke from burnt vegetation that have the remarkable ability to stimulate seed germination and influence seedling development in a wide range of plant species.[1][2][3] While initially associated with post-fire recovery ecosystems, the discovery of karrikin responses in plants not typically exposed to fire, such as the model organism Arabidopsis thaliana, has unveiled a deeper, more intricate signaling pathway with fundamental roles in plant growth and development.[4] This has led to the hypothesis that karrikins mimic an undiscovered endogenous plant hormone, provisionally named KAI2 ligand (KL).[5]

Karrikins exert their effects through the α/β-hydrolase receptor protein KARRIKIN INSENSITIVE2 (KAI2).[4] The perception of karrikins by KAI2 initiates a signaling cascade that is highly homologous to the signaling pathway of strigolactones (SLs), another class of butenolide plant hormones. Both pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[6] However, the downstream effects are distinct, with karrikin signaling primarily regulating seed germination, seedling photomorphogenesis, and root development through the degradation of SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) proteins.[7] In contrast, strigolactone signaling, mediated by the DWARF14 (D14) receptor, primarily controls shoot branching.[8]

This guide provides a comprehensive comparison of the differential responses of various plant species to a range of natural and synthetic karrikin analogs. We will delve into the molecular basis for these differential responses, provide detailed experimental protocols for assessing bioactivity, and present a comparative analysis of the efficacy of different karrikin analogs.

The Karrikin Signaling Pathway: A Molecular Overview

The perception and transduction of the karrikin signal is a finely tuned process. Understanding this pathway is crucial for interpreting the differential responses observed across plant species and among various karrikin analogs.

The core signaling module consists of the receptor KAI2, the F-box protein MAX2, and the transcriptional repressors SMAX1 and SMXL2. In the absence of a ligand, SMAX1 and SMXL2 repress the expression of downstream genes, thereby inhibiting germination and promoting etiolated growth in seedlings.

Karrikin_Signaling_Pathway Karrikin Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 Karrikin->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SCF SCF Complex MAX2->SCF assembles SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome degradation Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression represses Ub Ubiquitin Ub->SMAX1_SMXL2 Proteasome->Gene_Expression allows Physiological_Response Physiological Responses Gene_Expression->Physiological_Response

Figure 1: A simplified model of the karrikin signaling pathway.

Upon binding of a karrikin analog, KAI2 undergoes a conformational change, leading to its interaction with MAX2. This interaction facilitates the recruitment of SMAX1/SMXL2 to the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, resulting in their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of genes that promote seed germination and photomorphogenesis.

Differential Bioactivity of Karrikin Analogs Across Plant Species

The sensitivity and specificity of the karrikin response vary significantly among different plant species and even between different karrikin analogs. This diversity is largely attributed to variations in the KAI2 receptor protein. Six naturally occurring karrikins have been identified (KAR₁ to KAR₆), differing in the number and position of methyl groups on their pyran ring.[9]

Table 1: Comparative Bioactivity of Natural Karrikin Analogs in Seed Germination and Seedling Development

Karrikin AnalogArabidopsis thaliana (Dicot)Lactuca sativa (Lettuce - Dicot)Brassica tournefortii (Dicot)Oryza sativa (Rice - Monocot)
KAR₁ Moderately active in germination; less active in hypocotyl inhibition than KAR₂.[4][10]Highly active in germination, more so than KAR₂.[4][6]Highly active in germination, more so than KAR₂.[11]Active in inhibiting mesocotyl elongation.[12]
KAR₂ Most active natural karrikin in both germination and hypocotyl inhibition.[4][10]Less active in germination than KAR₁.[4][6]Less active in germination than KAR₁.[11]-
KAR₃ Slightly less effective than KAR₁ in germination.[10]---
KAR₄ Inactive or inhibitory in germination.[10]Stimulates germination at higher concentrations.[1]--
KAR₅ ----
KAR₆ ----
GR24ent-5DS Strong KAI2 agonist, more potent than natural KARs in some assays.[1]--Active in inhibiting mesocotyl elongation via D14L (KAI2 ortholog).[13]
GR245DS Primarily acts through the D14 (SL) receptor.[1]--Primarily acts through the D14 (SL) receptor.[13]

The differential responses are a direct consequence of the evolution and diversification of the KAI2 receptor. For instance, Arabidopsis thaliana is most sensitive to KAR₂, while the weed Brassica tournefortii and lettuce (Lactuca sativa) are more responsive to KAR₁, the most abundant karrikin in smoke.[3][4][11] This specificity is conferred by subtle differences in the amino acid residues lining the ligand-binding pocket of the KAI2 protein.[14] Studies on lettuce have identified specific residues within its two KAI2 paralogs (LsKAI2a and LsKAI2b) that determine its high sensitivity to KAR₁.[4][6] Similarly, in the legume Pisum sativum (pea), duplicated KAI2 genes (PsKAI2A and PsKAI2B) exhibit divergent ligand stereoselectivity, with PsKAI2B showing a broader substrate range.[14]

In monocots like rice (Oryza sativa), the karrikin signaling pathway regulates mesocotyl elongation, a process analogous to hypocotyl elongation in dicots.[12] Interestingly, this response in rice is not dependent on light, unlike in Arabidopsis, suggesting a divergence in the downstream integration of the karrikin signal with other environmental cues.[12]

Experimental Protocols for Assessing Karrikin Bioactivity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for two common assays used to quantify the bioactivity of karrikin analogs.

Arabidopsis thaliana Seed Germination Assay

This assay is fundamental for determining the potency of different karrikin analogs in breaking seed dormancy.

Causality Behind Experimental Choices:

  • Sterilization: Surface sterilization of seeds is critical to prevent microbial contamination that could interfere with germination.

  • Stratification: A cold treatment (stratification) is often used to break residual dormancy and synchronize germination, although for assessing the effect on primary dormancy, this step may be omitted or modified.

  • Light Conditions: Karrikin responses in Arabidopsis germination are often light-dependent. Therefore, controlled light conditions (e.g., a pulse of red light to stimulate phytochrome) are crucial.

  • Control Groups: Including a solvent control (e.g., acetone) is essential to ensure that the observed effects are due to the karrikin analog and not the solvent.

Step-by-Step Methodology:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex briefly.

    • Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

    • Incubate for 10 minutes with occasional mixing.

    • Wash the seeds five times with sterile distilled water.

  • Plating:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

    • Pipette approximately 50-100 seeds onto a 9 cm Petri dish containing 0.8% (w/v) water agar supplemented with the desired concentration of the karrikin analog (and a solvent control).

  • Incubation:

    • Wrap the plates with a single layer of aluminum foil and stratify at 4°C for 3 days in the dark.

    • Transfer the plates to a controlled environment growth chamber (e.g., 22°C) and expose to a pulse of red light to induce germination.

    • Return the plates to darkness for the remainder of the assay.

  • Scoring:

    • Score germination (radicle emergence) daily for up to 7 days using a dissecting microscope.

    • Calculate the germination percentage for each treatment and time point.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay assesses the effect of karrikin analogs on seedling photomorphogenesis.

Causality Behind Experimental Choices:

  • Light Quality and Quantity: Hypocotyl elongation is highly sensitive to light. Using a specific wavelength and fluence rate of light (e.g., continuous red light) allows for a quantifiable and reproducible response.

  • Vertical Plates: Growing seedlings on vertical plates ensures that the hypocotyls grow straight, making measurements more accurate.

  • Nutrient Medium: A basal salt medium (e.g., half-strength Murashige and Skoog) provides essential nutrients for seedling growth without confounding effects from complex organic compounds.

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare half-strength Murashige and Skoog (MS) medium with 0.8% (w/v) agar and the desired concentrations of karrikin analogs.

    • Pour the medium into square Petri dishes and allow them to solidify vertically.

  • Seed Plating and Stratification:

    • Sterilize and stratify seeds as described in the germination assay protocol.

    • Plate the seeds in a line on the surface of the agar.

  • Growth Conditions:

    • Expose the plates to white light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil and incubate in the dark for 24 hours.

    • Transfer the plates to a growth chamber with continuous red light (e.g., 10 µmol m⁻² s⁻¹) for 3-4 days.

  • Measurement:

    • Remove the plates and scan them using a flatbed scanner.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Seed Sterilization B1 Plate Seeds A1->B1 A2 Prepare Media with Karrikin Analogs A2->B1 B2 Stratification (4°C, dark) B1->B2 B3 Germination Induction (Light Pulse) B2->B3 B4 Incubation (Controlled Environment) B3->B4 C1 Score Germination or Measure Hypocotyl Length B4->C1 C2 Data Analysis and Comparison C1->C2

Figure 2: A general experimental workflow for assessing karrikin bioactivity.

Conclusion and Future Perspectives

The study of karrikin signaling has rapidly evolved from an ecological curiosity to a fundamental aspect of plant biology. The differential responses of plant species to various karrikin analogs underscore the evolutionary plasticity of the KAI2 receptor and its role in adapting plants to their specific environments. For researchers and professionals in drug development, understanding these nuances is critical for harnessing the potential of karrikins and their synthetic analogs to enhance crop performance, improve stress tolerance, and develop novel herbicides.

Future research should focus on:

  • Identifying the endogenous KAI2 ligand(s): This remains a key unanswered question in the field and will provide profound insights into the native function of the KAI2 signaling pathway.

  • Expanding the comparative analysis: A broader survey of karrikin responses across a more diverse range of plant species, particularly in agronomically important monocots, is needed.

  • Structure-guided design of novel analogs: Elucidating the crystal structures of more KAI2 proteins from different species will enable the rational design of highly specific and potent agonists and antagonists for agricultural and research applications.

By continuing to unravel the complexities of karrikin signaling, we can unlock new strategies for sustainable agriculture and crop improvement in a changing world.

References

  • Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science, 305(5686), 977. [Link]

  • Nelson, D. C., Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2009). Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light. Plant Physiology, 149(2), 863-873. [Link]

  • Waters, M. T., Nelson, D. C., Scaffidi, A., Flematti, G. R., Sun, Y. K., Dixon, K. W., & Smith, S. M. (2012). Specialisation within the DWARF14 protein family confers distinct responses to karrikins and strigolactones in Arabidopsis. Development, 139(7), 1285-1295. [Link]

  • Conn, C. E., & Nelson, D. C. (2015). Evidence that KARRIKIN-INSENSITIVE2 (KAI2) receptors may perceive an unknown signal that is not karrikin or strigolactone. Frontiers in Plant Science, 6, 1219. [Link]

  • Stanga, J. P., Smith, S. M., & Nelson, D. C. (2016). The molecular basis of karrikin and strigolactone signaling. International Journal of Molecular Sciences, 17(7), 1123. [Link]

  • Flematti, G. R., Scaffidi, A., & Ghisalberti, E. L. (2013). Karrikins. Natural Product Reports, 30(9), 1157-1171. [Link]

  • Scaffidi, A., Waters, M. T., Ghisalberti, E. L., Dixon, K. W., Flematti, G. R., & Smith, S. M. (2014). Carlactone-independent seedling morphogenesis in Arabidopsis. The Plant Journal, 78(4), 717-726. [Link]

  • Zheng, J., Hong, K., Zeng, L., Wang, L., Kang, S., Qu, M., ... & Xiong, G. (2020). Karrikin signaling acts parallel to and additively with strigolactone signaling to regulate rice mesocotyl elongation in darkness. The Plant Cell, 32(8), 2780-2795. [Link]

  • Sun, X. D., & Ni, M. (2011). HYPOSENSITIVE TO LIGHT, an alpha/beta fold protein, acts downstream of ELONGATED HYPOCOTYL 5 to regulate seedling de-etiolation. Molecular Plant, 4(1), 116-126. [Link]

  • Flematti, G. R., Waters, M. T., Scaffidi, A., Merritt, D. J., Ghisalberti, E. L., Dixon, K. W., & Smith, S. M. (2013). Karrikin and strigolactone signaling are evolutionarily conserved and converge upon a common F-box protein. Planta, 237(3), 827-837. [Link]

  • Nelson, D. C., Scaffidi, A., Dun, E. A., Flematti, G. R., Waters, M. T., Dixon, K. W., ... & Smith, S. M. (2011). F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 108(21), 8897-8902. [Link]

  • Waters, M. T., Scaffidi, A., Flematti, G. R., & Smith, S. M. (2014). The karrikin response system of Arabidopsis. The Plant Journal, 78(4), 703-716. [Link]

  • Sun, Z., Li, Y., Wang, L., & Sun, X. (2020). Divergent receptor proteins confer responses to different karrikins in two ephemeral weeds. Nature Communications, 11(1), 1-12. [Link]

  • Martinez, E. A., Pandian, B. A., Ogawa, S., Lumba, S., & Nelson, D. C. (2022). A KARRIKIN INSENSITIVE2 paralog in lettuce mediates highly sensitive germination responses to karrikinolide. Plant Physiology, 190(2), 1440-1456. [Link]

  • Guercio, A. M., Lee, C. M., Lumba, S., & McCourt, P. (2022). Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception. Nature Communications, 13(1), 1-15. [Link]

Sources

Comparative Analysis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one Cross-Reactivity with Strigolactone Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Ligand Specificity

Executive Summary

Strigolactones (SLs) and karrikins (KARs) are two classes of butenolide-containing molecules crucial for plant development and environmental interactions. While they are perceived by distinct, yet related, α/β-hydrolase receptor families—D14 for SLs and KAI2 for KARs—their structural similarities raise critical questions about signaling pathway fidelity and potential cross-reactivity.[1] This guide focuses on 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, a known karrikin (KAR3) identified in plant-derived smoke, and provides a comprehensive framework for assessing its potential interaction with strigolactone receptors.[2][3] We will explore the causal logic behind selecting specific bioassays and biochemical methods, present detailed experimental protocols, and offer a model for data interpretation. This guide is intended for researchers in plant biology, chemical genetics, and agrochemical development seeking to rigorously characterize the specificity of signaling molecules.

Introduction: The Strigolactone and Karrikin Signaling Paradigms

1.1. Strigolactone Perception: The D14 Receptor Pathway Strigolactones are a class of carotenoid-derived phytohormones that regulate critical developmental processes, including the inhibition of shoot branching and the promotion of symbiotic relationships with mycorrhizal fungi.[4][5] In parasitic plant interactions, SLs exuded from host roots act as potent germination stimulants for species like Striga and Orobanche, making the SL signaling pathway a key target for agricultural intervention.[6][7][8]

The perception of SLs is initiated by the DWARF14 (D14) protein, an α/β-hydrolase.[9] The process is unconventional for hormone receptors; upon binding, D14 hydrolyzes the SL molecule. This catalytic event induces a conformational change in the receptor, which enables it to interact with an F-box protein, MAX2 (or D3 in rice).[10][11] This complex then recruits transcriptional repressors of the SMXL/D53 family, targeting them for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream gene expression.[12]

Strigolactone Signaling Pathway SL Strigolactone (SL) D14_open D14 Receptor (Open) SL->D14_open Binding & Hydrolysis D14_closed D14 Receptor (Closed, Active) D14_open->D14_closed Conformational Change MAX2 MAX2 (F-box Protein) D14_closed->MAX2 Interaction SMXL SMXL/D53 Repressor MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination Gene_Expression Gene Expression (e.g., Branching Inhibition) SMXL->Gene_Expression Represses Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression Allows

Figure 1: Simplified Strigolactone (SL) signaling pathway.

1.2. Karrikins and the KAI2 Pathway Karrikins are butenolides found in smoke from burning plant material that stimulate seed germination in many post-fire ephemerals.[13][14] 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is a member of this family.[3][15] KARs are perceived by KAI2, a paralog of D14. The KAI2 pathway shares downstream components with SL signaling, including the F-box protein MAX2, but targets a different family of SMXL proteins for degradation to regulate processes like seed germination and seedling development.[1] The existence of these parallel pathways using structurally related receptors necessitates a careful evaluation of ligand specificity.

A Multi-Tiered Strategy for Assessing Cross-Reactivity

To determine if 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one interacts with SL receptors, a hierarchical approach is essential. This strategy progresses from broad physiological assays to highly specific in vitro biochemical analyses. This ensures that any observed biological effect is directly attributable to a molecular interaction with the receptor of interest.

Experimental Workflow Tier1 Tier 1: Physiological Bioassay (Parasitic Seed Germination) Tier2 Tier 2: In Vitro Receptor Binding (YLG Competition Assay) Tier1->Tier2 Does it have a biological effect? Tier3 Tier 3: In Vitro Pathway Activation (Ligand-Induced Protein Interaction) Tier2->Tier3 Does it bind the receptor? Analysis Data Integration & Analysis Tier3->Analysis Does binding activate the pathway? Conclusion Conclusion on Cross-Reactivity Analysis->Conclusion

Figure 2: Hierarchical workflow for evaluating cross-reactivity.

Experimental Protocols and Rationale

3.1. Tier 1: Parasitic Seed Germination Bioassay

  • Causality and Rationale: This assay provides a direct measure of the physiological output of SL receptor activation in a relevant biological system. Parasitic plants of the Striga or Orobanche genera have evolved highly sensitive SL receptors to detect host presence.[16] Therefore, germination is a robust indicator of agonistic activity at these receptors. A positive result here provides the justification for more targeted molecular assays.

  • Detailed Protocol: (Adapted from established methodologies[7][17])

    • Seed Sterilization: Surface sterilize Striga hermonthica seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by five washes with sterile distilled water.

    • Pre-conditioning (Priming): Spread approximately 50-100 sterilized seeds onto a 9 mm glass fiber filter paper disc in a Petri dish. Moisten the disc with 250 µL of sterile distilled water. Seal the dishes with paraffin film and incubate in the dark at 28-30°C for 10-14 days. This step is critical as it brings the seeds to a responsive state where they are sensitive to germination stimulants.[7]

    • Treatment Application: Prepare serial dilutions of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (e.g., from 10 µM to 0.1 nM) in sterile water. Use the synthetic SL analog rac-GR24 as a positive control and sterile water as a negative control.[18]

    • Incubation: Remove excess water from the pre-conditioned discs and apply 50 µL of the corresponding treatment solution to each disc. Reseal the dishes and incubate in the dark at 28-30°C for 24-48 hours.

    • Quantification: Count the number of germinated seeds (defined by the emergence of the radicle) under a dissecting microscope. Calculate the germination percentage for each treatment.

    • Data Analysis: Plot the germination percentage against the log of the concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

3.2. Tier 2: In Vitro Competitive Binding Assay

  • Causality and Rationale: A physiological effect does not definitively prove direct binding to the intended receptor. The YLG competition assay provides direct evidence that the test compound physically occupies the ligand-binding pocket of the SL receptor. Yoshimulactone Green (YLG) is a fluorogenic probe that is hydrolyzed by D14, releasing a fluorescent product.[19][20] A competing ligand will inhibit this reaction, allowing for the calculation of an IC₅₀ value, which is inversely related to binding affinity.[21]

  • Detailed Protocol: (Adapted from Tsuchiya et al., 2015[19][21] and Uraguchi et al., 2018[20])

    • Reagents:

      • Recombinant strigolactone receptor protein (e.g., Arabidopsis thaliana AtD14 or Striga hermonthica ShHTL7) purified from E. coli.

      • Yoshimulactone Green (YLG) stock solution in DMSO.

      • Test compound (3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one) and positive control (rac-GR24) stock solutions in DMSO.

      • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Assay Setup: In a 96-well microplate, combine the recombinant D14/ShHTL7 protein (final concentration ~10 µg/mL) with a serial dilution of the test compound or control.

    • Incubation: Pre-incubate the plate at 25°C for 15 minutes to allow the compound to bind to the receptor.

    • Reaction Initiation: Add YLG to a final concentration of 1 µM to initiate the enzymatic reaction.

    • Fluorescence Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.

    • Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase. Plot the percent inhibition (relative to a DMSO control) against the log of the inhibitor concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

Data Interpretation and Comparative Analysis

The power of this guided approach lies in comparing the results from each tier. The data below is presented as a hypothetical but realistic outcome for guiding interpretation.

CompoundTier 1: S. hermonthica Germination (EC₅₀)Tier 2: AtD14 YLG Assay (IC₅₀)Interpretation
Positive Control (rac-GR24) ~10 nM~5 µMPotent Agonist: Strong physiological response and direct binding to the receptor active site.[18]
Test Compound (KAR3) > 10 µM (or no activity)> 50 µM (or no inhibition)No Cross-Reactivity: The compound does not elicit a physiological response and does not bind to the SL receptor in vitro.
Hypothetical Compound X ~500 nM~15 µMWeak Agonist: Shows a measurable, but weak, biological effect that is confirmed by direct, albeit weaker, binding to the receptor.
Hypothetical Compound Y > 10 µM (or no activity)~10 µMAntagonist/Non-productive Binder: Binds to the receptor's active site but fails to induce the conformational change necessary for a physiological response. Further assays (Tier 3) would be needed to confirm antagonism.
  • Scenario 1: No Cross-Reactivity: If 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one shows no activity in the germination assay and no inhibition in the YLG assay, it strongly indicates that it does not interact with the strigolactone receptor D14.

  • Scenario 2: Potential Cross-Reactivity: If the compound shows some activity in either assay, it warrants further investigation. A weak germination response coupled with weak binding suggests low-level cross-reactivity. If it binds but does not induce germination (Compound Y), it may act as an antagonist, a possibility that could be explored with protein-protein interaction assays (e.g., AlphaScreen to see if it blocks GR24-induced D14-MAX2 interaction).[5]

Conclusion

References

  • Title: Structure-function analysis identifies highly sensitive strigolactone receptors in Striga Source: Science URL
  • Title: Overview of the structure of strigolactone receptor and its SL-binding...
  • Title: Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant Source: PMC - PubMed Central URL
  • Title: Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant Source: Plant Direct URL
  • Title: Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Source: MDPI URL
  • Title: DWARF14 is a non-canonical hormone receptor for strigolactone Source: Nature URL
  • Title: Application Note & Protocol: (+)
  • Title: The elusive ligand complexes of the DWARF14 strigolactone receptor Source: PMC - PubMed Central URL
  • Title: Allelopathic Activity of Strigolactones on the Germination of Parasitic Plants and Arbuscular Mycorrhizal Fungi Growth Source: MDPI URL
  • Title: Strigolactones as Germination Stimulants for Root Parasitic Plants Source: PMC - NIH URL
  • Title: Strigolactone receptors. (a) Upper panel, a D14-type...
  • Title: Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds Source: Nature Communications URL
  • Title: Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 Source: ACS Central Science URL
  • Title: Signalling and Responses to Strigolactones and Karrikins Source: PubMed URL
  • Title: Chemical synthesis and characterization of a new quinazolinedione competitive antagonist for strigolactone receptors with an unexpected binding mode Source: Biochemical Journal URL
  • Title: Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one Source: Australian Journal of Chemistry URL
  • Title: Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity Source: ResearchGate URL
  • Title: Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke Source: ResearchGate URL
  • Title: Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 Source: PMC - PubMed Central URL
  • Title: Parasitic plants in agriculture: Chemical ecology of germination and host-plant location as targets for sustainable control Source: Natural Product Communications URL
  • Title: 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-07-0 Source: Santa Cruz Biotechnology URL
  • Title: Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke Source: PubMed URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-2H-Furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS No. 857054-07-0), a member of the karrikin family of plant growth regulators.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from the handling of structurally similar furan and lactone-containing molecules to establish a conservative and safety-first approach to its disposal.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

  • Furan Moiety: Furan and its derivatives can be flammable, harmful if ingested or absorbed through the skin, and may cause eye irritation.[4] A significant concern with furan-containing compounds is their potential to form explosive peroxides upon exposure to air and light.[4][5][6]

  • Lactone Moiety: Unsaturated lactones, as a class, have demonstrated biological activity and can be skin and eye irritants.[7][8]

Therefore, in the absence of contrary data, 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one must be treated as a potentially hazardous substance.

Table 1: Hazard Analysis Based on Structural Analogs
Hazard ClassPotential RisksRationale & Supporting Evidence
Flammability May be a flammable liquid or solid.Furan and related ketones are often flammable.[4]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.Furan derivatives can exhibit toxicity.[4]
Irritation May cause skin and eye irritation.Lactones and furans are known irritants.[4][8]
Reactivity Potential for explosive peroxide formation.Furan compounds can form peroxides on exposure to air and light.[5][6]
Environmental Potentially toxic to aquatic life.Similar lactones are recognized as being toxic to aquatic life with long-lasting effects.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or degradation before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one is that it must be managed as hazardous chemical waste.[7][8] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [4][8]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: Do not mix waste containing 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one with other chemical waste unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Containerization: Collect all waste, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solvent rinsates, in a dedicated, leak-proof hazardous waste container.[4][7]

  • Container Material: The container should be constructed of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.[7] Ensure the container has a secure, screw-top cap.[8][10]

Step 2: Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" [7][8]

  • The full chemical name: "3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one" (avoiding abbreviations or chemical formulas).[8]

  • Associated Hazards: "Flammable," "Irritant," "Toxic."

  • The date the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed hazardous waste container in a designated and secure SAA.[8][10]

  • The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition and direct sunlight.[9]

  • Ensure the container is kept closed except when adding waste.[10][11]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][10]

Step 4: Arranging for Final Disposal
  • Once the waste container is full (leaving at least one inch of headspace for expansion) or has reached the maximum accumulation time allowed by your institution (typically 6-12 months), arrange for its disposal.[7][8][10]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][7][8]

  • Provide the EHS department with all available information about the waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, contact your institution's EHS department immediately.[7]

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to cover the spill.[5][6][7]

  • Collect Waste: Wearing appropriate PPE and using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.[7]

  • Dispose of Cleaning Materials: Collect all cleaning materials, including contaminated wipes and PPE, as hazardous waste in the same container.[7][8]

Decontamination of Reusable Labware

To prevent cross-contamination and ensure safety, all reusable labware that has been in contact with 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one must be decontaminated.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The initial solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[7][8][11]

  • Final Wash: After the solvent rinse, wash the labware thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Generate Waste Containing 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill FumeHood Work in Chemical Fume Hood PPE->FumeHood CollectWaste Collect in Designated, Compatible Waste Container FumeHood->CollectWaste LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date CollectWaste->LabelContainer StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) LabelContainer->StoreSAA Segregate Segregate from Incompatibles StoreSAA->Segregate ContainerFull Container Full or Time Limit Reached? Segregate->ContainerFull ContainerFull->StoreSAA  No ContactEHS Contact EHS for Waste Pickup ContainerFull->ContactEHS  Yes Disposal Licensed Contractor Disposes of Waste ContactEHS->Disposal Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect as Hazardous Waste Absorb->CollectSpill CollectSpill->CollectWaste

Caption: Decision-making workflow for the safe disposal of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

References

  • Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. BenchChem.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. BenchChem.
  • Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. BenchChem.
  • Furan - Safety Data Sheet. ChemicalBook.
  • Furan SDS, 110-00-9 Safety Data Sheets. ECHEMI.
  • FURAN | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
  • Safety Data Sheet: Furan-d4. Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical waste | Hazardous Waste Management. McGill University.
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  • 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one | CAS 857054-07-0. Santa Cruz Biotechnology.
  • Karrikinolide (Karrikin 1, CAS Number: 857054-02-5). Cayman Chemical.
  • Karrikin. Wikipedia.
  • Karrikinolide1 (KAR1), a Bioactive Compound from Smoke, Improves the Germination of Morphologically Dormant Apium graveolens L. Seeds by Reducing Indole-3-Acetic Acid (IAA) Levels. PubMed Central.
  • Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals. BenchChem.
  • Karrikinolide. BioAustralis.
  • This compound. Sapphire Bioscience.
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A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides essential operational and safety protocols for handling 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one (CAS 857054-07-0), a compound designated for research purposes only.[1][2]

Hazard Assessment & Risk Mitigation

Given the lack of specific toxicity data, we must infer potential hazards from analogous structures. For instance, other lactones are known to be skin and eye irritants, potential skin sensitizers, and combustible liquids.[5] The parent 2H-pyran-2-one structure can cause dermatitis with prolonged contact.[6] Therefore, it is prudent to handle 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one as a substance with the following potential hazards until proven otherwise:

  • Skin Irritant

  • Serious Eye Irritant

  • Potential Allergic Skin Sensitizer

  • Harmful if Inhaled or Swallowed

  • Combustible Solid

The primary goal is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion.[4] This is achieved through a multi-layered safety strategy known as the "Hierarchy of Controls."

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one. The most effective way to ensure safety is to handle hazardous materials within a controlled environment.

Chemical Fume Hood: All manipulations of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[3][7] This is critical for preventing the inhalation of any fine powders or vapors that may be generated.[4] Ensure the sash is kept at the lowest practical height to maximize airflow and protection.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is mandatory for all personnel handling this compound.[8] Never handle this chemical without the following equipment.

Protection Area Required PPE Rationale & Causality
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.The compound is a pale beige to pale brown solid, making contamination difficult to see.[2] Nitrile or neoprene offers good resistance to a range of chemicals.[7] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always wash hands thoroughly after removing gloves.[4][9]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against accidental splashes of solutions and prevents fine powder from entering the eyes.[7] Standard safety glasses with side shields do not provide an adequate seal against chemical splashes or aerosols.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.Protects skin from accidental contact and spills.[3] A flame-resistant coat is a prudent measure when handling any combustible substance of unknown reactivity.
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[7] In the event of a large spill or failure of the fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter may be necessary for emergency response.[10]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes variability and risk. The following diagram and procedural steps outline the safe handling process from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Review this Guide & Relevant Literature prep2 Locate & Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep2->prep3 handle1 Place all necessary equipment (balance, glassware, solvent) inside the fume hood prep3->handle1 handle2 Carefully weigh the solid compound onto weighing paper or into a vial handle1->handle2 handle3 Transfer compound to vessel and add solvent slowly to avoid splashing handle2->handle3 handle4 Tightly seal primary container and any solution vessels handle3->handle4 clean1 Wipe down all surfaces in the fume hood with an appropriate solvent handle4->clean1 clean2 Segregate all contaminated waste (gloves, wipes, pipette tips) into a labeled hazardous waste container clean1->clean2 clean3 Remove outer gloves before leaving the fume hood area clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Safe Handling Workflow for 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one.

Detailed Protocol:

  • Preparation : Before starting, ensure you have reviewed this guide and that an appropriate chemical spill kit is readily accessible. Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Work Area Setup : Perform all work in a chemical fume hood. Place a disposable absorbent pad on the work surface to contain minor spills.

  • Weighing : Use an anti-static weigh boat or creased weighing paper. Do not use a spatula that can generate dust; gently tap the vial to dispense the solid.

  • Dissolving : When preparing solutions, add the solvent to the solid slowly. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

  • Storage : The compound should be stored at -20°C in an inert atmosphere.[2] Ensure the primary container is tightly sealed and clearly labeled.[7]

  • Decontamination : After handling, decontaminate the work area. Wipe down the balance and any surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the wipes in the designated hazardous waste container.

Disposal Plan

Improper chemical disposal can have serious environmental and regulatory consequences.[9]

  • Solid Waste : All contaminated solid waste, including gloves, weigh boats, absorbent pads, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[9]

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Follow all institutional and local regulations for the final disposal of hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Minor Spill (inside fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Collect the contaminated material using non-sparking tools and place it in the designated hazardous waste container. Clean the area as described in the decontamination section.

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If the substance is volatile or creates dust, restrict access and contact your institution's Environmental Health & Safety (EHS) department for cleanup.

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BenchChem. (2025, December). Personal protective equipment for handling Massoia Lactone.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 2H-Pyran-2-one.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one.
  • Sapphire Bioscience. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.